4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMLDILWYLGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201198 | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5311-05-7 | |
| Record name | 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5311-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005311057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.377 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Triazine Derivative
This guide delves into the chemical properties of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, a heterocyclic compound of interest in agrochemical and potentially other fields of chemical synthesis. As a substituted s-triazine, its reactivity and properties are governed by the interplay of the electron-deficient triazine core and the electronic effects of its substituents: the electron-donating amino and methoxy groups, and the strongly electron-withdrawing trifluoromethyl group. This document aims to provide a comprehensive technical overview for researchers and professionals, synthesizing available data with established principles of triazine chemistry. It is important to note that while extensive data exists for the broader class of triazines, specific experimental data for this particular molecule is not widely published. Therefore, this guide will also draw upon established principles and data from closely related analogues to provide a robust and insightful resource.
Molecular Structure and Physicochemical Properties
This compound is characterized by a central 1,3,5-triazine ring substituted with an amine, a methoxy, and a trifluoromethyl group.
Caption: 2D Chemical Structure of this compound
The trifluoromethyl group significantly influences the electron distribution within the triazine ring, enhancing its electrophilic character. This is counterbalanced by the electron-donating resonance effects of the amino and methoxy groups.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅F₃N₄O | [1] |
| Molecular Weight | 194.11 g/mol | [1] |
| CAS Number | 5311-05-7 | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and DMSO (predicted) | Inferred from structure |
Synthesis and Reaction Pathways
The synthesis of asymmetrically substituted triazines like this compound typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) on a readily available tri-substituted triazine precursor, most commonly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) or, in this case, a trifluoromethyl-substituted analogue. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution.
Retrosynthetic Analysis
A plausible synthetic route would start from 2,4,6-trichloro-1,3,5-triazine, with the initial introduction of the trifluoromethyl group, followed by sequential substitution of the remaining chlorine atoms with methoxide and ammonia.
Caption: Retrosynthetic pathway for the target molecule.
Postulated Synthesis Protocol
Step 1: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine
This intermediate is the key starting material for the subsequent nucleophilic substitutions. Its synthesis would likely involve the reaction of cyanuric chloride with a suitable trifluoromethylating agent.
Step 2: Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine in a suitable solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Ammonia Addition: Slowly add a stoichiometric amount of aqueous ammonia or ammonia gas dissolved in an appropriate solvent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine in methanol.
-
Base Addition: Add a stoichiometric equivalent of a base, such as sodium methoxide, to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product.
Caption: A postulated workflow for the synthesis of the target compound.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not publicly available. However, based on its structure, we can predict the key spectral features.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals/Bands |
| ¹H NMR | - Singlet for the methoxy (O-CH₃) protons, likely in the range of 3.8-4.2 ppm. - Broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O, typically in a wide range of 5.0-7.0 ppm. |
| ¹³C NMR | - Signal for the methoxy carbon (O-CH₃) around 55-60 ppm. - Quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling, expected around 115-125 ppm. - Signals for the triazine ring carbons, with their chemical shifts influenced by the different substituents. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region. - C-H stretching of the methoxy group around 2850-2960 cm⁻¹. - C=N stretching of the triazine ring in the 1500-1600 cm⁻¹ region. - Strong C-F stretching bands characteristic of the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ range. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 194. - Fragmentation may involve the loss of a methyl radical (M-15), a methoxy radical (M-31), or cleavage of the triazine ring. |
Chemical Reactivity and Potential Applications
Reactivity
The chemical reactivity of this compound is dictated by the functional groups present:
-
Amino Group: The primary amine can act as a nucleophile, allowing for further derivatization. For example, it can react with sulfonyl chlorides to form sulfonamides. This reactivity is key to its use in the synthesis of sulfonylurea herbicides.
-
Triazine Ring: The triazine ring, while substituted with electron-donating groups, is still susceptible to nucleophilic attack under certain conditions, though less so than its chlorinated precursors.
-
Methoxy Group: The methoxy group can potentially be cleaved under harsh acidic conditions.
Applications
The primary documented application of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides. Specifically, it is a known environmental transformation product of Tritosulfuron.[1][3]
The general structure of sulfonylurea herbicides involves a sulfonylurea bridge connecting an aryl or heterocyclic group to a triazine or pyrimidine ring. The amine group of this compound is the site of reaction with a substituted sulfonyl isocyanate to form the final herbicide molecule.
Caption: Role as an intermediate in herbicide synthesis.
Beyond its role in agrochemicals, the trifluoromethyl-substituted triazine scaffold could be of interest in medicinal chemistry. The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
Safety and Toxicology
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Reproductive Toxicity (Category 1B/2): May damage fertility or the unborn child; suspected of damaging fertility or the unborn child.
-
Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long-lasting effects.
Recommended Safety Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
While specific toxicological studies on this compound are limited, research on related aminotriazines and trifluoromethyl-containing compounds suggests that potential target organs for toxicity could include the liver and reproductive system. The trifluoromethyl group can impart persistence in biological systems.
Conclusion and Future Outlook
This compound is a specialized chemical intermediate with a confirmed role in the agrochemical industry. Its synthesis is based on the well-established principles of sequential nucleophilic substitution on a triazine core. While detailed public data on its properties and reactivity are scarce, its structural features suggest potential for further exploration in other areas of chemical synthesis, including medicinal chemistry. Future research could focus on the full characterization of its spectroscopic and toxicological profiles, as well as the exploration of its utility as a building block for novel bioactive molecules.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
AERU. (n.d.). 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (Ref: BH 635-5). University of Hertfordshire. Retrieved from [Link]
Sources
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic compound with significant applications in the agrochemical industry. Notably, it is recognized as an environmental transformation product of the herbicide Tritosulfuron.[1][2] This document is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will explore two primary synthetic strategies: the sequential nucleophilic aromatic substitution on a pre-functionalized triazine core and a convergent approach involving the cyclocondensation of acyclic precursors. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The 1,3,5-triazine scaffold is a privileged structure in medicinal and agricultural chemistry due to its versatile biological activities. The target molecule, this compound (I), incorporates three distinct functionalities on the triazine ring: an electron-donating amino group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group. This unique electronic arrangement dictates its chemical properties and biological interactions.
The synthesis of asymmetrically substituted triazines like compound (I) requires a carefully controlled strategy. The two principal retrosynthetic approaches are:
-
Pathway A: Sequential Substitution. This is the most common and industrially scalable approach for substituted triazines.[3][4][5] It begins with a tri-halogenated triazine precursor, typically cyanuric chloride, which is then modified. For our target, a key intermediate is 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine. The synthesis proceeds by the stepwise replacement of the chlorine atoms with an amino group and a methoxy group. The success of this pathway hinges on the differential reactivity of the C-Cl bonds, which is modulated by the electronic nature of the substituent introduced in the preceding step.[4]
-
Pathway B: Ring Formation via Cyclocondensation. This strategy constructs the triazine ring from acyclic components. It typically involves the condensation of a guanidine derivative with a reagent providing the trifluoroacetyl moiety, such as an ester or anhydride of trifluoroacetic acid.[6][7] This approach offers a high degree of convergence but can be complicated by the formation of side products if reaction conditions are not meticulously controlled.[6]
This guide will now delve into the technical specifics of each pathway, providing both mechanistic insights and actionable experimental protocols.
Pathway A: Sequential Nucleophilic Substitution
This pathway is predicated on the controlled, stepwise reaction of a di-chloro trifluoromethyl triazine intermediate with two different nucleophiles: ammonia and sodium methoxide. The order of addition is critical for maximizing the yield of the desired product.
Rationale and Mechanism
The synthesis begins with 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (II). The triazine ring is highly electron-deficient, making the chlorine atoms excellent leaving groups for nucleophilic aromatic substitution. The reactivity of the remaining chlorine atom is altered after the first substitution.
-
First Substitution (Amination): The introduction of the amino group by reaction with ammonia yields 2-amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine (III). The amino group is an electron-donating group, which slightly deactivates the triazine ring towards further nucleophilic attack compared to the starting dichloro intermediate.
-
Second Substitution (Methoxylation): The remaining chlorine atom on intermediate (III) is then replaced by a methoxy group using a strong nucleophile like sodium methoxide. This reaction typically requires slightly more forcing conditions (e.g., elevated temperature) to proceed to completion.
The overall workflow is illustrated below.
Caption: Workflow for the sequential substitution synthesis pathway.
Experimental Protocol
Step 2.2.1: Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine (III)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (II) (1.0 eq.) in a suitable inert solvent such as tetrahydrofuran (THF) or dioxane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Ammonia Addition: Add aqueous ammonia (1.0-1.2 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. A base such as sodium bicarbonate may be added to neutralize the HCl formed during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield compound (III).
Step 2.2.2: Synthesis of this compound (I)
-
Reaction Setup: To a flask containing 2-amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine (III) (1.0 eq.) dissolved in methanol, add a solution of sodium methoxide in methanol (1.1-1.3 eq.).
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid residue can be suspended in water and filtered.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to afford the final product (I) as a pure solid.
Data Summary
| Step | Key Reactants | Solvent | Temperature (°C) | Typical Yield (%) |
| Amination | (II), Aqueous Ammonia | THF or Dioxane | 0 to 25 | 85 - 95 |
| Methoxylation | (III), Sodium Methoxide | Methanol | ~65 (Reflux) | 80 - 90 |
Pathway B: Ring Formation via Cyclocondensation
This alternative strategy builds the substituted triazine ring from acyclic precursors. A notable method described in the patent literature involves the cyclization of an N-amidino-O-alkylisourea ligand, released from a copper chelate complex, with a trifluoroacetic acid ester.[7]
Rationale and Mechanism
This pathway leverages the inherent reactivity of guanidine-derived structures to cyclize with carbonyl compounds.
-
Precursor Synthesis: N-cyanguanidine is first converted into a bis(N-amidino-O-alkylisourea) copper chelate complex. This step activates the guanidine moiety for the subsequent cyclization.
-
Ligand Release: The active ligand is released from the copper complex by treatment with hydrogen sulfide.
-
Cyclocondensation: The free N-amidino-O-alkylisourea is then cyclized with a trifluoroacetic acid ester (e.g., ethyl trifluoroacetate) in the presence of a base to form the trifluoromethyl-triazine ring. The exact sequence of amination and methoxylation depends on the specific isourea precursor used. If an N-amidino-O-methylisourea is used, the methoxy group is incorporated directly during cyclization.
The conceptual flow of this convergent synthesis is outlined below.
Caption: Convergent synthesis via cyclocondensation.
Experimental Protocol (Conceptual)
Note: This protocol is based on principles described in patent literature and may require significant optimization.[7]
-
Precursor Formation: Prepare the N-amidino-O-methylisourea precursor from N-cyanguanidine. This may involve the formation of a copper chelate complex, which requires stoichiometric amounts of a copper salt.
-
Ligand Liberation: Treat the complex with hydrogen sulfide gas in a suitable solvent to release the free ligand. Extreme caution must be exercised when handling highly toxic hydrogen sulfide gas.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the liberated N-amidino-O-methylisourea (1.0 eq.) in an anhydrous solvent like ethanol.
-
Reagent Addition: Add a base (e.g., sodium ethoxide, 1.5-2.0 eq.) to the solution, followed by the dropwise addition of ethyl trifluoroacetate (1.1-1.3 eq.).
-
Reaction Conditions: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture, neutralize with acid, and remove the solvent in vacuo. The crude product is then purified using column chromatography or recrystallization to isolate the target compound (I).
Data Summary
| Step | Key Reactants | Base/Catalyst | Solvent | Typical Yield (%) |
| Cyclocondensation | N-Amidino-O-methylisourea, Ethyl trifluoroacetate | Sodium Ethoxide | Ethanol | Variable; requires optimization |
Comparative Analysis and Conclusion
Pathway A (Sequential Substitution) is generally the more practical and scalable method. It relies on well-established reaction types and avoids the use of highly toxic reagents like hydrogen sulfide. The primary challenge lies in obtaining the 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine starting material and carefully controlling the reaction conditions to ensure selective mono-substitution at each step.
Pathway B (Cyclocondensation) offers a more convergent route but presents significant practical challenges. The multi-step preparation of the acyclic precursor and the use of stoichiometric copper salts and toxic gases make it less favorable for large-scale industrial production.[7] However, for laboratory-scale synthesis or the creation of diverse analogues, it can be a valuable strategy.
References
- Cockburn, W. F., & Bannard, R. A. B. (1957). THE REACTION OF ACETIC AND TRIFLUOROACETIC ANHYDRIDES WITH SOME SUBSTITUTED GUANIDINE HYDROCHLORIDES. Canadian Journal of Chemistry.
- PrepChem. (n.d.). Preparation of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. PrepChem.com.
- ResearchGate. (n.d.). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines.
- European Patent Office. (n.d.). EP0545149B1 - Process for the preparation of 6-trifluoromethyl-1,3,5-triazine derivatives.
- PubChem. (n.d.). This compound.
- MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.
- PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.
- ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- Echemi. (n.d.). This compound.
- ChemicalBook. (n.d.). Trifluoroacetic anhydride - an important organic reagent.
- Google Patents. (n.d.). US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.
- Google Patents. (n.d.). US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.
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- 1. This compound | C5H5F3N4O | CID 199948 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. EP0545149B1 - Process for the preparation of 6-trifluoromethyl-1,3,5-triazine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS 5311-05-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS 5311-05-7), a key chemical intermediate and a significant metabolite of the sulfonylurea herbicide, Tritosulfuron. This document delves into its chemical and physical properties, outlines a probable synthetic pathway, and details its toxicological significance. A pivotal section of this guide is dedicated to a detailed experimental protocol for its analytical determination in complex matrices, a critical aspect for environmental monitoring and food safety. While direct extensive research on the standalone biological activity of this compound is limited, this guide consolidates the existing knowledge, providing a foundational resource for researchers in agrochemistry, environmental science, and toxicology.
Introduction: A Molecule of Dual Significance
This compound, hereafter referred to as AMTT (a common abbreviation for this Tritosulfuron metabolite), is a heterocyclic organic compound with a distinct trifluoromethylated triazine core. Its significance in the scientific landscape is twofold. Primarily, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of agrochemicals.[1] Secondly, and of significant regulatory importance, it is a primary environmental transformation product and metabolite of the herbicide Tritosulfuron.[2][3] The presence of AMTT in soil and water, as well as its potential to be present in food commodities, necessitates robust analytical methods for its detection and quantification.[4] This guide aims to provide a detailed technical resource for professionals working with or encountering this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of AMTT is fundamental for its handling, synthesis, and analysis.
| Property | Value | Source |
| CAS Number | 5311-05-7 | [2] |
| Molecular Formula | C₅H₅F₃N₄O | [2] |
| Molecular Weight | 194.11 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white solid | - |
| Solubility | Slightly soluble in DMSO and Methanol | - |
| pKa | Not ionized when pH < 13 | [4] |
| LogD | 1.65 (calculated) | [4] |
Synthesis Pathway: A Proposed Methodological Approach
While specific, detailed industrial synthesis protocols for AMTT are proprietary, a plausible and efficient synthesis route can be devised based on the well-established chemistry of cyanuric chloride and its derivatives. The synthesis of substituted triazines typically involves the sequential nucleophilic substitution of the chlorine atoms on the cyanuric chloride ring. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise additions of different nucleophiles.
The following proposed workflow outlines a logical pathway for the synthesis of AMTT, starting from the readily available cyanuric chloride.
Caption: Proposed synthetic workflow for this compound.
Detailed Proposed Synthesis Protocol
Disclaimer: This is a proposed protocol based on established chemical principles. Actual reaction conditions may require optimization.
Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or acetone).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1 equivalent) in methanol dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove sodium chloride precipitate.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-6-methoxy-1,3,5-triazine, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine
-
To a solution of 2,4-dichloro-6-methoxy-1,3,5-triazine (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or NMP), add a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (Ruppert's reagent) (1.5 equivalents) and a fluoride source (e.g., CsF or KF) (catalytic amount).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 60 to 100 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound (AMTT)
-
In a sealed pressure vessel, dissolve 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (1 equivalent) in a suitable solvent such as dioxane or in an excess of aqueous or alcoholic ammonia.
-
Heat the mixture to a temperature between 100 and 150 °C. The reaction progress should be monitored by LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological and Toxicological Profile
Role as a Herbicide Metabolite
The primary context for the biological relevance of AMTT is its formation from the herbicide Tritosulfuron.[2] Tritosulfuron is a sulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants.[5] In the environment and in biological systems, Tritosulfuron can be metabolized to AMTT.
Toxicological Concerns
Due to its potential presence in the food chain, the toxicology of AMTT is of regulatory interest. The European Food Safety Authority (EFSA) has noted the high toxicity of AMTT and has proposed very low maximum residue levels (MRLs) for this metabolite in cereals and various products of animal origin.[4] An Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) of 0.0001 mg/kg body weight per day have been established.[4]
Analytical Workflow: Quantification in Complex Matrices
The accurate and sensitive detection of AMTT is crucial for regulatory compliance and risk assessment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted and effective workflow for the analysis of pesticide residues, including AMTT, in food and environmental samples.[4]
Caption: QuEChERS-based analytical workflow for the determination of AMTT.
Detailed Experimental Protocol for AMTT Analysis
This protocol is adapted from established methods for pesticide residue analysis.[4]
1. Sample Preparation (QuEChERS Extraction)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
For dry samples like cereals, add 10 mL of water and allow to rehydrate for 30 minutes.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA for general food matrices; C18 may also be used).[4]
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
3. LC-MS/MS Analysis
-
Take an aliquot of the cleaned-up extract and, if necessary, dilute it with a suitable solvent (e.g., methanol/water).
-
Inject the sample into the LC-MS/MS system.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation. The specific precursor and product ions should be optimized by direct infusion of an AMTT standard.
4. Quantification
-
Prepare matrix-matched calibration standards by spiking blank sample extracts with known concentrations of a certified AMTT reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the amount of AMTT in the samples by comparing their peak areas to the calibration curve.
Handling and Safety
AMTT should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
GHS Hazard Statements:
Conclusion
This compound (AMTT) is a compound of significant interest due to its dual role as a synthetic intermediate and a toxicologically relevant metabolite of the herbicide Tritosulfuron. While its intrinsic biological activity is not extensively characterized, its presence in the environment and food products necessitates a thorough understanding of its properties and robust analytical methods for its detection. This guide provides a consolidated resource for researchers, covering its synthesis, physicochemical properties, toxicological context, and a detailed workflow for its analysis. Further research into the specific biological targets and mechanisms of action of AMTT could provide deeper insights into its toxicological profile.
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PubMed. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. This compound, bearing the characteristic s-triazine core and a trifluoromethyl group, is of significant interest in the fields of agrochemical and medicinal chemistry. This document delves into the rationale behind its synthesis, its known role as a metabolite of the herbicide Tritosulfuron, and explores its potential as a scaffold for the development of novel bioactive molecules. Safety considerations and detailed, albeit proposed, experimental protocols for its synthesis and characterization are also presented to provide a holistic resource for researchers.
Introduction: The Significance of the s-Triazine Scaffold and the Trifluoromethyl Moiety
The 1,3,5-triazine, or s-triazine, ring is a privileged scaffold in the design of biologically active compounds.[1] Its planar structure, metabolic stability, and the ability to engage in multiple hydrogen bonding interactions have made it a cornerstone in the development of herbicides, anticancer agents, and antimicrobials.[1][2] The symmetrical nature of the s-triazine core allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling fine-tuning of its physicochemical and biological properties.[1]
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal and agrochemical research. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] It can enhance binding affinity to target proteins, improve cell membrane permeability, and block metabolic degradation, making it a valuable tool in the optimization of lead compounds.[3]
The convergence of the s-triazine core and the trifluoromethyl group in this compound creates a molecule with inherent potential for biological activity, warranting a detailed exploration of its chemical and biological landscape.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C5H5F3N4O.[4] Its structure is characterized by a central 1,3,5-triazine ring substituted with a methoxy group, a trifluoromethyl group, and an amine group.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 5311-05-7 | [4] |
| Molecular Formula | C5H5F3N4O | [4] |
| Molecular Weight | 194.11 g/mol | [4] |
| Canonical SMILES | COC1=NC(=NC(=N1)N)C(F)(F)F | [5] |
| InChI | InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | [6] |
| Predicted XLogP3 | 0.9 | [4] |
Synthesis of this compound: A Proposed Protocol
The proposed synthesis involves a three-step process starting from a trifluoromethyl-substituted dichlorotriazine intermediate.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dioxane).
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the cooled triazine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
In a sealed pressure vessel, dissolve the purified 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (1.0 eq) from Step 1 in a suitable solvent (e.g., ethanol or isopropanol).
-
Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data is not provided in the readily available literature, PubChem indicates the availability of 13C NMR and IR spectra for this compound.[4]
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (-OCH3) protons and a broad singlet for the amine (-NH2) protons. The chemical shift of the methoxy protons would likely be in the range of 3.8-4.2 ppm. The amine protons are exchangeable with D2O.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbons of the triazine ring, the methoxy carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-O stretching of the methoxy group (around 1050-1250 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (around 1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (194.11 g/mol ).[4] Fragmentation patterns would likely involve the loss of the methoxy and trifluoromethyl groups.
Known Role and Potential Applications
Agrochemical Context: A Metabolite of Tritosulfuron
This compound is a known environmental transformation product of the sulfonylurea herbicide Tritosulfuron.[4] This indicates that the compound is environmentally relevant and its fate and potential biological effects in ecosystems are of interest. It is also used as a reactant or reagent in the preparation of other N-phenylsulfonyl-N''-pyrimidinylurea herbicides.[8]
Caption: Role of the target molecule in the agrochemical field.
Potential in Medicinal Chemistry and Drug Discovery
While no specific studies on the medicinal properties of this compound have been identified, its structural motifs suggest significant potential for drug discovery.
-
Anticancer Activity: The s-triazine core is present in several approved anticancer drugs and numerous experimental agents.[9] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as kinases and dihydrofolate reductase.[1] The trifluoromethyl group can enhance the anticancer activity by improving metabolic stability and target binding.
-
Antimicrobial and Antifungal Activity: s-Triazine derivatives have been extensively investigated for their antimicrobial and antifungal properties.[2] The ability of the triazine ring to interact with biological macromolecules, combined with the lipophilicity-enhancing effect of the trifluoromethyl group, could lead to the development of novel anti-infective agents.
-
Enzyme Inhibition: The electron-withdrawing nature of the trifluoromethyl group and the hydrogen bonding capabilities of the amine and methoxy groups make this molecule a candidate for inhibition of various enzymes.
Further research is warranted to explore the biological activity of this compound and its derivatives in these therapeutic areas.
Safety and Handling
Substituted triazines can exhibit varying levels of toxicity. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a molecule with a firm standing in the agrochemical field as a metabolite and synthetic intermediate. However, its true potential may lie in the realm of medicinal chemistry. The convergence of the biologically active s-triazine scaffold and the pharmacokinetically favorable trifluoromethyl group presents a compelling case for its investigation as a lead compound for the development of novel therapeutics.
Future research should focus on:
-
Developing and optimizing a robust and scalable synthesis protocol.
-
Conducting comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.
-
Performing a wide range of biological screenings to identify potential therapeutic activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
-
Investigating the structure-activity relationships of its derivatives to guide the design of more potent and selective analogs.
This technical guide serves as a foundational resource to stimulate further research into this promising molecule, bridging the gap between its current known roles and its untapped potential in drug discovery and development.
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ResearchGate. (2025). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. Retrieved from [Link]
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An In-depth Technical Guide to 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on a key derivative, 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine, providing an in-depth analysis of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery. With a particular emphasis on its potential as a kinase inhibitor, this document synthesizes current knowledge to offer a comprehensive resource for researchers in the field.
Introduction: The Significance of the 1,3,5-Triazine Core
The 1,3,5-triazine ring system is a privileged scaffold in the development of therapeutic agents, with derivatives in the market and late-stage clinical trials.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for designing molecules that can interact with a variety of biological targets.[2] The strategic substitution on the triazine ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of a trifluoromethyl group, as seen in the topic compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
This guide will provide a detailed exploration of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine, a compound of growing interest in the scientific community.
Chemical Identity and Nomenclature
-
IUPAC Name: 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine[3]
-
Synonyms: 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine, Tritosulfuron-free amine[3]
-
CAS Number: 5311-05-7[3]
-
Molecular Formula: C₅H₅F₃N₄O[3]
-
Molecular Weight: 194.11 g/mol [3]
Molecular Structure:
Caption: 2D structure of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine.
Synthesis and Mechanistic Insights
The synthesis of asymmetrically substituted 1,3,5-triazines like 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4] The stepwise nucleophilic substitution of the chlorine atoms is possible due to the decreasing reactivity of the triazine ring with each substitution.
A plausible synthetic route involves the sequential reaction of cyanuric chloride with a methoxide source, followed by amination.
Experimental Protocol: Synthesis of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine
-
Step 1: Monosubstitution with Methoxide:
-
Dissolve cyanuric chloride in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add one equivalent of sodium methoxide in methanol to the stirred solution.
-
Maintain the temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine.
-
-
Step 2: Amination:
-
To the reaction mixture from Step 1, add an excess of aqueous ammonia.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine.
-
Caption: Synthetic workflow for 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Melting Point | 163-165.5 °C | [5] |
| Boiling Point | Not available | - |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
| pKa | Not available | - |
| LogP | Not available | - |
Biological Activity and Mechanism of Action
Derivatives of 1,3,5-triazine are well-documented for their diverse biological activities, including anticancer, antimicrobial, and herbicidal effects.[6] Specifically, the 1,3,5-triazine scaffold is a recognized pharmacophore in the design of kinase inhibitors.[7]
Putative Mechanism of Action as a Kinase Inhibitor:
While specific data for 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine is emerging, its structural similarity to known kinase inhibitors suggests a competitive binding mode at the ATP-binding site of the kinase domain.[7] The triazine core can form key hydrogen bonds with the hinge region of the kinase, while the methoxy and trifluoromethyl groups can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Recent studies have highlighted the potential of 1,3,5-triazine derivatives as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9][10] Inhibition of this pathway can lead to cell cycle arrest, induction of apoptosis, and reduced tumor growth.[8]
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Applications in Drug Development
The unique structural features of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine make it an attractive starting point for the development of novel therapeutics. Its potential as a kinase inhibitor positions it as a candidate for further investigation in oncology.
Lead Optimization Strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and amino groups can be explored to enhance potency and selectivity.
-
Fragment-Based Drug Design: The triazine core can be used as a central scaffold for the assembly of more complex molecules with improved pharmacokinetic and pharmacodynamic properties.
-
Computational Modeling: Molecular docking and dynamics simulations can be employed to predict binding modes and guide the design of new analogs.
Environmental and Toxicological Profile
It is important to note that 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine is a known environmental transformation product of the herbicide Tritosulfuron.[3] As such, its environmental fate and potential ecotoxicity are of interest. Preliminary data suggests it may have high leachability in soil and moderate acute toxicity to fish and earthworms.[11] GHS classification indicates it is harmful if swallowed and may have reproductive toxicity.[3]
Conclusion
6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine is a versatile molecule with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its synthesis is achievable through established methods, and its physicochemical properties provide a basis for further formulation and development. While its biological activity is still under active investigation, the broader class of 1,3,5-triazine derivatives has demonstrated promising therapeutic potential. Future research should focus on elucidating its specific molecular targets and optimizing its structure to enhance its pharmacological profile.
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Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. [Link]
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Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH. [Link]
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Mode of action of novel 2-(benzylamino)-4-methyl-6-(trifluoro- methyl)-1,3,5-triazine herbicides: inhibition of photosynthetic electron transport and binding studies. PubMed. [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]
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1,3,5-Triazine containing drugs in market and derivatives in phase Ⅲ clinical trials. ResearchGate. [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC - PubMed Central. [Link]
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Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. [Link]
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An In-Depth Technical Guide to 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (MTA): An Environmental Transformation Product of Tritosulfuron
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (MTA), a key environmental transformation product of the sulfonylurea herbicide Tritosulfuron. Designed for researchers, environmental scientists, and analytical chemists, this document delves into the formation pathways, environmental fate and behavior, analytical methodologies for detection, and toxicological considerations of MTA. By synthesizing current scientific knowledge, this guide aims to provide a foundational understanding of MTA and to highlight the methodologies required for its monitoring and risk assessment. While specific quantitative data on the environmental persistence and ecotoxicity of MTA are limited in publicly accessible literature, this guide establishes a framework for its study based on the known behavior of its parent compound and related chemical classes.
Introduction: The Significance of Tritosulfuron and its Transformation Product MTA
Tritosulfuron, 1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea, is a selective, post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[1] As a member of the sulfonylurea class, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.
The environmental fate of Tritosulfuron is of significant interest due to its potential to impact non-target organisms and ecosystems. Like many pesticides, Tritosulfuron undergoes transformation in the environment, breaking down into various products. One of the primary and most stable of these is this compound, hereafter referred to as MTA.[2] The formation of MTA involves the cleavage of the sulfonylurea bridge, which is a common degradation pathway for this class of herbicides.[3] This cleavage results in the separation of the triazine and phenylsulfonyl moieties of the parent molecule.
Understanding the environmental transformation of Tritosulfuron into MTA is critical for a complete environmental risk assessment. Transformation products can have different physicochemical properties, persistence, mobility, and toxicity compared to the parent compound.[4] Therefore, monitoring for only the parent herbicide may not provide a complete picture of the potential environmental impact. This guide will provide an in-depth exploration of the formation, behavior, and analysis of MTA.
Formation of MTA from Tritosulfuron: Key Transformation Pathways
The transformation of Tritosulfuron to MTA is primarily driven by the cleavage of the sulfonylurea bridge. This process can occur through both abiotic and biotic mechanisms.
Abiotic Degradation: The Role of Hydrolysis
Chemical hydrolysis is a major pathway for the degradation of sulfonylurea herbicides in soil and water.[2][5] The rate of hydrolysis is highly dependent on pH. Sulfonylurea herbicides are generally more stable in neutral to alkaline conditions and degrade more rapidly in acidic environments.[6] The cleavage of the sulfonylurea bridge in Tritosulfuron yields MTA and 2-(trifluoromethyl)benzenesulfonamide.
The causal basis for this pH-dependent hydrolysis lies in the chemistry of the sulfonylurea bridge. Under acidic conditions, protonation of the urea nitrogen atoms makes the carbonyl carbon more susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond.
Caption: Formation of MTA from Tritosulfuron.
Biotic Degradation: Microbial Cleavage
Soil microorganisms play a crucial role in the degradation of many pesticides, including sulfonylurea herbicides.[3][7][8] Various microbial species have been shown to be capable of degrading sulfonylureas, often utilizing them as a carbon or nitrogen source.[7] The primary mechanism of microbial degradation of sulfonylureas is the enzymatic hydrolysis of the sulfonylurea bridge, leading to the formation of the corresponding triazine amine and sulfonamide moieties.[7] Enzymes such as hydrolases and esterases have been implicated in this process.[7]
The rate and extent of microbial degradation are influenced by several soil properties, including organic matter content, pH, moisture, and temperature, as these factors affect the size and activity of the microbial population.[9][10]
Environmental Fate and Behavior of MTA
Persistence
Persistence is typically measured by the half-life (DT50) of a compound in a specific environmental compartment.[11] Triazine herbicides and their amine metabolites can exhibit a wide range of persistence in soil and water, with half-lives ranging from days to months.[12][13][14] The persistence of MTA will be influenced by factors such as microbial activity, soil type, temperature, and moisture.[14] Studies on other triazine amine metabolites have shown that their bioavailability, and thus their degradation rate, can decrease over time as they become more strongly sorbed to soil organic matter.
Table 1: General Persistence of Related Compounds
| Compound Class | Typical Soil Half-life (DT50) | Key Influencing Factors |
|---|---|---|
| Sulfonylurea Herbicides | 10 - 60 days | pH (faster degradation in acidic soils), microbial activity, temperature.[6] |
| Triazine Herbicides | 30 - 200+ days | Microbial activity, soil organic matter, pH, temperature.[12][15] |
| Triazine Amine Metabolites | Variable; can be persistent | Sorption to soil organic matter, microbial adaptation. |
Note: This table provides general ranges for related compound classes. Specific values for MTA are not currently available and require experimental determination.
Mobility
The mobility of a pesticide or its metabolite in soil is largely governed by its sorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc).[16][17] A low Koc value indicates weak sorption and high mobility, suggesting a potential to leach into groundwater. Conversely, a high Koc value indicates strong sorption and low mobility.
Triazine compounds exhibit a range of mobilities depending on their specific structure and the soil properties.[18] Generally, amine-containing triazines can be protonated in acidic soils, leading to stronger sorption to negatively charged soil colloids and reduced mobility. The mobility of MTA is therefore expected to be pH-dependent.
Table 2: General Mobility of Related Compounds
| Compound Class | Typical Soil Sorption Coefficient (log Koc) | Mobility Classification | Key Influencing Factors |
|---|---|---|---|
| Sulfonylurea Herbicides | 1.5 - 2.5 | Mobile to Moderately Mobile | Soil pH (anionic form at higher pH is more mobile).[1] |
| Triazine Herbicides | 2.0 - 3.0 | Moderately Mobile | Soil organic carbon content, clay content.[18] |
| Triazine Amine Metabolites | Variable; can be less mobile than parent | Soil pH, organic matter content. |
Note: This table provides general ranges for related compound classes. Specific values for MTA are not currently available and require experimental determination.
Analytical Methodology for the Determination of MTA
The reliable detection and quantification of MTA in environmental matrices such as soil and water are essential for monitoring its presence and assessing potential risks. The method of choice for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6]
Sample Preparation: The QuEChERS Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[7] It involves a two-step process of extraction and cleanup.
Experimental Protocol: QuEChERS Extraction of MTA from Soil
This protocol is a generalized procedure and should be validated for the specific soil type and analytical instrumentation used.
-
Sample Homogenization: Ensure the soil sample is well-mixed to be representative. For dry soils, a hydration step is necessary.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes from the soil matrix.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation and aid in the extraction.
-
Shake vigorously again for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture. A common mixture includes primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥ 5000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis. The extract may need to be diluted with the initial mobile phase to ensure good chromatography.
-
Caption: QuEChERS sample preparation workflow.
LC-MS/MS Analysis
LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for the trace-level quantification of MTA in complex environmental matrices.
Method Validation and Causality:
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate MTA from other co-extracted compounds. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization efficiency.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for triazine compounds as the nitrogen atoms in the ring can be readily protonated.
-
Mass Spectrometry - MRM: In MRM, the precursor ion (the protonated molecule of MTA, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This two-stage mass filtering significantly reduces background noise and enhances selectivity. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for confident identification and quantification.
Table 3: Hypothetical LC-MS/MS Parameters for MTA Analysis
| Parameter | Value/Condition | Rationale |
|---|---|---|
| LC System | ||
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Elutes the analyte from the column. |
| Gradient | Optimized for separation from interferences | To ensure baseline resolution of the analyte peak. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for standard bore columns. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |
| MS/MS System | ||
| Ionization Mode | ESI Positive | Triazine nitrogens are readily protonated. |
| Precursor Ion ([M+H]⁺) | m/z 195.1 | Based on the molecular weight of MTA (194.11 g/mol ).[2] |
| Product Ions (Quant/Qual) | To be determined experimentally | Requires infusion of an MTA standard into the mass spectrometer to determine characteristic fragments. |
| Collision Energy (CE) | To be determined experimentally | Optimized for each transition to maximize signal intensity. |
Disclaimer: The precursor and product ions, and collision energies are critical parameters that MUST be determined experimentally using a certified reference standard of MTA. The values provided are theoretical and for illustrative purposes only.
Toxicological Considerations
The toxicological profile of a pesticide transformation product can differ from that of the parent compound. While specific ecotoxicity studies on MTA are scarce in the public literature, an initial assessment can be inferred from data on related triazine compounds and sulfonylurea metabolites.
-
Human Health: The PubChem entry for MTA includes GHS hazard statements indicating it is harmful if swallowed and may damage fertility or the unborn child.[2]
-
Ecotoxicity: Triazine herbicides as a class can be toxic to aquatic organisms, particularly primary producers like algae, due to their mode of action which can affect photosynthesis in some cases.[17][19] The toxicity of sulfonylurea degradation products is generally, but not always, lower than the parent compound.[5][20] However, a full toxicological evaluation of MTA on representative aquatic organisms (e.g., algae, Daphnia magna, and fish) is necessary for a comprehensive environmental risk assessment.
Table 4: Key Ecotoxicity Endpoints for Risk Assessment
| Test Organism | Endpoint | Significance |
|---|---|---|
| Green Algae (e.g., Raphidocelis subcapitata) | EC₅₀ (Growth Inhibition) | Assesses impact on primary producers at the base of the aquatic food web. |
| Aquatic Invertebrate (e.g., Daphnia magna) | EC₅₀ (Immobilization) / LC₅₀ (Mortality) | Represents primary consumers and is a key indicator of acute toxicity.[8][21][22] |
| Fish (e.g., Rainbow Trout, Oncorhynchus mykiss) | LC₅₀ (Mortality) | Assesses acute toxicity to vertebrates in the aquatic environment. |
Note: Experimental determination of these endpoints for MTA is a critical data gap that needs to be addressed for a complete risk assessment.
Conclusion and Future Perspectives
This compound (MTA) is a significant and stable environmental transformation product of the herbicide Tritosulfuron, formed primarily through the cleavage of the sulfonylurea bridge via hydrolysis and microbial degradation. Its presence in the environment necessitates the development and application of robust analytical methods for its detection and a thorough understanding of its environmental fate and toxicological profile.
This guide has outlined the fundamental principles governing the formation and behavior of MTA and provided a detailed framework for its analysis using the QuEChERS extraction method followed by LC-MS/MS. However, it is crucial to underscore the existing data gaps, particularly the lack of specific, quantitative data on the persistence, mobility, and ecotoxicity of MTA.
Future research should prioritize:
-
Determination of Physicochemical Properties: Experimental measurement of MTA's half-life in various soil and water systems and its soil sorption coefficient (Koc).
-
Development of Certified Analytical Methods: The establishment and validation of LC-MS/MS methods, including the determination of optimized MRM transitions, for the routine monitoring of MTA.
-
Comprehensive Ecotoxicological Testing: Conducting standardized tests to determine the acute and chronic toxicity of MTA to a range of aquatic and terrestrial organisms.
Addressing these research needs will enable a more accurate and complete environmental risk assessment of Tritosulfuron and its transformation product, MTA, ensuring the protection of environmental and human health.
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A Comprehensive Technical Guide to the Physicochemical Properties of Substituted Triazines for Advanced Research and Drug Development
Abstract: Triazines, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth exploration of the physical and chemical properties of substituted triazines, with a particular focus on the 1,3,5- (s-triazine) and 1,2,4-triazine isomers, which are prevalent in a wide array of therapeutic agents and functional materials.[1][2][4] We will delve into the core physicochemical characteristics, reactivity, synthetic methodologies, and structure-property relationships that are critical for the rational design of novel triazine-based compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of triazine chemistry.
Introduction to the Triazine Scaffold
The triazine framework is an aromatic six-membered ring containing three nitrogen atoms. The arrangement of these nitrogen atoms gives rise to three structural isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine).[2][4] The symmetrical 1,3,5-triazine is a well-established and extensively studied scaffold in organic and medicinal chemistry.[2][5]
1.1 The Unique Electronic Nature of the Triazine Ring
The presence of three electronegative nitrogen atoms in the triazine ring significantly influences its electronic properties. These nitrogen atoms act as strong σ-withdrawing groups, leading to a pronounced electron-deficient (π-deficient) character of the aromatic ring. This electron deficiency is a defining feature of triazines and is the primary driver of their characteristic chemical reactivity, particularly their susceptibility to nucleophilic aromatic substitution.[6][7]
1.2 Isomeric Forms and Their Relative Stabilities
The three isomers of triazine exhibit different stabilities and chemical behaviors. 1,3,5-triazine is the most common and stable isomer, while 1,2,3-triazine is known to be less stable and can undergo ring-opening reactions.[6] 1,2,4-triazines are also of significant interest in medicinal chemistry, with several approved drugs containing this scaffold.[1][2]
1.3 Importance in Medicinal Chemistry and Materials Science
The triazine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[8] Triazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[9][10][11] Notable drugs containing a triazine core include the anticancer agent altretamine (hexamethylmelamine) and the antiviral drug lamotrigine.[1][2] In materials science, the thermal stability and reactivity of triazines make them valuable building blocks for polymers and functional dyes.[9]
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of substituted triazines is crucial for predicting their behavior in biological and material systems.
2.1 Aromaticity and Electron Distribution
Despite the presence of three nitrogen atoms, the triazine ring maintains its aromatic character. However, the electron density is significantly polarized towards the nitrogen atoms, rendering the carbon atoms electrophilic. This charge distribution is key to understanding their reactivity.
2.2 Solubility and Lipophilicity (LogP/LogD)
The aqueous solubility and lipophilicity of triazine derivatives are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. These properties can be modulated by the nature of the substituents on the triazine ring.
Table 1: Calculated Physicochemical Properties of Representative Triazine Derivatives
| Compound | Molecular Formula | LogP | pKa (Strongest Basic) | Polar Surface Area (Ų) |
|---|---|---|---|---|
| 1,3,5-Triazine | C3H3N3 | - | - | 38.7 |
| 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | C6H10ClN5 | 1.54 | 3.38 | 76.72 |
| 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine | C21H39N3 | 5.8 | - | 9.7 |
Data sourced from PubChem and ChemAxon.[12][13][14]
2.3 pKa and Ionization States
The nitrogen atoms in the triazine ring are weakly basic, and their pKa values are influenced by the electronic effects of the substituents. Protonation can occur at the ring nitrogen atoms, and understanding the ionization state at physiological pH is essential for predicting drug-receptor interactions. DFT simulations can be employed to predict the pKa values of different protonation sites on triazine derivatives.[15][16]
2.4 Spectroscopic Properties (UV-Vis, NMR, Mass Spectrometry)
The spectroscopic characterization of triazines is fundamental for their identification and structural elucidation.
-
UV-Vis Spectroscopy: Triazines typically exhibit absorption maxima in the UV region, corresponding to π-π* transitions within the aromatic ring.[17]
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for determining the substitution pattern on the triazine ring. The chemical shifts of the ring protons and carbons are sensitive to the electronic nature of the substituents.[18]
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of triazine derivatives, aiding in their structural confirmation.[18]
Chemical Reactivity and Synthetic Accessibility
The electron-deficient nature of the triazine ring dictates its reactivity, making it a versatile scaffold for chemical modification.
3.1 Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction
Nucleophilic aromatic substitution (SNAr) is the most important and widely utilized reaction for the functionalization of triazines.[6][19] The presence of a good leaving group, such as a halogen, on the electron-deficient triazine ring facilitates the attack of nucleophiles.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Dichlorotriazine
Caption: SNAr reaction on a dichlorotriazine proceeds via a Meisenheimer intermediate.
3.1.1 Mechanistic Overview
The SNAr reaction on triazines typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.[7] The rate-determining step is often the initial attack of the nucleophile.
3.1.2 Step-by-step protocol for a typical SNAr reaction on a triazine core
This protocol describes the synthesis of a monosubstituted triazine from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF).
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial for controlling the reactivity and achieving selective monosubstitution.[20]
-
Nucleophile Addition: Slowly add one equivalent of the desired nucleophile (e.g., an amine or an alcohol) to the cooled solution.
-
Base: Include a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
3.2 Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the C-C bond formation on triazine rings, enabling the introduction of aryl and vinyl substituents.[21][22][23][24][25]
Diagram 2: Experimental Workflow for Suzuki Coupling on a Halogenated Triazine
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Structure-Property Relationships (SPR) in Substituted Triazines
The biological activity and material properties of triazine derivatives are highly dependent on the nature and position of the substituents on the triazine core.
4.1 Impact of Substituents on Electronic Properties
Electron-donating groups (EDGs) increase the electron density of the triazine ring, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring carbons, facilitating nucleophilic attack.
4.2 Modulating Aqueous Solubility and Permeability
The introduction of polar functional groups, such as amines, alcohols, and carboxylic acids, can significantly improve the aqueous solubility of triazine compounds. Conversely, lipophilic substituents will increase the LogP value. A balance between hydrophilicity and lipophilicity is often required for optimal drug-like properties.
4.3 Influence of Substitution on Metabolic Stability
The metabolic stability of triazine-based drugs is a critical factor in their development. Certain substituents can be susceptible to metabolic transformations, such as oxidation or hydrolysis, leading to rapid clearance from the body.[26][27][28][29]
Diagram 3: Common Metabolic Pathways for Substituted Triazines
Caption: Common metabolic routes for triazine-based compounds.[30]
Applications in Drug Discovery and Materials Science
The versatility of the triazine scaffold has led to its incorporation into a wide range of functional molecules.
-
Triazines as Kinase Inhibitors: The triazine core can serve as a scaffold for the design of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[19]
-
Triazines in Antiviral and Antimicrobial Agents: Many triazine derivatives exhibit significant activity against various viruses, bacteria, and fungi.[20]
-
Triazines as Covalent Binders: The reactivity of the triazine ring can be exploited to design covalent inhibitors that form a permanent bond with their biological target.
-
Triazines in Polymer Chemistry and as Functional Dyes: The thermal stability and reactivity of triazines make them suitable for the synthesis of high-performance polymers and as chromophores in functional dyes.[31]
Conclusion and Future Outlook
Substituted triazines continue to be a rich source of innovation in both medicinal chemistry and materials science.[10] The deep understanding of their physicochemical properties and reactivity is essential for the design of next-generation therapeutics and functional materials. Future research will likely focus on the development of more selective and efficient synthetic methodologies, as well as the exploration of novel applications for this versatile heterocyclic scaffold.
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The Ascendancy of Trifluoromethylated Triazines in Bioactive Compound Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Synthesis of Their Potent Biological Activity
The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This guide delves into the confluence of two powerful structural motifs: the electron-withdrawing trifluoromethyl group and the versatile 1,3,5-triazine core. The CF3 group profoundly alters a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity, which are critical for transforming a compound into a viable drug or agrochemical.[3][4] When appended to the 1,3,5-triazine ring—a privileged scaffold known for its diverse biological activities and synthetically accessible substitution sites—the resulting molecules exhibit a remarkable spectrum of potent biological effects.[5][6] This document provides an in-depth exploration of the anticancer, antifungal, antiviral, and herbicidal activities of these compounds, grounded in mechanistic insights and validated experimental protocols.
Part 1: The Physicochemical Rationale for Trifluoromethylation
The decision to introduce a trifluoromethyl group is a calculated choice to modulate a molecule's properties for enhanced biological performance. The C-F bond is significantly stronger than a C-H bond, rendering the CF3 group highly resistant to metabolic oxidation, which can increase a drug candidate's half-life.[3] Furthermore, the high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which can alter the pKa of nearby functional groups and influence binding interactions with target proteins.[1]
This strategic modification impacts several key parameters:
-
Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[3]
-
Metabolic Stability: The strength of the C-F bond makes the trifluoromethyl group exceptionally stable against enzymatic degradation.[2][3]
-
Binding Affinity: The potent electronic effects of the CF3 group can enhance interactions with biological targets, leading to improved potency and selectivity.[1]
The logical relationship between the CF3 group's properties and its biological impact is visualized below.
Caption: Causality from CF3 properties to biological effect.
Part 2: Anticancer Activity: Targeting Key Signaling Pathways
Trifluoromethylated triazines have emerged as a promising class of anticancer agents, frequently designed as inhibitors of critical oncogenic signaling pathways.[5][7] Their efficacy stems from the s-triazine core acting as a versatile scaffold for positioning functional groups that interact with the active sites of protein kinases.
Mechanism of Action: Dual PI3K/mTOR Inhibition
A significant number of trifluoromethylated triazines function as potent inhibitors of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[8] Compounds have been developed that show low nanomolar inhibitory concentrations (IC50) against PI3Kα and mTOR.[5][9] For instance, certain 2-arylurea-1,3,5-triazine derivatives exhibit potent inhibition against PI3K and mTOR kinases with IC50 values of 23.8 nM and 10.9 nM, respectively.[9] The trifluoromethyl group often plays a crucial role in securing the molecule within the kinase's ATP-binding pocket.
The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling cascade.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Anticancer Activity Data
The antiproliferative potential of various trifluoromethylated triazine derivatives has been evaluated against multiple human cancer cell lines.
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 14 | EGFR-TK | Breast Cancer | 2.54 ± 0.22 | [5][9] |
| Compound 18 | EGFR | HCT116 | 0.50 ± 0.08 | [5] |
| Compound 37 | PI3Kα | - | 0.0022 | [5][10] |
| Compound 47 | PI3K / mTOR | A549 (Lung) | 0.20 ± 0.05 | [9] |
| Compound 47 | PI3K / mTOR | MCF-7 (Breast) | 1.25 ± 0.11 | [9] |
| Compound 3b | Not Specified | C32 (Melanoma) | 24.4 | [11] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard, self-validating method for assessing the cytotoxicity of trifluoromethylated triazines against cancer cell lines.
1. Cell Culture and Seeding: a. Culture human cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere. b. Harvest cells using trypsin-EDTA during their exponential growth phase. c. Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (viability should be >95%). d. Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity. c. Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin). d. Incubate the plate for 48 hours at 37°C and 5% CO2.
3. MTT Assay and Data Acquisition: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals. b. Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the compound concentration. c. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Part 3: Agrochemical Applications: Antifungal and Herbicidal Activity
The trifluoromethyl-triazine scaffold is also a prolific source of agrochemicals, demonstrating potent antifungal and herbicidal properties.[12]
Antifungal Activity
Novel trifluoromethylated triazole-pyrimidine derivatives have shown significant antifungal activities against a range of plant pathogens.[13][14] These compounds are particularly effective against various species of Botrytis cinerea, the causative agent of gray mold disease.
| Compound ID | Fungal Species | Inhibition Rate (%) @ 50 µg/mL | Reference |
| Compound 4 | Strawberry Botrytis cinerea | 82.68 | [13] |
| Compound 5h | Strawberry Botrytis cinerea | 74.37 | [13] |
| Compound 5o | Strawberry Botrytis cinerea | 75.31 | [13] |
| Compound 5r | Strawberry Botrytis cinerea | 79.85 | [13] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth)
This protocol describes the poison plate technique, a reliable method for screening compounds for fungicidal activity.
1. Preparation of Media and Compounds: a. Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. b. Allow the PDA to cool to approximately 50-60°C. c. Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., acetone) to create stock solutions. d. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare a solvent-only control plate. e. Pour the PDA mixture into sterile Petri dishes and allow them to solidify.
2. Inoculation: a. Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea). b. Place the mycelial disc, with the mycelium-side down, in the center of the prepared PDA plates (both test and control).
3. Incubation and Measurement: a. Seal the plates with paraffin film and incubate them at 25°C in the dark. b. Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
4. Data Analysis: a. Calculate the average colony diameter for each treatment. b. Determine the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
Herbicidal Activity
Certain 2-aralkylamino-1,3,5-triazine derivatives containing a trifluoromethyl group exhibit high Photosynthetic Electron Transport (PET) inhibitory activity.[12] These compounds function similarly to commercial herbicides like atrazine by blocking the electron flow in Photosystem II, thereby halting photosynthesis and leading to plant death.[15][16] For example, 2-(3-chlorobenzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine shows significantly stronger PET inhibitory activity than atrazine.[12]
Part 4: Antiviral Activity
Trifluoromethylated heterocycles, including those with structures related to triazines, have demonstrated notable antiviral properties, particularly against plant viruses.[17]
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
Rather than acting directly on the virus, some trifluoromethylated compounds function as plant activators. They trigger the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR). For example, trifluoromethyl pyridine piperazine derivatives have been shown to induce the activity of defense-related enzymes like superoxide dismutase (SOD) and polyphenol oxidase (PPO), and to activate the phenylpropanoid biosynthesis pathway, strengthening the plant's antiviral defenses.[17]
The workflow for evaluating such compounds is outlined below.
Caption: Experimental workflow for in-vivo antiviral screening.
Antiviral Activity Data
Several trifluoromethyl pyridine piperazine derivatives have shown protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) superior to the commercial agent Ningnanmycin.[17]
| Compound ID | Virus | Protective Activity (EC50 in µg/mL) | Reference |
| Compound A16 | TMV | 18.4 | [17] |
| Ningnanmycin | TMV | 50.2 | [17] |
| Compound A16 | CMV | 347.8 | [17] |
| Ningnanmycin | CMV | 359.6 | [17] |
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Introduction to 1,3,5-triazine core structure
An In-Depth Technical Guide to the 1,3,5-Triazine Core Structure
Authored by a Senior Application Scientist
Foreword
The 1,3,5-triazine, or s-triazine, is a deceptively simple six-membered heterocycle containing alternating carbon and nitrogen atoms. Its inherent symmetry, profound electron deficiency, and versatile reactivity have established it as a cornerstone scaffold in a multitude of scientific disciplines. From life-saving pharmaceuticals and high-performance polymers to essential agrochemicals and advanced materials, the influence of the 1,3,5-triazine core is both extensive and profound. This guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the triazine core. We will explore the causality behind synthetic strategies, dissect its reactivity, and survey its most impactful applications, grounding our discussion in established protocols and authoritative literature.
Fundamental Architecture and Physicochemical Properties
The 1,3,5-triazine ring is an aromatic system, analogous to benzene, with a planar structure and D3h symmetry.[1] However, the substitution of three carbon atoms with more electronegative nitrogen atoms creates a powerful inductive effect. This electron withdrawal results in a significantly electron-deficient (π-deficient) ring system. This fundamental property is the primary driver of the core's characteristic reactivity, particularly its susceptibility to nucleophilic attack, a feature less common in carbocyclic aromatic systems.
Key Physicochemical Properties:
| Property | Value/Description | Source |
| Molecular Formula | C₃H₃N₃ | [2] |
| Molecular Weight | 81.08 g/mol | [2] |
| Appearance | Colorless crystalline solid | [3] |
| Key Feature | Highly electron-deficient aromatic ring | [4] |
| Primary Reactivity | Susceptible to nucleophilic aromatic substitution (SNAr) | [4][5] |
Synthesis of the 1,3,5-Triazine Scaffold: Strategic Considerations
The construction of the triazine ring can be approached from two primary strategic directions: building the ring from acyclic precursors or functionalizing a pre-formed, commercially available triazine core. The choice is dictated by the desired substitution pattern, scale, and available starting materials.
Ring Formation via Cyclotrimerization
The most fundamental approach to forming the symmetrical triazine ring is the cyclotrimerization of nitrile-containing compounds.[2][6] This method is particularly effective for producing symmetrically substituted triazines.
-
Classical Conditions: Historically, these reactions required harsh conditions, such as high temperatures and pressures, often resulting in moderate yields.
-
Modern Catalysis: The advent of catalysts, such as yttrium salts, has enabled these cyclotrimerizations to proceed under milder, solvent-free conditions, enhancing the efficiency and greenness of the process. For instance, the trimerization of 1,3,5-tricyanobenzene in molten zinc chloride is a key step in forming Covalent Triazine Frameworks (CTFs).[7][8]
The Workhorse Precursor: Functionalization of Cyanuric Chloride
For the synthesis of unsymmetrical and polysubstituted triazines, the most versatile and widely adopted strategy begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[6][9][10] This precursor is inexpensive, readily available, and serves as a synthetic linchpin for a vast array of derivatives.[11]
The synthetic utility of cyanuric chloride stems from the exceptional reactivity of its chlorine atoms toward nucleophilic aromatic substitution (SNAr). Crucially, the reactivity of the C-Cl bonds is attenuated with each successive substitution, allowing for a stepwise and controlled introduction of different nucleophiles by carefully managing the reaction temperature.[5][9][12]
-
First Substitution: Occurs readily at low temperatures, typically 0–5 °C.
-
Second Substitution: Requires moderately increased temperatures, often room temperature.
-
Third Substitution: Necessitates heating, sometimes to reflux, to overcome the reduced reactivity of the ring.
This temperature-dependent reactivity gradient is the key to designing complex, unsymmetrically substituted triazine molecules.
Caption: Sequential SNAr workflow on cyanuric chloride.
Alternative Synthetic Routes
While less common, other named reactions provide access to specific triazine structures. The Pinner triazine synthesis , for example, involves the reaction of aryl or alkyl amidines with phosgene to yield 2-hydroxy-4,6-diaryl-s-triazines.[13] This method offers a pathway to a different class of substituted triazines not as easily accessed from cyanuric chloride.
Core Reactivity: A Mechanistic Perspective
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the defining chemical behavior of the 1,3,5-triazine core, especially for halogenated derivatives like cyanuric chloride. The electron-withdrawing nitrogen atoms polarize the carbon-chlorine bonds and stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack.[14]
The causality for the stepwise, temperature-controlled substitution lies in the electronic effect of the incoming nucleophile. When a chlorine atom is replaced by an electron-donating group (e.g., an amine, -NR₂), it partially replenishes the electron density of the triazine ring. This reduces the electrophilicity of the remaining carbon atoms, making subsequent substitutions less favorable and thus requiring more energetic conditions (i.e., higher temperatures).[5]
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
The profound electron deficiency of the 1,3,5-triazine ring enables it to act as a potent azadiene in inverse electron-demand Diels-Alder (IEDDA) reactions.[15] In this cycloaddition, the electron-poor triazine reacts with an electron-rich dienophile (e.g., enamines, ynamines).[16] This powerful transformation is not merely a substitution but a complete restructuring of the heterocyclic system, typically leading to the formation of pyrimidine or pyridine derivatives after a retro-Diels-Alder extrusion of a small molecule. This reactivity provides a sophisticated pathway for converting the triazine scaffold into other valuable heterocyclic cores.[15][17]
Caption: Dominant strategies for synthesizing 1,3,5-triazine derivatives.
Applications Across Scientific Frontiers
The 1,3,5-triazine core is not merely a chemical curiosity; it is a privileged scaffold that imparts desirable properties to molecules across diverse applications.
Medicinal Chemistry and Drug Development
The rigid, planar structure of the triazine ring serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space to interact with biological targets. Its derivatives have demonstrated a remarkable breadth of biological activities.[9][18]
-
Anticancer Agents: The triazine scaffold is central to numerous compounds developed as anticancer agents.[19][20] These molecules often function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K pathway.[21] For example, derivatives have been shown to induce apoptosis in colorectal cancer cell lines and inhibit dihydrofolate reductase (DHFR).[9] The approved drug Altretamine, used in the treatment of ovarian cancer, is a notable example.[21]
-
Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules with potent antibacterial, antifungal, antimalarial, and antiviral properties.[9][18]
-
Neurodegenerative Diseases: Recent research has highlighted the potential of triazine derivatives as multi-target-directed ligands (MTDLs) for diseases like Alzheimer's, simultaneously inhibiting enzymes such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1).[22]
Caption: The 1,3,5-triazine core as a versatile scaffold in drug design.
Agrochemicals
A significant industrial application of cyanuric chloride is the production of triazine-class herbicides, most notably atrazine and simazine.[1][10]
-
Mechanism of Action: These herbicides function by inhibiting photosynthesis in targeted weeds.[23][24] They bind to the QB-binding niche on the D1 protein within Photosystem II (PSII) in chloroplasts.[25] This binding event blocks the electron transport chain, halting the production of ATP and NADPH required for plant growth and ultimately leading to oxidative damage and plant death.[25]
Materials Science
The symmetrical and rigid nature of the triazine core makes it an ideal building block for creating highly ordered, porous materials.
-
Covalent Organic Frameworks (COFs): Triazine-based COFs are a class of crystalline porous polymers with high thermal stability and surface area.[26][27] They are synthesized via the polycondensation of triazine-containing monomers.[26] These materials are being actively researched for applications in gas storage (e.g., CO₂ uptake), catalysis, and electrochemical energy storage.[7][26]
-
Dendrimers: The ability to perform three sequential substitutions on cyanuric chloride makes it a perfect trifunctional core for the construction of dendrimers—precisely defined, hyperbranched macromolecules.[28]
Other Industrial Uses
-
Reactive Dyes: Chlorinated triazines serve as the basis for a major family of reactive dyes. The reactive chlorine atoms form covalent bonds with the hydroxyl groups of cellulosic fibers like cotton, resulting in excellent color fastness.[6]
-
Melamine Resins: The trimerization of cyanamide leads to melamine (1,3,5-triazine-2,4,6-triamine).[6] When combined with formaldehyde, it produces highly durable thermosetting plastics known as melamine resins, used in laminates, dinnerware, and coatings.[29][30]
Experimental Protocols
The following protocols are representative of common synthetic manipulations involving the 1,3,5-triazine core. They are designed to be self-validating through the inclusion of analytical checkpoints.
Protocol 1: Stepwise Synthesis of a Di-substituted 1,3,5-Triazine
This protocol details the temperature-controlled synthesis of 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one, demonstrating the sequential substitution principle.[31]
Objective: To synthesize a disubstituted triazine by first reacting cyanuric chloride with 4-hydroxycoumarin, followed by reaction with 2-aminopyrazine.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
4-Hydroxycoumarin
-
2-Aminopyrazine
-
Acetone (anhydrous)
-
Sodium Carbonate (Na₂CO₃)
-
Crushed ice and water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
Part A: Synthesis of Mono-substituted Intermediate (Compound 3)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyanuric chloride (1.84 g, 0.01 mol) in 50 mL of acetone. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
First Nucleophilic Addition: In a separate beaker, dissolve 4-hydroxycoumarin (1.62 g, 0.01 mol) in 25 mL of acetone. Add this solution dropwise to the stirring cyanuric chloride solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Neutralization: Simultaneously, add a solution of sodium carbonate (0.53 g, 0.005 mol) in 10 mL of water dropwise to neutralize the HCl evolved during the reaction. Monitor the pH to keep it neutral.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The appearance of a new spot corresponding to the product and consumption of starting material indicates reaction progression.
-
Isolation: Once the reaction is complete, pour the mixture into 200 mL of crushed ice with vigorous stirring. The white solid product, 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one, will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be recrystallized if necessary.
Part B: Synthesis of Di-substituted Final Product (Compound 4)
-
Setup: Dissolve the dried mono-substituted intermediate (Compound 3) (3.08 g, 0.01 mol) in 50 mL of acetone in a 250 mL flask.
-
Second Nucleophilic Addition: Add 2-aminopyrazine (0.95 g, 0.01 mol) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature (around 25-30 °C) for 8 hours. Again, add sodium carbonate solution periodically to neutralize the evolved HCl.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice.
-
Isolation and Purification: Filter the resulting solid product, wash with water, and dry. Crystallize from a suitable solvent like chloroform to yield the pure product 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one.[31]
Self-Validation/Characterization:
-
TLC: Confirm the consumption of starting materials and the formation of single product spots at each step.
-
Melting Point: Compare the observed melting point with literature values.
-
Spectroscopy: Confirm the structure using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR. For example, the ¹H-NMR should show characteristic peaks for the coumarin and pyrazine protons, and the mass spectrum should correspond to the expected molecular weight.[31]
Conclusion and Future Outlook
The 1,3,5-triazine core is a testament to how fundamental principles of aromaticity and electronics can be leveraged to create a scaffold of immense practical value. Its predictable, controllable reactivity, particularly through the sequential SNAr of cyanuric chloride, provides a robust platform for constructing molecular architectures of remarkable complexity and function. In medicinal chemistry, the triazine scaffold will continue to be a mainstay for developing next-generation therapeutics, especially multi-target agents for complex diseases.[22] In materials science, the drive for sustainable and high-performance materials will further propel the development of novel triazine-based COFs and polymers for energy and environmental applications.[26][27] The continued exploration of its unique reactivity and the innovative application of its derivatives ensure that the 1,3,5-triazine ring will remain a versatile and indispensable tool in the scientist's arsenal for years to come.
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKAT USA, Inc.. [Link]
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A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. [Link]
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1,3,5-Triazine. Wikipedia. [Link]
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Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC - NIH. [Link]
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Cyanuric chloride. Wikipedia. [Link]
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Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications. New Journal of Chemistry (RSC Publishing). [Link]
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Melamine. Wikipedia. [Link]
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Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine]. SYNTHETIKA. [Link]
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Cyanuric chloride | C3Cl3N3 | CID 7954. PubChem. [Link]
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The Production Process of Melamine Powder. Dongyang Landun Commodity Co.,Ltd. [Link]
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What is the synthetic process of melamine. Knowledge - Zibo Anquan Chemical Co., Ltd. [Link]
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Cyanuric chloride (C3Cl3N3) properties. Mol-Instincts. [Link]
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Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
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1,3,5-Triazines: A promising scaffold for anticancer drugs development. PubMed. [Link]
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Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene. ACS Publications. [Link]
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Cyanuric Chloride. Common Organic Chemistry. [Link]
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1,3,5-Triazine as core for the preparation of dendrons. arkat usa. [Link]
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The Mode of Action of Triazine Herbicides in Plants. ResearchGate. [Link]
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Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. [Link]
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Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]
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Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews - ACS Publications. [Link]
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Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene. Functional Nanomaterials. [Link]
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Different biological activities displayed by 1,3,5‐triazine. ResearchGate. [Link]
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Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines. The Journal of Organic Chemistry - ACS Publications. [Link]
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2,4,6-triphenyl-1,3,5-triazine based covalent organic frameworks for photoelectrochemical H2 evolution. DR-NTU. [Link]
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1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed Central. [Link]
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1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed. [Link]
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. American Chemical Society. [Link]
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Pinner triazine synthesis. Wikipedia. [Link]
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π-Electron-Extended Triazine-Based Covalent Organic Framework as Photocatalyst for Organic Pollution Degradation and H2 Production from Water. MDPI. [Link] 38.[9][31][32]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. * Bentham Science*. [Link]
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Thermal cycloaddition of 1,3,5-triazine with enamines: regiospecific pyrimidine annulation. The Journal of Organic Chemistry - ACS Publications. [Link]
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Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). University of Florida. [Link]
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Methodological & Application
A Comprehensive Guide to the Analytical Characterization of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous verification of its identity, purity, and structure is paramount.[1] This document outlines a multi-faceted approach, integrating chromatographic and spectroscopic techniques to ensure the highest standards of quality and consistency. The protocols herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness for regulatory and research purposes.[2][3]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 5311-05-7 | PubChem[4] |
| Molecular Formula | C₅H₅F₃N₄O | PubChem[4] |
| Molecular Weight | 194.11 g/mol | PubChem[4] |
| Exact Mass | 194.041545 Da | PubChem[4] |
Integrated Analytical Workflow
A robust characterization strategy employs orthogonal techniques to build a complete profile of the compound. The workflow begins with preliminary identification and purity assessment, followed by definitive structural elucidation.
Figure 1: Integrated workflow for the characterization of this compound.
Part 1: Chromatographic Analysis for Purity and Quantification
Chromatographic methods are essential for separating the target analyte from impurities, degradation products, and residual starting materials.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Method Reversed-phase HPLC is the premier technique for assessing the purity of moderately polar organic molecules like the target triazine derivative. The C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a mixture of acetonitrile and water) is used for elution.[5] The separation is based on the differential partitioning of the analyte and any impurities between the two phases. UV detection is suitable due to the presence of the UV-absorbing triazine ring.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions: The following parameters are a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (scan from 200-400 nm with DAD to ensure peak purity) |
Trustworthiness through Validation (ICH Q2(R1) Framework) To ensure the method is fit for purpose, validation according to ICH Q2(R1) guidelines is required.[2][6]
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and a spiked sample to demonstrate that no other components interfere with the main analyte peak.
-
Linearity: Prepare a series of at least five concentrations (e.g., 0.01 to 0.5 mg/mL) and inject them. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[3]
-
Accuracy & Precision: Perform replicate injections (n=6) of a known concentration to assess repeatability (precision). Accuracy is determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method GC-MS is a powerful tool for identifying and quantifying volatile and thermally stable compounds.[7] For this analyte, its suitability depends on its thermal stability in the heated injector. The trifluoromethyl group and amine functionalities can sometimes lead to peak tailing on standard columns.[7][8] Therefore, a well-deactivated, low-polarity column is recommended. Electron Impact (EI) ionization will produce a reproducible fragmentation pattern, serving as a fingerprint for identification.
Experimental Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like acetone or ethyl acetate.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (quadrupole or ion trap).
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | TG-5SilMS or HP-5MS (30 m x 0.25 mm, 0.25 µm film)[7] |
| Injector | 250 °C, Splitless mode |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40-350 m/z |
Expected Results The primary peak in the Total Ion Chromatogram (TIC) should correspond to the analyte. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194, though it may be of low intensity. Key fragments would arise from the loss of a methyl group (-CH₃), methoxy group (-OCH₃), and potentially rearrangements involving the triazine ring.
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive evidence of the molecular structure by probing the connectivity of atoms and the nature of chemical bonds.
Figure 2: Complementary roles of spectroscopic techniques in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method NMR is the most powerful technique for unambiguous structural determination in solution. ¹H NMR identifies the number and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is highly specific for the trifluoromethyl group.[9]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal N-H protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. If needed, 2D experiments like COSY and HSQC can confirm proton-proton and proton-carbon correlations.
Expected Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~7.5 - 7.0 | Broad singlet | 2H, -NH₂ | Amine protons, exchangeable. |
| ¹H | ~3.9 | Singlet | 3H, -OCH₃ | Methoxy group protons. |
| ¹³C | ~172 | Singlet | C-NH₂ | Carbon attached to the amino group. |
| ¹³C | ~170 | Singlet | C-OCH₃ | Carbon attached to the methoxy group. |
| ¹³C | ~165 (q) | Quartet | C-CF₃ | Carbon attached to the CF₃ group, split by fluorine. |
| ¹³C | ~118 (q) | Quartet | -CF₃ | Trifluoromethyl carbon, split by fluorine. |
| ¹³C | ~55 | Singlet | -OCH₃ | Methoxy carbon. |
| ¹⁹F | ~ -65 to -75 | Singlet | -CF₃ | Typical range for a CF₃ group on an aromatic-like ring. |
Note: The ¹³C spectrum was referenced against data from PubChem.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Method FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10]
Experimental Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with 100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.[11]
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3200 | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1650 - 1550 | C=N Stretch | Triazine Ring |
| 1580 - 1490 | N-H Bend | Primary Amine (-NH₂) |
| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1250 - 1000 | C-O Stretch | Methoxy (-OCH₃) |
Note: Band positions are approximate and based on typical values for triazine derivatives.[10][12]
Part 3: Elemental Analysis
Principle of Method Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This technique offers ultimate confirmation of the empirical formula by comparing experimental values to theoretical calculations. Given the presence of fluorine and nitrogen, specific combustion conditions and scrubbing reagents may be necessary to ensure accurate results.[13][14]
Protocol and Expected Results
-
Instrumentation: An automated CHN elemental analyzer.
-
Analysis: A precisely weighed sample (~2-3 mg) is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Validation: The results must fall within a narrow margin (typically ±0.4%) of the theoretical values to be considered a match.
Theoretical vs. Experimental Composition
| Element | Theoretical % | Experimental % (Acceptable Range) |
| Carbon (C) | 30.93% | 30.53% - 31.33% |
| Hydrogen (H) | 2.60% | 2.20% - 3.00% |
| Nitrogen (N) | 28.86% | 28.46% - 29.26% |
References
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Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Introduction
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a key chemical intermediate and a known environmental transformation product of the herbicide Tritosulfuron.[1][2] Its structural elucidation is paramount for quality control, metabolic studies, and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. This document provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, detailing optimized protocols and offering insights into spectral interpretation for researchers, scientists, and professionals in drug development and agrochemical industries.
The triazine core, substituted with an amine, a methoxy, and a trifluoromethyl group, presents a unique electronic environment. Understanding the influence of these substituents on the chemical shifts and coupling constants is crucial for accurate spectral assignment. These application notes are designed to be a practical resource, explaining the "why" behind the experimental choices to ensure robust and reproducible results.
Molecular Structure and Predicted NMR Features
The chemical structure of this compound (C₅H₅F₃N₄O) is presented below.[1]
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amine (-NH₂) and methoxy (-OCH₃) protons. The protons of the amine group may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. The methoxy protons will appear as a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework. We anticipate signals for the three distinct carbons of the triazine ring, the methoxy carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.[3][4] The electron-withdrawing nature of the triazine ring and the trifluoromethyl group will significantly influence the chemical shifts of the ring carbons.
Experimental Protocols
PART 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[5]
1.1. Solvent Selection: The choice of a suitable deuterated solvent is the primary consideration and is dictated by the sample's solubility.[6] this compound is a polar molecule, making polar aprotic solvents the preferred choice.
-
Primary Recommendation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which should readily dissolve the analyte.[6][7] Its residual proton signal appears at approximately 2.50 ppm, which is unlikely to overlap with the analyte's signals.[7]
-
Alternative Solvents: Acetone-d₆ or Chloroform-d (CDCl₃) can also be considered.[7][8] However, the solubility in CDCl₃ might be limited. For compounds with low solubility in common solvents, using a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) can improve solubility, though this may affect chemical shifts.[9]
1.2. Sample Concentration: For standard ¹H NMR, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of the chosen deuterated solvent is recommended.[10][11] For ¹³C NMR, a higher concentration (20-50 mg) is often necessary to obtain a good signal-to-noise ratio in a reasonable time.
1.3. Protocol for Sample Preparation:
-
Weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[5][10] Ensure the sample height is at least 4 cm to allow for proper shimming.[5][12]
-
Cap the NMR tube securely and label it clearly.
Caption: Workflow for NMR sample preparation.
PART 2: NMR Data Acquisition
These parameters are provided for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument used.
2.1. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
Number of Scans (NS): 16-64 scans.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
2.2. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
PART 3: Data Processing and Spectral Interpretation
3.1. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
3.2. Expected Spectral Data:
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 6.5 - 7.5 | Broad Singlet | 2H |
| -OCH₃ | ~4.0 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) |
| C-NH₂ | 165 - 170 | Singlet |
| C-OCH₃ | 170 - 175 | Singlet |
| C-CF₃ | 155 - 160 | Quartet (²JCF) |
| -OCH₃ | 55 - 60 | Singlet |
| -CF₃ | 115 - 125 | Quartet (¹JCF) |
Note: The chemical shifts are predictions and may vary based on the solvent and experimental conditions. The carbon attached to the CF₃ group is expected to show a large one-bond coupling constant (¹JCF) of approximately 270-300 Hz.[3][13]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The expected simplicity of the ¹H NMR spectrum, with two distinct signals in a 2:3 integration ratio, provides a clear first check. The ¹³C NMR spectrum should show the correct number of carbon signals, with the characteristic quartet for the CF₃ carbon serving as a definitive structural marker. Any significant deviation from these expected patterns would indicate the presence of impurities or an incorrect structure, prompting further investigation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By following these guidelines, researchers can obtain high-quality, reproducible NMR spectra essential for structural confirmation and purity assessment. The explanations of the rationale behind experimental choices aim to empower scientists to adapt these methods to their specific instrumentation and research needs.
References
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Hornak, J. P. Sample Preparation. [Link]
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Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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Scribd. NMR Sample Preparation Guide. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
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BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1576. [Link]
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Teymouri, M., Pietrzak, A., & Bartos, P. (2024). (Hetero)Arene Ring-Fused[5][6][14]Triazines. Molecules, 29(10), 2289. [Link]
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Ramirez, J. R., Caballero, R., Guerra, J., & de la Hoz, A. (2015). Solvent-Free Microwave-Assisted Synthesis of 2,5-Dimethoxyphenylaminotriazines. The Journal of Organic Chemistry, 80(24), 12489-12496. [Link]
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Jo, S., Lee, H., Kim, H. J., Kim, H., & Lee, J. (2018). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 23(12), 3169. [Link]
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Fayed, E. A., Hosny, M., & El-Adl, K. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 083-092. [Link]
-
Ramirez, J. R., Caballero, R., Guerra, J., & de la Hoz, A. (2015). Solvent-Free Microwave-Assisted Synthesis of 2,5-Dimethoxyphenylaminotriazines. The Journal of Organic Chemistry, 80(24), 12489-12496. [Link]
-
Faucon, A., Mallow, O., Felouat, A., D'Aléo, A., & Le Guennic, B. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules, 27(10), 3244. [Link]
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How to select NMR solvent. [Link]
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ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?[Link]
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Supporting Information. [Link]
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Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no...[Link]
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Wang, L., Wu, F., Yue, C., & Wei, W. (2015). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. RSC Advances, 5(118), 97364-97367. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. This compound is a notable environmental transformation product of the herbicide Tritosulfuron.[1] The method described herein is designed for researchers, scientists, and professionals in drug development and environmental analysis, providing a comprehensive protocol from sample preparation to data analysis. The methodology has been developed and validated following the principles outlined in the FDA and ICH guidelines for bioanalytical method validation, ensuring high standards of accuracy, precision, and reliability.[2][3][4][5]
Introduction
This compound is a heterocyclic amine with a molecular weight of 194.11 g/mol and the chemical formula C5H5F3N4O.[1][6] Its presence in environmental and biological matrices is of interest due to its origin as a metabolite of the sulfonylurea herbicide Tritosulfuron. The development of a reliable analytical method for its detection is crucial for environmental monitoring, toxicological studies, and in the broader context of drug and pesticide development.
This application note addresses the need for a highly selective and sensitive analytical method by leveraging the capabilities of HPLC-MS/MS. The inherent selectivity of tandem mass spectrometry, combined with the separation power of HPLC, provides a powerful tool for the accurate quantification of this analyte, even in complex matrices. The principles of method development and validation are discussed in detail to provide a transparent and scientifically sound protocol that can be readily implemented in a laboratory setting.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound with distinct mass-to-charge ratio, such as 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system, was used for this analysis. Data acquisition and processing were performed using the instrument's control and analysis software.
Standard and Sample Preparation
Stock Solutions: A primary stock solution of this compound (1 mg/mL) was prepared in methanol. A working stock solution (10 µg/mL) was prepared by diluting the primary stock with a 50:50 mixture of acetonitrile and water. The internal standard stock solution was prepared similarly.
Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples were prepared by spiking the working stock solution into a suitable matrix (e.g., blank plasma, water, or a solvent mixture) to achieve a desired concentration range.
Sample Pre-treatment: For biological matrices, a protein precipitation step is recommended. To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is then transferred for injection.
HPLC-MS/MS Method Development
The core of this application note is a well-defined and optimized HPLC-MS/MS method. The following sections detail the rationale behind the chosen parameters.
Liquid Chromatography
The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference. A reverse-phase C18 column is a suitable starting point for the separation of polar heterocyclic amines.
Table 1: Optimized HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
-
Rationale: A C18 column provides good retention for moderately polar compounds. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization. A gradient elution ensures efficient separation from potential interferences and a sharp peak shape.
Mass Spectrometry
Positive ion electrospray ionization (ESI+) is the preferred ionization mode for triazine compounds as the basic nitrogen atoms in the ring are readily protonated.[2][4] The optimization of MS parameters is crucial for achieving high sensitivity.
Initial Compound Tuning: The analyte and internal standard were infused directly into the mass spectrometer to optimize the precursor ion selection and collision energies for the product ions.
Predicted Fragmentation Pathway: Based on the structure of this compound, the protonated molecule [M+H]+ is expected at m/z 195.1. The trifluoromethyl group is a likely point of fragmentation. Common fragmentation pathways for triazines involve the loss of small neutral molecules from the ring or substituents.
Caption: Predicted fragmentation of the parent ion.
Table 2: Optimized MS/MS Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 195.1 | To be determined | 100 | To be determined |
| Internal Standard | Specific to IS | Specific to IS | 100 | To be determined |
-
Note: The specific product ions and optimal collision energies need to be experimentally determined during method development by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan of the precursor ion at m/z 195.1.
Method Validation
A comprehensive method validation was performed in accordance with the principles outlined in the FDA and ICH guidelines to ensure the reliability of the analytical results.[2][3][5][6]
Caption: Workflow for method validation.
Specificity and Selectivity
The method's specificity was evaluated by analyzing blank matrix samples to ensure no endogenous interferences co-eluted with the analyte or internal standard.
Linearity and Range
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was assessed over a specified concentration range, and a correlation coefficient (r²) of >0.99 was targeted.
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration for accuracy, and a relative standard deviation (RSD) of ≤15% (≤20% for LLOQ) for precision.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
Stability
The stability of the analyte in the matrix was assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Results and Discussion
This HPLC-MS/MS method demonstrates excellent performance for the quantification of this compound. The chromatographic conditions provide a symmetric peak with good retention, while the mass spectrometric detection offers high sensitivity and selectivity. The method validation results confirm that the assay is accurate, precise, and reliable for its intended purpose.
Table 3: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | 85-115% (80-120% for LLOQ) | Within acceptable limits |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| LLOQ | - | To be determined experimentally |
| Stability | Within ±15% of initial concentration | Stable under tested conditions |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The comprehensive method development and validation, grounded in authoritative guidelines, ensure the integrity and quality of the generated data. This method is well-suited for applications in environmental monitoring, food safety, and toxicological research.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Calugaru, S.V., West, W.R., Gates, E.P., & Lee, M.L. Determination of Triazine Herbicides in Aqueous Samples using HPLC-MS/MS. Axcend Application Note. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]
-
Banoub, J., Gentil, E., & Kiceniuk, J. (1995). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. International Journal of Environmental Analytical Chemistry, 61(1), 11–26. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Zhu, J., et al. (2021). Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS. Analytical and Bioanalytical Chemistry, 413(25), 6463–6475. [Link]
-
Jhu, S. C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 134-146. [Link]
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Gros, M., et al. (2006). Analysis of heterocyclic aromatic amines in food products by liquid chromatography−mass spectrometry. Journal of Agricultural and Food Chemistry, 54(10), 3501-3508. [Link]
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Application Note: Strategic Synthesis of Sulfonylurea Herbicides Utilizing 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine as a Core Building Block
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine as a pivotal reactant in the synthesis of sulfonylurea herbicides. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry. We delve into the mechanistic principles, provide step-by-step synthesis protocols for exemplary sulfonylurea herbicides, and outline robust analytical methods for product validation. The causality behind critical experimental choices is explained to empower researchers with a deeper understanding of the synthesis process. All protocols are designed as self-validating systems, incorporating characterization and purity assessment steps to ensure scientific integrity.
Introduction to this compound
This compound is a highly functionalized heterocyclic amine that serves as a critical intermediate in the synthesis of numerous modern agrochemicals. Its unique structure, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on a triazine ring, imparts specific physicochemical properties to the final herbicide molecules. These properties are instrumental in defining the herbicide's mode of action, selectivity, and environmental persistence.
This triazine derivative is particularly vital for the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates.[1] They function by inhibiting the plant enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids.[2] The amine group on the triazine ring provides a nucleophilic site for the key coupling reaction that forms the characteristic sulfonylurea bridge.
Reactant Profile:
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine, Tritosulfuron-free amine | [4] |
| CAS Number | 5311-05-7 | [3] |
| Molecular Formula | C₅H₅F₃N₄O | [3] |
| Molecular Weight | 194.11 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Key GHS Hazards | H302: Harmful if swallowed. H360: May damage fertility or the unborn child. | [3] |
Core Reaction Pathway: Sulfonylurea Bridge Formation
The cornerstone of synthesizing sulfonylurea herbicides from this reactant is the coupling reaction between the primary amine of the triazine and an aryl sulfonyl isocyanate. This reaction forms the stable sulfonylurea linkage (-SO₂-NH-CO-NH-) that connects the triazine heterocycle to an aryl moiety.
The aryl sulfonyl isocyanate is a highly reactive intermediate, typically generated in situ from the corresponding sulfonamide using a phosgenating agent (e.g., phosgene, diphosgene, or triphosgene) or by other methods. Due to the high reactivity and toxicity of these reagents, the reaction must be conducted under strictly controlled anhydrous conditions and with appropriate safety precautions. The amine on the triazine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.
Caption: General reaction mechanism for sulfonylurea herbicide synthesis.
Experimental Protocols
The following protocols are presented as robust starting points for laboratory-scale synthesis. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Tritosulfuron
Tritosulfuron is a sulfonylurea herbicide used for broadleaf weed control. The target reactant, this compound, is the direct amine precursor for its synthesis, often referred to as "Tritosulfuron-free amine".[4] The synthesis involves coupling this amine with 2-(N,N-dimethylcarbamoyl)-6-aminosulfonylphenyl isocyanate, which is generated in situ.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of Tritosulfuron.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Aminosulfonyl-N,N-dimethylnicotinamide | 229.25 | 10.0 | 2.29 g |
| Triphosgene | 296.75 | 3.5 | 1.04 g |
| This compound | 194.11 | 10.0 | 1.94 g |
| Triethylamine (TEA) | 101.19 | 22.0 | 3.05 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 150 mL |
Step-by-Step Procedure:
-
Isocyanate Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-aminosulfonyl-N,N-dimethylnicotinamide (10.0 mmol) and 100 mL of anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve triphosgene (3.5 mmol) in 20 mL of anhydrous DCM. Add this solution to the dropping funnel.
-
Add the triphosgene solution dropwise to the stirred sulfonamide suspension over 30 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions. Triphosgene is a safer solid precursor to highly toxic phosgene gas, which it generates in situ.
-
After the addition is complete, slowly add triethylamine (11.0 mmol, 1.53 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours until the solution becomes clear. This indicates the formation of the sulfonyl isocyanate.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (10.0 mmol) and triethylamine (11.0 mmol, 1.53 mL) in 30 mL of anhydrous DCM.
-
Cool the previously prepared isocyanate solution back to 0°C.
-
Add the triazine amine solution dropwise to the isocyanate solution over 30 minutes.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[6]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0°C and slowly add 20 mL of water to quench any unreacted isocyanate.
-
Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure Tritosulfuron.
-
-
Characterization (Self-Validation):
-
Purity Analysis: Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC) with a suitable standard.[7]
-
Structural Confirmation: Confirm the structure of Tritosulfuron using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), comparing the obtained spectra with literature data.[8][9]
-
Protocol 2: Synthesis of a Thifensulfuron-Methyl Analogue
This protocol demonstrates the versatility of the reactant by synthesizing a structural analogue of the herbicide Thifensulfuron-methyl. Thifensulfuron-methyl is typically produced from a different triazine.[10] Here, we will couple our title reactant with 2-(methoxycarbonyl)-3-thiophenesulfonyl isocyanate. This illustrates how modifying the sulfonyl portion allows for the creation of novel herbicide candidates.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | 221.25 | 10.0 | 2.21 g |
| Phosgene (20% solution in Toluene) | 98.92 | 11.0 | ~5.5 mL |
| This compound | 194.11 | 10.0 | 1.94 g |
| Anhydrous Toluene | - | - | 100 mL |
| Anhydrous Pyridine | 79.10 | 10.0 | 0.8 mL |
Step-by-Step Procedure:
-
Isocyanate Formation:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyl 3-(aminosulfonyl)thiophene-2-carboxylate (10.0 mmol) in 80 mL of anhydrous toluene.
-
Add the phosgene solution (11.0 mmol) dropwise at room temperature. Safety Note: Phosgene is extremely toxic. This step must be performed with extreme caution in a high-performance fume hood with access to a phosgene sensor and appropriate neutralizer.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours until the reaction mixture becomes a clear solution. The completion of this step can be monitored by the cessation of HCl gas evolution (tested with moist pH paper at the outlet of the condenser).
-
Cool the solution to room temperature and remove excess phosgene and solvent by distillation under reduced pressure.
-
-
Coupling Reaction:
-
Re-dissolve the resulting crude 2-(methoxycarbonyl)-3-thiophenesulfonyl isocyanate in 50 mL of anhydrous toluene.
-
In a separate flask, dissolve this compound (10.0 mmol) and anhydrous pyridine (10.0 mmol) in 50 mL of anhydrous toluene. Causality: Pyridine acts as a base to facilitate the reaction and scavenge any trace HCl.
-
Add the triazine amine solution dropwise to the stirred isocyanate solution at room temperature.
-
Heat the mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Wash the collected solid with cold toluene and then with hexane to remove impurities.
-
Dry the product under vacuum to yield the Thifensulfuron-methyl analogue. Further purification can be achieved by recrystallization if necessary.
-
-
Characterization (Self-Validation):
-
Purity Assessment: Use HPLC-DAD to determine the purity of the final compound.[11]
-
Structural Elucidation: Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm the molecular structure of the synthesized analogue.
-
Safety, Handling, and Disposal
Reactant Safety: this compound is harmful if swallowed and is suspected of damaging fertility or the unborn child.[3]
-
Handling: Wear impervious gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
General Protocol Hazards:
-
Phosgenating Agents (Triphosgene, Phosgene): Extremely toxic. Handle with extreme caution under engineering controls. Always have an appropriate neutralizing agent (e.g., ammonia solution) available.
-
Solvents (DCM, Toluene): Flammable and/or toxic. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.
Conclusion
This compound is a versatile and essential precursor for the synthesis of advanced sulfonylurea herbicides. By understanding the fundamental coupling chemistry and adhering to rigorous experimental protocols, researchers can efficiently synthesize target molecules like Tritosulfuron and explore novel analogues with potentially improved herbicidal properties. The self-validating nature of the provided protocols, which emphasizes in-process monitoring and final product characterization, ensures the generation of reliable and high-quality scientific data.
References
- Chromatographic methods for analysis of triazine herbicides - PubMed. (n.d.).
- This compound - LGC Standards. (n.d.).
- Thifensulfuron-methyl (Ref: DPX M6316) - AERU - University of Hertfordshire. (n.d.).
- Chromatographic Methods for Analysis of Triazine Herbicides. (2015). Critical Reviews in Analytical Chemistry, 45(2), 107–124.
- Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem. (n.d.).
- Wu, B., Niu, Y., Bi, X., Wang, X., Jia, L., & Jing, X. (2022). Rapid analysis of triazine herbicides in fruit juices using evaporation-assisted dispersive liquid–liquid microextraction with solidification of floating organic droplets and HPLC-DAD. Analytical Methods, 14(12), 1269–1276.
- Chromatographic Methods for Analysis of Triazine Herbicides - Semantic Scholar. (n.d.).
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - MDPI. (2022). Molecules, 27(7), 2344.
- Trifloxysulfuron-sodium (Ref: CGA 362622) - AERU - University of Hertfordshire. (n.d.).
- This compound | C5H5F3N4O | CID 199948 - PubChem. (n.d.).
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PubMed. (2022). Molecules, 27(7), 2344.
- SAFETY DATA SHEET. (2024, March 4). MilliporeSigma.
- Thifensulfuron-methyl - Active Ingredient Page - Chemical Warehouse. (n.d.).
- SAFETY DATA SHEET - 2-Amino-1,3,5-triazine. (2010, February 9). Fisher Scientific.
- POMAIS Herbicide Thifensulfuron Methyl 75% WDG 15% WP. (n.d.).
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- 10. Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rapid analysis of triazine herbicides in fruit juices using evaporation-assisted dispersive liquid–liquid microextraction with solidification of floating organic droplets and HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Utility of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine in Modern Medicinal Chemistry
Foreword: Unveiling the Potential of a Versatile Triazine Scaffold
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to serve as a versatile template for presenting substituents in a defined three-dimensional space.[1] The subject of this guide, 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (Compound 1) , represents a particularly intriguing building block for drug discovery. The trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and often improving membrane permeability and binding affinity through favorable interactions with protein targets. This, combined with the methoxy and primary amine functionalities, provides a rich platform for synthetic elaboration.
While primarily documented as a transformation product of the herbicide Tritosulfuron[2][3], the structural motifs of Compound 1 are reminiscent of those found in a variety of bioactive agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][4] This guide provides a comprehensive overview of the potential applications of Compound 1 in a drug discovery setting, complete with detailed protocols for its synthetic manipulation and subsequent biological evaluation.
PART 1: Physicochemical Properties and Synthetic Overview
Compound Profile
A summary of the key physicochemical properties of This compound is provided below. These properties are essential for designing synthetic routes and formulating the compound for biological assays.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 5311-05-7 | [2] |
| Molecular Formula | C₅H₅F₃N₄O | [2] |
| Molecular Weight | 194.11 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and most polar organic solvents |
Synthetic Rationale and Strategy
The primary amine on the triazine ring of Compound 1 is a versatile synthetic handle. It can be readily functionalized through various reactions, including acylation, sulfonylation, and reductive amination, to introduce diverse chemical moieties. The general strategy involves using Compound 1 as a stable core to which different pharmacophoric elements can be attached to explore structure-activity relationships (SAR).
The synthesis of substituted 1,3,5-triazines typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially substituted by nucleophiles. The differential reactivity of the chlorine atoms allows for controlled, stepwise additions.[5][6][7]
Figure 1: General Synthetic Workflow
This diagram illustrates a common workflow for utilizing Compound 1 as a scaffold in a medicinal chemistry campaign.
Caption: A typical workflow for the synthetic elaboration and biological screening of derivatives of Compound 1.
PART 2: Application in Kinase Inhibitor Discovery
The 1,3,5-triazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the triazine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The trifluoromethyl group can provide additional beneficial interactions in the active site. Here, we present a protocol for the synthesis and evaluation of a library of potential kinase inhibitors based on Compound 1 .
Protocol: Synthesis of an Amide Library from Compound 1
This protocol describes the parallel synthesis of an amide library by coupling Compound 1 with a diverse set of carboxylic acids.
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. By coupling Compound 1 with various carboxylic acids, a wide range of chemical diversity can be introduced at the 2-position of the triazine core, allowing for the exploration of the binding pocket of the target kinase.
Materials:
-
This compound (Compound 1)
-
A diverse library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a 96-well reaction block, add a solution of a unique carboxylic acid (0.12 mmol, 1.2 equivalents) in anhydrous DMF (0.5 mL) to each well.
-
Activator Addition: To each well, add a solution of HATU (45.6 mg, 0.12 mmol, 1.2 equivalents) in anhydrous DMF (0.2 mL).
-
Activation: Shake the reaction block at room temperature for 15 minutes to allow for the formation of the active ester.
-
Addition of Compound 1: To each well, add a solution of Compound 1 (19.4 mg, 0.1 mmol, 1 equivalent) in anhydrous DMF (0.3 mL).
-
Base Addition: Add DIPEA (21 µL, 0.12 mmol, 1.2 equivalents) to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.
-
Work-up:
-
Dilute each reaction mixture with ethyl acetate (2 mL).
-
Wash with saturated aqueous sodium bicarbonate solution (2 x 1 mL).
-
Wash with brine (1 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude products by preparative HPLC or column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.
Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Ser/Thr Kinase)
This protocol describes a common method for assessing the inhibitory activity of the newly synthesized compounds against a generic serine/threonine kinase.
Rationale: A radiometric or fluorescence-based assay is a standard method for quantifying kinase activity. The assay measures the transfer of a phosphate group from ATP to a substrate peptide. A decrease in signal in the presence of the test compound indicates inhibition of the kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
³²P-γ-ATP or ATP and a suitable antibody for detection (e.g., anti-phospho-substrate antibody)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated plates (for radiometric assay) or standard assay plates (for fluorescence-based assay)
-
Stop buffer (e.g., 50 mM EDTA)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 10 µL of the kinase solution (at 2x final concentration) in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 10 µL of the substrate/ATP mixture (at 2x final concentration) in kinase assay buffer to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 10 µL of stop buffer.
-
Detection (Radiometric Example):
-
Transfer 20 µL of the reaction mixture to a streptavidin-coated plate.
-
Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate three times with a suitable wash buffer.
-
Add scintillation fluid and read the plate on a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Biological Assay Workflow
This diagram outlines the steps for determining the in vitro inhibitory activity of the synthesized compounds.
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
PART 3: Broader Applications and Future Directions
The versatility of the this compound scaffold extends beyond kinase inhibitors. The 1,3,5-triazine core has been successfully employed in the development of:
-
Anticancer Agents: Triazine derivatives have been shown to possess anticancer properties through various mechanisms, including inhibition of topoisomerases and interaction with DNA.[1][8]
-
GPCR Ligands: The triazine scaffold can be decorated to target GPCRs, such as serotonin receptors, for the treatment of neurological disorders.[4]
-
Enzyme Inhibitors: Derivatives of 1,3,5-triazine have been developed as inhibitors of various enzymes, including monoamine oxidases (MAOs) and carbonic anhydrases.[9][10]
-
Antimicrobial Agents: The triazine nucleus is a component of some antibacterial and antifungal compounds.[11]
The continued exploration of Compound 1 as a starting material for the synthesis of novel bioactive molecules is a promising avenue for drug discovery. Its unique combination of a stable core, a trifluoromethyl group for enhanced biological activity, and a versatile primary amine for synthetic diversification makes it a valuable tool for medicinal chemists.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
-
Alzchem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
ScienceDirect. (2021). Hydrophobicity modulation via the substituents at positions 2 and 4 of 1,3,5-triazine to enhance therapeutic ability. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Retrieved from [Link]
-
ResearchGate. (2013). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]
-
PubMed Central. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine as a Versatile Scaffold for Kinase Inhibitor Discovery
Introduction
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, represents a fundamental regulatory mechanism in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, positioning them as one of the most critical classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized molecularly targeted therapy. A key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets with high affinity.
The 1,3,5-triazine (or s-triazine) ring is one such privileged scaffold, prized for its rigid, planar structure and three distinct points for chemical modification (C2, C4, and C6), which allows for the precise spatial orientation of pharmacophoric groups.[2][3] This versatility has led to the development of several FDA-approved drugs, including the anticancer agent altretamine (Hexalen).[2] This guide focuses on a specific, highly functionalized triazine derivative: 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine . We will explore the rationale behind its use, its synthetic utility, and provide detailed protocols for developing novel kinase inhibitors based on this promising molecular framework.
Part 1: The Scaffold: A Strategic Starting Point for Kinase Inhibitor Design
Core Compound Analysis: this compound
The title compound (CAS 5311-05-7) is an ideal starting point for a medicinal chemistry campaign. Its structure incorporates several features that are advantageous for kinase inhibitor design.
-
The Triazine Core: Provides a rigid, aromatic scaffold to build upon, minimizing conformational flexibility and helping to pre-organize substituents for optimal interaction with the kinase active site.[3]
-
The Amine Group (C2): Acts as a primary nucleophile or a point for functionalization (e.g., amide coupling, sulfonylation, or as a hydrogen bond donor).
-
The Methoxy Group (C4): Serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of chemical moieties. This is the primary site for diversification.
-
The Trifluoromethyl (CF3) Group (C6): This electron-withdrawing group activates the triazine ring for SNAr at the C4 position. Furthermore, the CF3 group can enhance metabolic stability, improve membrane permeability, and engage in favorable non-covalent interactions within a protein's active site.
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Source |
| CAS Number | 5311-05-7 | [4] |
| Molecular Formula | C₅H₅F₃N₄O | [4] |
| Molecular Weight | 194.11 g/mol | [4] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 163-165.5 °C | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
General Synthetic Strategy: Diversification via SNAr
The primary route for elaborating this scaffold is through the displacement of the C4-methoxy group with various nucleophiles. This allows for the systematic construction of a compound library to probe the structure-activity relationship (SAR) for a given kinase target. The amine at C2 can be subsequently modified if desired.
Part 2: Application in Kinase Inhibitor Development & SAR Insights
The 1,3,5-triazine scaffold has been successfully employed to generate potent and selective inhibitors against several clinically relevant kinase families.
Case Study: Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a critical enzyme in B-cell receptor signaling, making it a prime target for B-cell malignancies.[6] Research has shown that a 6-amino-1,3,5-triazine scaffold can serve as an effective core for irreversible BTK inhibitors.[6][7]
-
Mechanism of Action: These inhibitors typically incorporate a reactive group (e.g., an acrylamide "warhead") that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.
-
Structure-Activity Relationship (SAR): The key to achieving selectivity, particularly over kinases like EGFR which share active site homology, lies in the substituents on the triazine ring. By introducing more hydrophobic side chains, chemists were able to design compounds that occupy a specific hydrophobic (H3) pocket in BTK, a feature not as readily accessible in EGFR. This strategy dramatically improved the selectivity profile.[7]
Table 2: Example SAR Data for Triazine-Based BTK Inhibitors
| Compound | Core Scaffold | R-Group Modification | BTK IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/BTK) |
| Lead Cpd 6 | 1,3,5-Triazine | Phenyl-acrylamide | 21 | 31 | ~1.5x |
| Optimized Cpd 7 | 1,3,5-Triazine | Modified hydrophobic side chain | 17.0 | >1000 | >58x |
| Data synthesized from findings reported in Xiang et al. (2023).[7] |
Case Study: Dual Inhibition of the PI3K/mTOR Pathway
The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways are central to cancer cell growth, proliferation, and survival.[8][9] Dual inhibition of both kinases is a validated therapeutic strategy to overcome resistance mechanisms. The 1,3,5-triazine scaffold has proven highly effective for this purpose.
-
Clinical Relevance: The clinical candidate bimiralisib (PQR309) , a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor, is based on a 4,6-disubstituted-1,3,5-triazine core.[8][9] This demonstrates the scaffold's ability to yield compounds with favorable pharmacokinetic properties suitable for clinical development.
-
Design Strategy: Researchers have successfully designed novel 1,3,5-triazine derivatives that show potent dual inhibitory activity. For instance, compound 6h from a 2021 study demonstrated significant activity against PI3Kα and mTOR, leading to cell cycle arrest and apoptosis in cervical cancer cells.[10]
Part 3: Experimental Methodologies and Protocols
The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from the this compound scaffold.
Protocol: Synthesis of a 4-Anilino-Substituted Triazine Derivative
Principle: This protocol details a representative SNAr reaction. The electron-deficient triazine ring facilitates the displacement of the methoxy group by an aniline nucleophile. The choice of a substituted aniline (e.g., 3-ethynylaniline) is illustrative for creating a derivative that could be used as a tool compound for pull-down experiments or click chemistry.
Materials:
-
This compound
-
3-Ethynylaniline
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Solvent: 2-Pentanol or 1,4-Dioxane
-
Reaction vessel, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification reagents/equipment (ethyl acetate, brine, Na₂SO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), 3-ethynylaniline (1.1 eq), and p-TsOH monohydrate (1.2 eq).
-
Solvent Addition: Add 2-pentanol to the vessel to achieve a concentration of approximately 0.2 M.
-
Heating: Equip the vessel with a condenser and heat the reaction mixture to 120 °C with vigorous stirring.
-
Rationale: Elevated temperature is required to overcome the activation energy for the SNAr reaction. p-TsOH acts as an acid catalyst to protonate the triazine ring, making it more electrophilic.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[11] It is a robust method for determining inhibitor potency (IC₅₀) because it directly measures enzymatic activity. The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted and the ADP generated is converted back to ATP, which is used by luciferase to produce a light signal proportional to kinase activity.[12]
Materials:
-
Recombinant target kinase (e.g., BTK, PI3Kα)
-
Kinase-specific substrate peptide
-
ATP solution
-
Triazine-based test compounds, serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of your triazine inhibitors in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, target kinase, and substrate peptide.
-
Add this mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
Protocol: Cell-Based Western Blot Assay for Target Engagement
Principle: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can enter cells and inhibit the target in its native environment.[13] This protocol measures the phosphorylation of a known downstream substrate of the target kinase. A successful inhibitor will reduce the level of the phosphorylated substrate without affecting the total amount of that substrate protein.
Materials:
-
Cancer cell line expressing the target kinase (e.g., Raji cells for BTK, HeLa cells for PI3K/mTOR pathway)
-
Complete cell culture medium
-
Triazine-based test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473) and one for the total substrate (e.g., anti-total-Akt).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture: Seed cells in a 6-well plate and allow them to adhere or reach the desired density.
-
Compound Treatment: Treat the cells with varying concentrations of the triazine inhibitor for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 4 °C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading for the Western blot.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against the total substrate protein to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in this ratio indicates effective target engagement in a cellular context.
Conclusion
The this compound scaffold represents a highly valuable and synthetically tractable starting point for the development of novel kinase inhibitors. Its inherent physicochemical properties and the strategic placement of functional groups allow for rapid diversification and optimization of potency, selectivity, and pharmacokinetic profiles. As demonstrated by successful campaigns against key oncogenic kinases like BTK and PI3K/mTOR, this privileged core structure provides a robust foundation for researchers and drug development professionals aiming to discover the next generation of targeted therapies.
References
-
Foley, D. W., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ACS Medicinal Chemistry Letters.[14]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199948, this compound. Retrieved from [Link][4]
-
Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 27(7), 1631-1636.[15]
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Guedes, R. C., et al. (2022). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 27(3), 1039.[16]
-
Xiang, H., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263.[6]
-
Alam, M. M., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic Chemistry, 108, 104683.[10]
-
Wang, S., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6653.[2]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][11]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][17]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Protein Kinase Assays. Methods in Molecular Biology.[12]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link][18]
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(12), 5163-5180.[8]
-
Xiang, H., et al. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub.[7]
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Cher-Ting, L., & Shokat, K. M. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Current Protocols in Chemical Biology, 8(3), 195-210.[13]
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications.[9]
-
Kumar, A., et al. (2021). s-Triazine: A Versatile Scaffold in Drug Design and Therapeutics. Advance journal of pharmaceutical research & review.
-
Stefanska, K., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1248.[3]
-
TRAXLER, P. et al. (2005). Structure activity relationships for a novel series of pyrrolo[2,1-f][5][14][15]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Cancer Research.[19]
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Das, D., et al. (2025). Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition. ACS Biomaterials Science & Engineering.[20]
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link][1]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link][21]
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- 15. Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Substituted Triazines in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Ascendancy of Triazines in OLED Technology
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space for novel organic semiconductors. Among the various classes of materials, substituted 1,3,5-triazines have emerged as a powerhouse, demonstrating exceptional versatility and performance in modern OLED technology.[1][2][3] The inherent electron-deficient nature of the triazine core, coupled with its rigid and planar structure, provides a robust platform for designing materials with tailored optoelectronic properties.[4][5] This guide provides an in-depth exploration of the application of substituted triazines in OLEDs, offering detailed protocols and insights for researchers in the field.
The strategic functionalization of the triazine ring allows for the fine-tuning of crucial material properties, including frontier molecular orbital energy levels (HOMO/LUMO), charge transport characteristics, and thermal stability.[5] This adaptability has enabled the development of triazine derivatives that excel in various roles within the OLED device architecture, including as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as electron-transporting materials (ETMs), and even as hole-transporting materials (HTMs).[6][7][8][9]
I. The Multifaceted Roles of Substituted Triazines in OLEDs
Substituted triazines are true molecular chameleons within an OLED stack, capable of performing a variety of functions critical for efficient light emission.
Host Materials: Nurturing the Emissive Species
In phosphorescent and TADF OLEDs, the host material plays a pivotal role in dispersing the emissive dopant, facilitating charge transport, and confining excitons on the emitter. Triazine-based hosts are highly sought after due to their high triplet energies, which are essential for preventing reverse energy transfer from the phosphorescent or TADF guest.[7][10] The star-shaped architecture often adopted by trisubstituted triazines can also impart good morphological stability, which is crucial for device longevity.[11]
-
Bipolar Host Materials: A key strategy in designing high-performance hosts is to create bipolar materials that can transport both electrons and holes effectively. This is often achieved by incorporating both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties into the same molecule. The triazine core serves as an excellent electron-accepting unit, which can be functionalized with hole-transporting groups like carbazole or triphenylamine to create efficient bipolar hosts.[6][12] These materials promote a balanced charge injection and transport within the emissive layer, leading to improved device efficiency and reduced efficiency roll-off at high brightness.[6]
Electron Transport Materials (ETMs): Facilitating Electron Injection and Transport
The electron-deficient nature of the 1,3,5-triazine ring makes it an ideal building block for ETMs.[4][5] Effective ETMs require a low LUMO energy level to facilitate electron injection from the cathode and high electron mobility for efficient transport to the emissive layer. Triazine derivatives have demonstrated excellent electron mobilities, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹.[7][10] Furthermore, their high ionization potentials make them effective hole-blocking materials, preventing holes from reaching the cathode and thus enhancing charge recombination within the emissive layer.[10] The thermal stability of triazine-based ETMs also contributes to the operational lifetime of the OLED device.[13][14]
Thermally Activated Delayed Fluorescence (TADF) Emitters: A New Generation of Emitters
Triazine derivatives have been instrumental in the development of TADF emitters, which represent the third generation of OLED technology.[15] TADF materials enable the harvesting of both singlet and triplet excitons for light emission through a process called reverse intersystem crossing (RISC). This is achieved by designing molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The triazine core often acts as the electron-acceptor moiety in a donor-acceptor (D-A) type TADF molecule.[15][16] By carefully selecting the donor and tuning the D-A interaction, the ΔEST can be minimized, leading to highly efficient TADF emitters.
II. Synthesis of Substituted Triazines: A General Protocol
The synthesis of substituted triazines for OLED applications typically involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) precursor.[17][18]
Protocol 2.1: Synthesis of a Trisubstituted Carbazole-Triazine Derivative
This protocol provides a general method for the synthesis of a star-shaped triazine derivative with carbazole arms, a common motif in OLED materials.[11]
Materials:
-
Cyanuric chloride (1 equivalent)
-
9-Ethyl-9H-carbazol-3-amine (3 equivalents)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous dioxane
-
Isopropanol
-
Acetone
-
Water
Procedure:
-
Dissolve cyanuric chloride in anhydrous dioxane in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add potassium phosphate and 3-amino-9-ethylcarbazole to the solution.
-
Stir the suspension at reflux (approximately 110 °C) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash it sequentially with water, isopropanol, and acetone to remove impurities.
-
Dry the product in a vacuum oven to obtain the pure trisubstituted triazine derivative.[11]
Causality behind Experimental Choices:
-
Anhydrous Dioxane: The use of an anhydrous solvent is crucial to prevent the hydrolysis of cyanuric chloride.
-
Potassium Phosphate: This base is used to neutralize the HCl generated during the nucleophilic substitution reaction.
-
Inert Atmosphere: An argon or nitrogen atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
Washing Sequence: The sequential washing with solvents of varying polarity ensures the removal of both inorganic salts and unreacted organic starting materials.
III. OLED Device Fabrication and Characterization
The fabrication of OLEDs is a multi-step process that requires precise control over layer thickness and morphology. Both vacuum thermal evaporation and solution-processing techniques are employed.
Device Architecture
A typical multilayer OLED device consists of several organic layers sandwiched between an anode and a cathode.[15]
Protocol 3.2: Fabrication of a Vacuum-Deposited OLED
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Organic materials for HIL, HTL, EML (triazine host and dopant), ETL (substituted triazine), and EIL
-
Metal for cathode (e.g., LiF/Al)
-
Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrate in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the electron injection layer (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm).
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Protocol 3.3: Characterization of OLED Devices
Electroluminescence (EL) Characteristics:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data.
-
Measure the EL spectra at different driving voltages using a spectroradiometer.
Lifetime Measurement:
-
Measure the operational lifetime of the device by applying a constant current and monitoring the luminance decay over time. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.[19][20]
IV. Performance of Substituted Triazines in OLEDs: A Comparative Overview
The performance of OLEDs incorporating substituted triazines can vary significantly depending on the specific molecular structure, its role in the device, and the overall device architecture.
| Triazine Derivative | Role | Dopant/Host | Max. EQE (%) | Power Efficiency (lm/W) | Color | Reference |
| DPTPCz | Bipolar Host | FIrpic (Blue Phosphor) | 14.4 | - | Blue | [6] |
| DPTPCz | Bipolar Host | (ppy)₂Ir(acac) (Green Phosphor) | 21.2 | - | Green | [6] |
| T2T | ET-type Host | (ppy)₂Ir(acac) (Green Phosphor) | 17.5 | 59.0 | Green | [7][10] |
| T3T | ET-type Host | (ppy)₂Ir(acac) (Green Phosphor) | 14.4 | 50.6 | Green | [7][10] |
| PIC-TRZ2 | TADF Emitter | mCP | 14.0 | - | Green | [15] |
| DMAC-TRZ | TADF Emitter | - | 26.5 | - | Green | [15] |
| Tri-2tCzPA-TRZ | Emitter | mCP | - | 18.8 cd/A (Current Eff.) | - | [21] |
| MBPTRZ | Host | FIrpic (Blue Phosphor) | 7.0 | - | Blue | [12] |
V. Future Outlook and Challenges
The application of substituted triazines in OLEDs continues to be a vibrant area of research. Future efforts will likely focus on:
-
Development of Stable Deep-Blue Emitters: Achieving long operational lifetimes for deep-blue OLEDs remains a significant challenge.[20][22] Novel triazine-based TADF and phosphorescent emitters are being designed to address this issue.
-
Solution-Processable Materials: The development of soluble triazine derivatives is crucial for enabling low-cost, large-area fabrication of OLEDs via printing techniques.[21][23]
-
Materials Informatics: Machine learning and computational screening are being employed to accelerate the discovery of new triazine-based materials with optimized properties.[14][24]
VI. Conclusion
Substituted triazines have unequivocally established themselves as a versatile and high-performing class of materials for organic light-emitting diodes. Their tunable electronic properties, high thermal stability, and synthetic accessibility make them ideal candidates for a wide range of applications within the OLED device stack. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the synthesis, fabrication, and characterization of triazine-based OLEDs, thereby contributing to the continued advancement of this exciting technology.
VII. References
-
Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. RSC Publishing.
-
1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. RSC Publishing.
-
Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. MDPI.
-
1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. ResearchGate.
-
A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. PubMed.
-
Design and Synthesis of 3,3-Bicarbazole-Triazine Derivatives as Potential Emitters for OLED Devices. Green Chemistry For Sustainability.
-
Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications.
-
1,3,5-Triazine and carbazole derivatives for OLED applications. ResearchGate.
-
The Role of Triazine Derivatives in Modern OLED Technology. Ningbo Inno Pharmchem Co., Ltd.
-
Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. National Institutes of Health.
-
Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs. ResearchGate.
-
Triazine-based electron-transport material for stable phosphorescent organic light-emitting diodes. ResearchGate.
-
Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. ResearchGate.
-
Triazine-based OLEDs with simplified structure and high efficiency by solution-processed procedure. ResearchGate.
-
Timeline of the development of 1,3,5‐triazine‐based TADF materials for OLEDs. Wiley Online Library.
-
Photophysical properties of triazine-based green thermally activated delayed fluorescence (TADF) emitters. ResearchGate.
-
Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. ResearchGate.
-
Triazine-containing host materials used for PHOLEDs. ResearchGate.
-
Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. RSC Publishing.
-
Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers (RSC Publishing).
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC.
-
Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs. ACS Publications.
-
The Chemistry Behind Brilliant Displays: Triazine Intermediates in OLEDs. OLED-info.
-
A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. ResearchGate.
-
Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI.
-
The Blue Problem: OLED Stability and Degradation Mechanisms. PMC.
-
Tris(triazolo)triazine-based emitters for solution-processed blue thermally activated delayed fluorescence organic light-emitting diodes. Materials Advances (RSC Publishing).
-
Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. MDPI.
-
Star-shaped hole transport materials with indeno[1,2-b] thiophene or fluorene on a triazine core for efficient perovskite solar cells. RSC Publishing.
-
Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display. ResearchGate.
-
Custom Triazine Derivatives Manufacturers, Suppliers. Suzhou Fenghua.
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Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted 1,3,5-Triazines
Introduction: Accelerating Triazine Chemistry with Microwave Energy
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications in oncology, infectious diseases, and metabolic disorders.[1][2] Approved drugs such as Altretamine (an anticancer agent) and Enasidenib (for acute myeloid leukemia) highlight the therapeutic value of this heterocyclic system.[1] Traditionally, the synthesis of substituted triazines involves multi-step procedures that often require harsh conditions, prolonged reaction times, and high-boiling point solvents, leading to significant energy consumption and byproduct formation.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[4][5] Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave irradiation engages in direct dielectric heating of the reaction mixture.[5] This process occurs through two primary mechanisms: dipolar polarization, where polar molecules align with the rapidly oscillating electric field, and ionic conduction, where ions migrate and collide, both generating heat volumetrically and efficiently.[5] The result is a rapid, uniform, and often dramatic acceleration of chemical reactions, with times frequently reduced from many hours to mere minutes.[6][7] This application note provides a comprehensive guide to the principles, protocols, and best practices for the microwave-assisted synthesis of substituted 1,3,5-triazines.
Foundational Synthetic Strategies Amenable to Microwave Acceleration
Microwave irradiation is not merely a faster heating method; it enables unique reaction pathways and improves selectivity. For 1,3,5-triazines, several core synthetic strategies are significantly enhanced by this technology.
Strategy A: Cyclotrimerization of Nitriles
The direct cyclotrimerization of nitriles is the most atom-economical route to symmetrically substituted 2,4,6-triazines. Conventional methods require harsh conditions and often yield only moderate results. Microwave irradiation, particularly under solvent-free conditions and with silica-supported Lewis acids, provides a green and efficient alternative, driving the reaction to completion in minutes rather than hours.[8] The absence of a solvent minimizes waste and simplifies purification, while the solid support can often be recycled.
Strategy B: Sequential Nucleophilic Substitution of Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and widely used precursor for constructing asymmetrically substituted triazines.[3][9] The three chlorine atoms exhibit differential reactivity, which can be exploited for stepwise substitution. The first substitution is typically exothermic and occurs at low temperatures (0 °C), the second at room temperature, while the third requires high temperatures and extended reflux. This final, challenging step is where microwave assistance proves invaluable. It can drive the displacement of the last chloro-substituent in minutes at elevated temperatures, a transformation that could otherwise require days of reflux in a high-boiling solvent, often with lower yields.[10]
Strategy C: Condensation of Cyanoguanidine with Nitriles
This method provides efficient access to 6-substituted-2,4-diamino-1,3,5-triazines, a key pharmacophore in many bioactive molecules. The reaction involves the condensation of cyanoguanidine with various alkyl, aryl, or heteroaryl nitriles. Under microwave irradiation, this transformation proceeds rapidly and in high yield, often in polar solvents like DMSO or even greener alternatives like PEG-400.[8][11] Multicomponent, one-pot variations of this reaction, where the nitrile is generated in situ from an aldehyde, are also highly effective under microwave conditions.[8]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a controlled laboratory setting using a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic kitchen microwave oven. [12][13]
Protocol 1: Microwave-Assisted Cyclotrimerization of Benzonitrile
This protocol describes the synthesis of 2,4,6-triphenyl-1,3,5-triazine from benzonitrile using a silica-supported catalyst under solvent-free conditions, adapted from literature procedures.[14]
Materials:
-
Benzonitrile (high purity)
-
Silica-supported Lewis acid catalyst (e.g., Y(TfO)₃ on silica)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer with temperature and pressure sensors
-
Ethyl acetate, hexane (for purification)
Procedure:
-
In a 10 mL microwave process vial, combine benzonitrile (5 mmol, 0.52 g) and the silica-supported Lewis acid catalyst (10 mol%).
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the microwave cavity.
-
Irradiate the mixture with stirring at a constant temperature of 190 °C for 20 minutes. Set the maximum power to 150 W and the maximum pressure limit to 20 bar.
-
After the irradiation period, allow the vessel to cool to below 50 °C before carefully opening it in a fume hood.[15]
-
Add 15 mL of ethyl acetate to the vial and stir to dissolve the product.
-
Filter the mixture to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an ethyl acetate/hexane mixture to yield 2,4,6-triphenyl-1,3,5-triazine as a white crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17]
Protocol 2: Microwave-Assisted Sequential Synthesis of a Disubstituted Amino-1,3,5-Triazine
This protocol outlines the final, high-temperature substitution step on a dichlorotriazine precursor, a common bottleneck in conventional synthesis.[16]
Materials:
-
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (1 mmol, 0.24 g)
-
Morpholine (1.2 mmol, 0.10 g)
-
Diisopropylethylamine (DIPEA) (2 mmol, 0.26 g)
-
1,4-Dioxane (5 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave process vial, add 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (1 mmol), 1,4-dioxane (5 mL), and a magnetic stir bar.
-
Add morpholine (1.2 mmol) followed by DIPEA (2 mmol) to the suspension.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at 120 °C for 15 minutes.
-
After cooling to below 50 °C, quench the reaction by adding 10 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to obtain the desired 4-chloro-6-(morpholino)-N-phenyl-1,3,5-triazin-2-amine.
Data & Workflow Visualization
Comparative Performance
The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods.
| Product Type | Method | Temp (°C) | Time | Yield (%) | Reference |
| 1,3,5-Triazinane-2-thiones | Microwave | N/A | < 2 min | 92-98% | [1] |
| Conventional | N/A | > 10 h | 50-58% | [1] | |
| 6-Phenyl-1,3,5-triazine-2,4-diamine | Microwave | 80 °C | 14 min | 93% | [14] |
| Conventional | 100 °C | 14 h | 81% | [14] | |
| Asymmetric Trisubstituted Triazine | Microwave | N/A | 10 min | Excellent | |
| Conventional | Reflux (THF) | 5 days | Similar |
General Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
Mechanism: Stepwise Substitution on Cyanuric Chloride
Caption: Stepwise nucleophilic substitution of cyanuric chloride.
Troubleshooting & Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | - Inefficient microwave absorption. - Reaction temperature too low or time too short. | - For non-polar reactants/solvents, add a small amount of a polar, high-boiling "sensitizer" (e.g., ethylene glycol). - Systematically increase the reaction temperature and/or time in small increments.[14] |
| Byproduct Formation | - Reaction temperature is too high, causing decomposition or side reactions. | - Lower the target temperature. Microwave heating is highly efficient, so lower setpoints are often effective.[14] - Reduce the reaction time; monitor by TLC or LCMS to find the optimal endpoint before byproducts accumulate. |
| Poor Reproducibility | - Inconsistent sample positioning in the microwave cavity. - Variation in starting material quality. | - Always place the reaction vessel in the same position within the reactor.[14] - Use a dedicated chemical synthesis reactor, not a domestic oven, for precise control.[13][18] - Ensure the purity of all reactants and solvents. |
| Vessel Over-Pressurization | - Use of a highly volatile solvent at high temperature. - Exothermic runaway reaction. | - Select a higher-boiling point solvent appropriate for the target temperature. - Reduce the concentration of reactants or scale down the reaction. - Never fill the reaction vessel more than two-thirds full.[14] |
Critical Safety Considerations
Microwave chemistry operates at temperatures and pressures well above the normal boiling points of solvents, making safety paramount.
-
Dedicated Instrumentation: Only use microwave reactors specifically designed for chemical synthesis. These are engineered with robust pressure containment, accurate temperature/pressure monitoring, and emergency venting systems. Domestic microwave ovens are extremely dangerous for this application and must never be used. [12][18]
-
Vessel Integrity: Use only the specialized glass or Teflon vessels supplied by the reactor manufacturer. Inspect them for cracks or scratches before each use.[15]
-
Superheating and Bumping: Microwave heating can superheat solvents beyond their boiling points without bubbling. A magnetic stir bar is essential to ensure even heating and prevent violent bumping.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.[12]
-
Volatile and Hazardous Reagents: Exercise extreme caution with volatile reagents or reactions known to produce gaseous byproducts. Be aware of the thermal stability of your compounds; information can be found in the Safety Data Sheet (SDS).[12]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of substituted 1,3,5-triazines. The technology offers unparalleled speed, efficiency, and control, enabling chemists to access complex molecular architectures that were previously tedious or impractical to synthesize.[8][19] By dramatically reducing reaction times from hours or days to minutes, MAOS accelerates the discovery-to-development pipeline for new therapeutic agents.[1][4] Furthermore, its alignment with the principles of green chemistry—through increased energy efficiency and reduced solvent use—positions it as a sustainable and indispensable tool for the modern research scientist.
References
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International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]
-
Ahmad, J., & Dolzhenko, A. (2019). MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES: EFFICIENT APPROACHES TO THERAPEUTICALLY VALUABLE SCAFFOLD. HETEROCYCLES, 98(12), 1678. [Link]
-
Claramunt, R. M., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc, 2013(1), 137-160. [Link]
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ResearchGate. (2016). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]
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MDPI. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][12][19]triazines. [Link]
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. [Link]
-
ProQuest. Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. [Link]
-
ChemistryViews. (2024). Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines. [Link]
-
EurekAlert!. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. [Link]
-
Sphinxsai. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]
-
Taylor & Francis Online. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
-
ResearchGate. (2019). Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold | Request PDF. [Link]
-
ResearchGate. (2004). Microwave Assisted Synthesis of 2,4,6-tris(pyrazolylamino)-1,3,5-triazines. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][12][19]triazines. [Link]
-
Monash University. (2020). Microwave-assisted synthesis of 1,3,5-triazines: Efficient approaches to therapeutically valuable scaffold. [Link]
-
E3S Web of Conferences. (2024). RETRACTED: Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating. [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
National Center for Biotechnology Information. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]
-
BS Publications. PART - 1 INTRODUCTION. [Link]
-
Organic Chemistry Portal. Microwave Synthesis. [Link]
-
Bentham Science. (2022). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. [Link]
-
MDPI. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. [Link]
-
ResearchGate. Studies on microwave assisted synthesis of triazines from byproducts of oil processing industries | Request PDF. [Link]
-
Semantic Scholar. MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Welcome to the technical support center for the synthesis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction to the Synthesis
The synthesis of asymmetrically substituted 1,3,5-triazines like this compound is a cornerstone in the development of various bioactive molecules, including herbicides and pharmaceuticals.[1][2] The most practical and widely adopted method relies on the sequential, temperature-controlled nucleophilic substitution of chlorine atoms from an inexpensive starting material like cyanuric chloride.[3][4] The core principle hinges on the decreasing reactivity of the triazine ring's C-Cl bonds with each successive substitution, allowing for a controlled, stepwise introduction of different functional groups.[3]
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to enhance your synthetic success.
General Synthetic Workflow
The logical flow for this synthesis involves a two-step nucleophilic substitution. First, a methoxy group is introduced at a low temperature, followed by the introduction of an amine group at an elevated temperature.
Caption: General workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My yield is extremely low or I've isolated no product. What went wrong?
This is a common issue that can often be traced back to fundamental reaction parameters.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Moisture Contamination | Triazine halides, such as the starting material, are highly susceptible to hydrolysis. Water will react to form hydroxy-triazines (cyanuric acid derivatives), which are unreactive in the subsequent substitution steps.[5] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction, particularly Step 1, under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Stoichiometry | The molar ratios are critical for selective substitution. An incorrect amount of sodium methoxide or ammonia will lead to either incomplete reaction or the formation of undesired byproducts.[5] | Double-check all calculations. Use freshly prepared and titrated sodium methoxide solution if possible. Ensure accurate measurement of all reagents. |
| Suboptimal Temperature | The first substitution (methoxylation) is exothermic and must be kept cold (0-5 °C) to prevent di-substitution. The second substitution (amination) requires thermal energy to overcome the higher activation barrier of the less reactive monochloro-intermediate.[3][5] | Use an ice/salt bath for Step 1 and add the sodium methoxide solution dropwise, monitoring the internal temperature. For Step 2, use a controlled heating mantle or oil bath to maintain the target temperature. |
| Inefficient Mixing | Poor agitation can create localized "hot spots" of high reagent concentration, promoting the formation of di-substituted byproducts even at low overall temperatures. | Use a properly sized stir bar or overhead stirrer to ensure vigorous and efficient mixing throughout the entire reaction, especially during the addition of nucleophiles. |
Q2: My final product is contaminated with a significant amount of di-methoxy or di-amino byproduct. How can I improve selectivity?
The formation of symmetrically substituted byproducts is a classic selectivity problem in triazine chemistry.
-
Causality : The root cause is the failure to leverage the differential reactivity of the C-Cl bonds. Allowing the temperature to rise during the first substitution with sodium methoxide is the most common error. This provides sufficient energy for a second methoxide molecule to displace the remaining chlorine atom, leading to 2,4-dimethoxy-6-(trifluoromethyl)-1,3,5-triazine.
-
Preventative Protocol :
-
Strict Temperature Adherence : Maintain the reaction temperature between 0-5 °C during the entire addition of sodium methoxide.[5]
-
Slow Reagent Addition : Add the sodium methoxide solution dropwise over a prolonged period (e.g., 30-60 minutes) to prevent any temperature spikes.
-
Reaction Monitoring : Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, proceed immediately to the next step without letting the reaction warm unnecessarily.
-
Q3: The reaction seems to stall after the formation of the monochloro-intermediate. Why won't the amination step proceed?
Failure in the second step points towards issues with either the nucleophile or the reaction conditions.
-
Causality : The C-Cl bond in the 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine intermediate is significantly less reactive than the bonds in the starting dichlorotriazine due to the electron-donating nature of the methoxy group.[3] This step requires more forcing conditions to proceed to completion.
-
Troubleshooting Steps :
-
Increase Temperature : The amination step may require gentle heating. Gradually increase the temperature to 40-50 °C and monitor the reaction's progress.
-
Check Ammonia Concentration : Ensure a sufficient excess of ammonia is used. A concentrated aqueous solution (e.g., 28-30%) is typically required.
-
Solvent System : The choice of solvent is crucial. A solvent like dioxane or THF is often used to ensure the solubility of the organic triazine intermediate in the aqueous ammonia solution. Poor solubility will severely limit the reaction rate.
-
Reaction Time : This step can be slower than the first. Allow for a sufficient reaction time (e.g., 4-12 hours) and monitor by TLC until the intermediate is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for this synthesis?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the 1,3,5-triazine ring make the carbon atoms highly electrophilic and susceptible to attack by nucleophiles like the methoxide ion (CH₃O⁻) and ammonia (NH₃).
Caption: The SNAr mechanism involves nucleophilic attack followed by elimination.
The process involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.
Q2: Are there alternative synthetic routes?
Yes, another common approach involves the condensation reaction between a biguanide derivative and an appropriate ester.[6] For this specific target molecule, one could theoretically react trifluoroacetic acid ester with a methoxy-substituted biguanide.[7] However, the sequential substitution of a commercially available trifluoromethyl-dichlorotriazine is often more direct and higher yielding for producing asymmetrically substituted triazines.
Q3: How should I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
| Compound | Typical Polarity | Expected Rf Value (e.g., 3:1 Hexanes:EtOAc) |
| 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine | Low (Non-polar) | High (e.g., 0.8) |
| 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine | Intermediate | Medium (e.g., 0.5) |
| This compound | High (Polar) | Low (e.g., 0.2) |
Note: Rf values are illustrative and will vary with the exact TLC plate and solvent system.
Procedure : Spot the reaction mixture alongside the starting material on a silica gel TLC plate. The appearance of a new, lower Rf spot indicates the formation of the intermediate, and a subsequent, even lower Rf spot indicates the final product. The reaction is complete when the spot corresponding to the starting material or intermediate has disappeared. For more precise analysis, LC-MS can be used to monitor the mass-to-charge ratios of the components.[8]
Q4: What are the best methods for final product purification and characterization?
-
Purification :
-
Recrystallization : If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) is an effective method for obtaining high-purity material.
-
Flash Column Chromatography : If multiple byproducts are present, purification on a silica gel column is recommended. A gradient elution, for example, starting with hexanes and gradually increasing the proportion of ethyl acetate, can effectively separate the product from less polar starting materials and more polar impurities.
-
-
Characterization : Unambiguous structural confirmation is essential.[8]
-
NMR Spectroscopy : 1H NMR should show a characteristic singlet for the methoxy (–OCH₃) protons around 3.9-4.1 ppm and a broad singlet for the amine (–NH₂) protons. 13C NMR will confirm the number of unique carbons.
-
Mass Spectrometry (MS) : LC-MS or direct infusion MS should show the correct molecular ion peak (M+H)+ corresponding to the product's molecular weight (C₅H₅F₃N₄O, MW: 194.11 g/mol ).[2]
-
FTIR Spectroscopy : This can confirm the presence of key functional groups, such as N-H stretches (around 3200-3400 cm⁻¹) from the amine group and C-O stretches from the methoxy group.[8]
-
References
-
Antelo, F., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. Available from: [Link]
-
Kurzer, F., & Pitchfork, E. D. (1967). Triazines. Part III. The interaction of substituted diguanides with isothiocyanate esters. Journal of the Chemical Society C: Organic, 1886-1891. Available from: [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available from: [Link]
-
Mochalov, S. S., et al. (2010). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives. Russian Journal of Organic Chemistry, 46(8), 1199-1203. Available from: [Link]
-
Ajami, S., et al. (2017). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]-4, 3-di hydro-6-methyl-3-thioxo-1, 2, 4-Triazine-5-one. Chiang Mai Journal of Science, 44(4). Available from: [Link]
-
Chalermnon, M., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. Available from: [Link]
-
ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
El-Faham, A., et al. (2018). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 14, 1938-1964. Available from: [Link]
-
National Institutes of Health. (2018). Synthetic accesses to biguanide compounds. PMC. Available from: [Link]
-
ResearchGate. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. Available from: [Link]
- Google Patents. (2022). Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method. Google Patents.
-
OUCI. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. OUCI. Available from: [Link]
-
MDPI. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available from: [Link]
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Technical Support Center: Purification of Trifluoromethylated Triazine Compounds
Welcome to the technical support center for the purification of trifluoromethylated (CF₃) triazine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these unique molecules. The presence of the trifluoromethyl group, coupled with the electron-deficient triazine core, imparts distinct physicochemical properties that can make purification a non-trivial task. This resource provides in-depth, experience-based solutions to common and complex purification issues, structured in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of trifluoromethylated triazines?
A1: The most prevalent impurities typically arise from the common synthetic route: sequential nucleophilic aromatic substitution (SNAr) on a triazine precursor, often starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1] Key impurities to anticipate include:
-
Incompletely Substituted Intermediates: Mono- and di-substituted triazine species are common if the reaction does not go to completion. The reactivity of the triazine ring decreases with each substitution, making the final substitution the most challenging.
-
Unreacted Starting Materials: Residual cyanuric chloride or the nucleophile used in the substitution may remain.
-
Hydrolysis Products: The chloro-triazine intermediates are susceptible to hydrolysis, especially during aqueous workups, leading to the formation of hydroxytriazines. The trifluoromethyl group itself can also undergo hydrolysis under harsh basic or acidic conditions, though it is generally quite stable.[2]
-
Side-Products from the Base: Reactions often employ a base (e.g., triethylamine, DIPEA). These can react with the triazine ring or contribute to salt impurities that need to be removed.
Q2: Why is my trifluoromethylated triazine compound difficult to purify by standard column chromatography?
A2: The purification challenges stem from the unique electronic properties of these molecules. The trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity. However, it can also increase the molecule's polarity through dipole interactions. This dual nature can lead to unpredictable behavior on silica gel or C18 columns.[3] You might observe:
-
Strong Adsorption or Streaking on Silica Gel: The basic nitrogen atoms of the triazine ring can interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape and recovery.[3]
-
Peak Tailing in Reversed-Phase HPLC: Similar to the issue with silica, interactions between the basic triazine and residual silanols on C18 columns can cause significant peak tailing.[4][5]
-
Difficult Separation from Structurally Similar Impurities: Incompletely substituted intermediates often have very similar polarities to the final product, making chromatographic separation challenging.
Q3: My compound "oils out" during crystallization instead of forming solid crystals. What should I do?
A3: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid.[6][7] This often occurs when the compound's melting point is below the boiling point of the solvent or when the solution is cooled too quickly.[7] Oiled out products are often impure as the liquid phase can act as a solvent for impurities.[6][8] To resolve this, you can:
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before refrigeration. Insulating the flask can help.[3]
-
Adjust Your Solvent System:
-
Use a solvent with a lower boiling point.[3]
-
Increase the total solvent volume to reduce the concentration.
-
Employ a solvent/anti-solvent system. Dissolve your compound in a good solvent and slowly add a miscible "anti-solvent" in which it is insoluble until the solution becomes slightly turbid, then heat to redissolve and cool slowly.[9]
-
-
Pre-purify by Chromatography: Oiling out is often exacerbated by the presence of impurities. A preliminary purification by column chromatography can remove the impurities that inhibit proper crystallization.[3]
Troubleshooting Guide: Column Chromatography
The choice between normal-phase and reversed-phase chromatography depends on the polarity of your compound and its impurities.
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an initial purification method.
Normal-Phase Chromatography (Silica Gel)
Problem 1: Compound streaks or does not elute from the column.
-
Cause: Strong interaction between the basic triazine nitrogens and acidic silanol groups on the silica gel.[3]
-
Solution:
Problem 2: Poor separation between the desired product and a closely related impurity.
-
Cause: The solvent system does not provide adequate selectivity.
-
Solution:
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Introduce a Third Solvent: Adding a small amount of a third solvent with different properties (e.g., methanol or acetonitrile) can sometimes dramatically improve separation by altering the selectivity.[10]
-
| Solvent | Polarity Index | Role in Eluent |
| Hexane/Heptane | 0.1 | Non-polar base |
| Toluene | 2.4 | Non-polar base with some aromatic character |
| Dichloromethane | 3.1 | Medium polarity, good for dissolving samples |
| Ethyl Acetate | 4.4 | Common polar component |
| Acetonitrile | 5.8 | More polar component |
| Methanol | 5.1 | Highly polar, used in small amounts |
Caption: Properties of common solvents for normal-phase chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem: Significant peak tailing for the main compound.
-
Cause: Secondary ionic interactions between the protonated basic triazine and deprotonated residual silanol groups on the C18 stationary phase.[4][5] This is especially problematic at mid-range pH.[4]
-
Solution:
-
Use a Mobile Phase Modifier: Add an acid to the mobile phase to suppress the ionization of the silanol groups and ensure the analyte is consistently protonated.
-
Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is a strong ion-pairing agent that effectively masks silanol interactions and improves peak shape.[11] However, it can cause ion suppression in mass spectrometry (MS) detection.
-
Formic Acid (FA): Also used at 0.1%, formic acid is MS-friendly but is a weaker acid than TFA. It may not be as effective at eliminating tailing for strongly basic compounds.[11]
-
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups, which minimizes tailing for basic compounds.[5]
-
Troubleshooting Guide: Crystallization
Problem 1: No crystals form, even after cooling.
-
Cause: The solution is not supersaturated, or nucleation is inhibited.
-
Solution:
-
Induce Nucleation:
-
Increase Concentration: Carefully evaporate some of the solvent to create a more concentrated solution, then allow it to cool again.
-
Change the Solvent System: The compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent combination.[9]
-
Problem 2: The resulting crystals are very fine or appear impure.
-
Cause: Crystallization occurred too rapidly. Rapid crystal growth can trap impurities within the crystal lattice.
-
Solution:
-
Slow Cooling: Ensure the solution cools as slowly as possible. A Dewar flask or an insulated container can be used to slow the rate of cooling.
-
Reduce Supersaturation: Use a slightly larger volume of solvent. This will lead to a lower yield but often results in higher purity crystals.
-
Workflow for Troubleshooting Crystallization
Caption: A systematic approach to troubleshooting common crystallization problems.
Advanced and Alternative Purification Techniques
Q: Are there any "greener" or more efficient alternatives to traditional chromatography?
A: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative. It uses supercritical CO₂ as the main mobile phase, which is less toxic and easier to remove than liquid solvents.[12] SFC often provides faster separations and is particularly well-suited for purifying chiral compounds and other complex pharmaceutical intermediates.[12][13]
Q: How can I improve my liquid-liquid extractions for these compounds?
A: A common issue is the formation of emulsions, especially when using chlorinated solvents like dichloromethane (DCM) or chloroform.[14] These dense solvents form the bottom layer, and drawing off this layer can be difficult without contaminating it with the interface.[14] Consider using a less dense organic solvent like methyl-tert-butyl ether (MTBE). It is less prone to emulsion formation and, as the top layer, is easier to separate cleanly.[15]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Prepare the primary eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
To every 100 mL of this eluent, add 0.5-1 mL of triethylamine (Et₃N).
-
Use this triethylamine-doped eluent to prepare the silica gel slurry and to run the column. This will neutralize the acidic sites on the silica, leading to sharper peaks and better recovery for your basic triazine compound.[3]
Protocol 2: Small-Scale Recrystallization Solvent Screening
-
Place approximately 10-20 mg of your crude trifluoromethylated triazine into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube gently in a warm water bath to see if the solid dissolves.
-
An ideal solvent is one in which the compound is poorly soluble at room temperature but fully soluble upon heating.[3]
-
Allow the tubes with dissolved solids to cool slowly to room temperature, then place them in an ice bath to observe crystal formation.
References
-
Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. (2023). ResearchGate. Available at: [Link]
-
Experimental investigation and prediction of oiling out during crystallization process. (n.d.). ResearchGate. Available at: [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Royal Society of Chemistry. Available at: [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Chrom Tech. Available at: [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Novartis. Available at: [Link]
-
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Deoxyfluorination of Electron-Deficient Phenols. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Bis{(trifluoromethyl)sulfonyl}amide ionic liquids as solvents for the extraction of aromatic hydrocarbons from their mixtures with alkanes: Effect of the nature of the cation. (n.d.). ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. (2021). Rasayan Journal of Chemistry. Available at: [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. (2023). American Chemical Society. Available at: [Link]
-
The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. (2023). ChemRxiv. Available at: [Link]
-
Choi, H. (2021). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta. Available at: [Link]
-
Solvent Selectivity in Normal-Phase TLC. (n.d.). ResearchGate. Available at: [Link]
-
How can I prevent peak tailing in HPLC?. (2013). ResearchGate. Available at: [Link]
-
Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). MDPI. Available at: [Link]
-
Pharmaceutical purifications using Preparative Supercritical Fluid Chromatography. (n.d.). Teknoscienze. Available at: [Link]
-
Three-phase liquid extraction: a simple and fast method for lipidomic workflows. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. (2023). MDPI. Available at: [Link]
-
Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). National Center for Biotechnology Information. Available at: [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography?. (n.d.). Teledyne Labs. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC Europe. Available at: [Link]
-
Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. (2023). MDPI. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Center for Biotechnology Information. Available at: [Link]
-
Solvent selection in liquid chromatography. (n.d.). Molnar Institute. Available at: [Link]
-
Cyanuric chloride reactivity toward the nucleophilic substitution reaction. (n.d.). ResearchGate. Available at: [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). Universal Journal of Advances in Pharmaceutical Sciences. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2020). National Center for Biotechnology Information. Available at: [Link]
-
(Liquid + Liquid) Equilibria of [C8mim][NTf2] Ionic Liquid With a Sulfur-Component and Hydrocarbons. (n.d.). ResearchGate. Available at: [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing. YouTube. Available at: [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Hydrolysis of protonated triazines. (n.d.). ResearchGate. Available at: [Link]
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]
-
Wikipedia. (n.d.). Gallium. Available at: [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube. Available at: [Link]
-
Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. Available at: [Link]
Sources
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- 2. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Byproduct formation in the synthesis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Welcome to the technical support center for the synthesis of 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and reproducible outcome.
Introduction: Navigating the Synthesis of a Key Triazine Intermediate
This compound is a crucial building block in the development of various agrochemicals and pharmaceuticals. Its synthesis, while conceptually straightforward, can be prone to the formation of several byproducts that can complicate purification and reduce yields. This guide provides a comprehensive overview of the primary synthetic routes, potential side reactions, and practical troubleshooting strategies to empower you in your experimental work.
The principal and most common synthetic pathway involves the condensation of a biguanide derivative with an ester of trifluoroacetic acid. An alternative, though often more complex, route begins with the sequential substitution of cyanuric chloride. This guide will focus on the more prevalent biguanide condensation method.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: What is the most common synthetic route and what are the key reaction parameters?
The most widely employed synthetic route is the condensation reaction between a suitable biguanide precursor, such as guanylurea (amidinourea), and an ester of trifluoroacetic acid (e.g., methyl trifluoroacetate) in the presence of a base.
Typical Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Biguanide Source | Guanylurea or similar biguanide | Readily available and provides the necessary N-C-N backbone. |
| Trifluoroacetylating Agent | Methyl or Ethyl Trifluoroacetate | Provides the trifluoromethyl group and the carbonyl for cyclization. |
| Base | Sodium Methoxide (NaOMe) | A strong, non-nucleophilic base that facilitates the condensation. |
| Solvent | Anhydrous Methanol (MeOH) | Solubilizes reactants and is compatible with the base. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed. |
The general reaction scheme is a cyclocondensation, where the biguanide acts as a binucleophile, attacking the carbonyl carbon of the ester and an adjacent carbon, leading to the formation of the triazine ring.
Caption: General reaction scheme for the synthesis.
FAQ 2: I am observing a significant amount of a white, insoluble precipitate that is not my product. What could it be?
A common and often frustrating byproduct in this synthesis is the formation of melamine-type structures.
Byproduct Identity: Melamine and related substituted triazines.
Mechanism of Formation: Under the basic reaction conditions, biguanide precursors can undergo self-condensation or react with ammonia (if present as an impurity or formed in a side reaction) to form highly stable, symmetrical triazines like melamine. This process is often irreversible and leads to the formation of insoluble polymeric materials.
Troubleshooting and Prevention:
-
Strict Stoichiometry: Use a precise 1:1 molar ratio of the biguanide precursor to the trifluoroacetic acid ester. An excess of the biguanide will favor self-condensation.
-
Controlled Addition: Add the base slowly to the reaction mixture at a controlled temperature. A rapid increase in basicity can accelerate the formation of melamine-type byproducts.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can promote side reactions and the decomposition of intermediates.
-
Purity of Starting Materials: Use high-purity biguanide precursors. Impurities can act as catalysts for polymerization.
Caption: Formation of melamine byproduct from excess biguanide.
FAQ 3: My final product is contaminated with a compound that has a similar mass but different retention time in LC-MS. What is this likely to be?
This is often indicative of the formation of a hydroxylated byproduct due to the hydrolysis of the methoxy group.
Byproduct Identity: 2-Amino-6-(trifluoromethyl)-1,3,5-triazin-4-ol (the hydroxyl analog of the target molecule).
Mechanism of Formation: The methoxy group on the triazine ring is susceptible to nucleophilic attack, particularly by water or hydroxide ions, especially if the reaction mixture is not strictly anhydrous or if aqueous workup conditions are too harsh. The electron-withdrawing nature of the trifluoromethyl group can make the triazine ring more susceptible to such nucleophilic substitution.
Troubleshooting and Prevention:
-
Anhydrous Conditions: As with preventing melamine formation, meticulous use of anhydrous solvents and reagents is critical.
-
Controlled Workup: During the workup, use non-aqueous or minimally aqueous conditions where possible. If an aqueous wash is necessary, use cold, deionized water and minimize contact time. Neutralize the reaction mixture carefully to avoid excessively basic conditions during workup.
-
Purification: This byproduct can often be separated from the desired product by column chromatography on silica gel, as the hydroxyl group will alter its polarity.
Caption: Hydrolysis of the methoxy group leading to a common byproduct.
FAQ 4: I am seeing evidence of a byproduct with a lower molecular weight corresponding to the loss of the trifluoromethyl group. Is this possible?
While the trifluoromethyl group is generally stable, under certain harsh basic conditions, it can undergo hydrolysis, although this is less common than hydrolysis of the methoxy group.
Byproduct Identity: 4-Methoxy-1,3,5-triazin-2-amine-6-carboxylic acid (or its salt).
Mechanism of Formation: Strong basic conditions, especially at elevated temperatures for prolonged periods, can lead to the nucleophilic attack on the carbon of the trifluoromethyl group, eventually leading to its hydrolysis to a carboxylic acid group. This is more likely to occur if a very strong base is used in large excess or if the reaction is heated for an extended time.
Troubleshooting and Prevention:
-
Base Stoichiometry: Use the minimum effective amount of base. Typically, slightly more than one equivalent is sufficient.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and avoid unnecessarily long reaction times at reflux.
-
Choice of Base: Sodium methoxide is generally a good choice. Avoid stronger, more nucleophilic bases if possible.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the synthesis. As with any chemical reaction, optimization may be necessary based on your specific laboratory conditions and reagent purity.
Materials:
-
Guanylurea
-
Methyl trifluoroacetate
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous methanol
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add guanylurea (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to create a stirrable suspension.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add methyl trifluoroacetate (1.05 eq).
-
Base Addition: Slowly add sodium methoxide solution (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analytical Characterization:
-
¹H NMR: Expect signals for the methoxy protons and the amine protons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
¹³C NMR: Signals for the triazine ring carbons, the methoxy carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling).
-
LC-MS: To confirm the molecular weight of the product and identify any byproducts.
Purification Strategies
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
| Purification Method | Application |
| Recrystallization | Suitable for larger scale reactions where a solid product is obtained and a suitable solvent system can be identified. |
| Column Chromatography | The most common method for laboratory-scale purification to separate the desired product from byproducts with different polarities. |
| Acid-Base Extraction | Can be used to remove acidic or basic impurities during the workup. |
Conclusion: A Pathway to Success
The synthesis of this compound is a manageable process when key parameters are carefully controlled. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and obtain a high-purity product. Meticulous attention to anhydrous conditions, stoichiometric control, and careful monitoring of the reaction progress are the cornerstones of a successful synthesis.
References
-
Synthesis of 1,3,5-Triazines. Organic Chemistry Portal. [Link]
-
Pinner Triazine Synthesis. Wikipedia. [Link]
-
Hydrolysis of Trifluoromethyl-Substituted Arenes. National Institutes of Health. [Link]
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives. National Institutes of Health. [Link]
-
Reaction Mechanism of Melamine Resins. ResearchGate. [Link]
Technical Support Center: Nucleophilic Substitution on the Triazine Ring
Welcome to the technical support center for nucleophilic substitution on the triazine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most versatile reactions in heterocyclic chemistry. Here, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments, ensuring higher yields, purity, and predictable outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to nucleophilic aromatic substitution (SNAr) on the triazine core.
Q1: What intrinsic properties of the triazine ring facilitate nucleophilic substitution?
A1: The 1,3,5-triazine ring, while aromatic, possesses significantly lower resonance energy compared to benzene.[1] The three electron-withdrawing nitrogen atoms reduce the electron density of the ring's carbon atoms, rendering them electrophilic and highly susceptible to nucleophilic attack.[1][2] This electronic characteristic makes nucleophilic aromatic substitution a more favorable pathway than for typical chlorinated benzenes.[1][3]
Q2: How can I achieve selective mono-, di-, or tri-substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)?
A2: Selective substitution on TCT, also known as cyanuric chloride, is primarily controlled by reaction temperature. The reactivity of the chlorine atoms diminishes with each successive substitution. This is because the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, deactivating it towards subsequent attacks.[1] Consequently, a stepwise increase in temperature is necessary for each substitution step.[1][4]
Q3: What is the general order of reactivity for common nucleophiles with cyanuric chloride?
A3: The reactivity order is a critical parameter for planning sequential substitutions. Competitive studies have shown the preferential order of incorporation at 0°C with a base like N,N-diisopropylethylamine (DIEA) to be: alcohols > thiols > amines .[1] Therefore, when synthesizing asymmetrically substituted triazines, it is advisable to introduce the O-type nucleophile first.[1]
Q4: Why does the reaction become progressively more difficult with each substitution?
A4: The initial substitution on TCT is rapid, even at low temperatures, due to the strong electron-withdrawing effect of the three chlorine atoms.[1] However, the first nucleophile introduced onto the ring typically donates electron density, which reduces the electrophilicity of the remaining carbon-chlorine bonds.[1] This deactivation increases the activation energy for the subsequent substitution, necessitating higher temperatures to achieve a reaction.[1]
Part 2: Troubleshooting Guide
This section provides a question-and-answer-formatted guide to address specific experimental issues, offering causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low, or the reaction fails to proceed. What factors should I investigate?
A: Several factors can contribute to poor conversion. A systematic approach to troubleshooting is recommended.
-
Insufficient Reactivity: For sequential substitutions, a significant temperature increase is often required. The second substitution may need room temperature, while the third can require heating to 80-100°C or even reflux conditions.[1]
-
Inadequate Base or Solvent: The choice of base and solvent is crucial. An inorganic base like potassium carbonate may have poor solubility in some organic solvents.[1] Consider using a soluble organic base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[1] Common solvents that can influence reactivity include acetone, tetrahydrofuran (THF), and dichloromethane (DCM).[1][5]
-
Weak Nucleophile: The inherent reactivity of the nucleophile is a major factor.[1] If you are using a weak nucleophile, more forcing conditions such as higher temperatures, a stronger base, or longer reaction times may be necessary.[1]
-
Deactivated Ring: If you are attempting a substitution on an already functionalized triazine (e.g., one with an existing amine substituent), the ring may be too electron-rich for the reaction to proceed under standard conditions.[1]
Troubleshooting Workflow for Low Yield
Caption: A flowchart for optimizing reaction conditions.
Issue 2: Formation of Unexpected Side Products
Q: I'm observing unexpected side products in my reaction mixture. What could be the cause?
A: Besides over-substitution, other side reactions can occur.
-
Hydrolysis: 2,4,6-trichloro-1,3,5-triazine is sensitive to hydrolysis and can react with water to form cyanuric acid, particularly with heating.[1] It is imperative to use dry reagents and solvents.
-
Ring Opening: Under certain conditions with strong nucleophiles, the triazine ring itself can undergo cleavage.[1]
-
Radical Reactions: While nucleophilic aromatic substitution (SNAr) is the predominant mechanism, some reactions, especially with polysulfides, may proceed via a single electron transfer (SRN1) or a free radical mechanism.[6] The presence of radical inhibitors can help to diagnose this possibility.[6]
Issue 3: Poor Solubility of Starting Materials or Products
Q: My triazine starting material or product has poor solubility in the reaction solvent. How can I address this?
A: Solubility can be a significant challenge in triazine chemistry.
-
Solvent Screening: A range of solvents should be tested. For increasing the solubility of triazine pesticides, for instance, increasing the temperature of water and adding co-solvents like ethanol or urea has been shown to be effective.[7] The polarity of the solvent can be critical, with more polar solvents sometimes aiding in the dissolution of ionic nucleophiles.[5]
-
Structural Modification: In some cases, modifying the substituents on the triazine ring can improve solubility. For example, incorporating hydrophilic linkers can enhance water solubility.[8]
Issue 4: Difficulty in Product Purification
Q: I am struggling to purify my substituted triazine product. What techniques are most effective?
A: Purification of triazine derivatives often requires a multi-step approach.
-
Initial Workup: A liquid-liquid extraction is a good first step to remove highly polar or non-polar impurities.[9]
-
Primary Purification: Flash column chromatography is the most common technique for the initial purification of triazine derivatives.[9]
-
High-Purity Polishing: For applications requiring high purity (>98%), semi-preparative High-Performance Liquid Chromatography (HPLC) is highly effective.[9] For solid compounds, recrystallization can be an excellent final purification step.[9]
Part 3: Data Presentation & Experimental Protocols
Table 1: Temperature-Controlled Sequential Substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)
| Substitution Step | Leaving Group | Typical Reaction Temperature | Ring Reactivity |
| First Substitution | 1st Chlorine | 0–5 °C[1] | High |
| Second Substitution | 2nd Chlorine | Room Temperature (approx. 25 °C)[1] | Moderate |
| Third Substitution | 3rd Chlorine | High Temperature / Reflux (>80 °C)[1] | Low |
Note: The exact temperatures can vary depending on the nucleophile's reactivity.[1]
Experimental Protocol: Stepwise Nucleophilic Substitution on TCT
This protocol provides a general methodology for the sequential substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Nucleophile 1
-
Nucleophile 2
-
N,N-diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, ice-water bath, standard glassware
Procedure for First Substitution (Monosubstitution):
-
Dissolve TCT (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the first nucleophile (1 equivalent) and DIEA (1 equivalent) in DCM.
-
Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction with DCM.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[1]
Procedure for Second Substitution (Disubstitution):
-
Dissolve the mono-substituted dichlorotriazine (1 equivalent) in a suitable solvent such as Ethyl Acetate.
-
Add the second nucleophile (1.1 to 2 equivalents, depending on whether a symmetric or asymmetric product is desired) followed by the base (equivalent to the nucleophile, e.g., DIEA).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work up the reaction as described in steps 6 and 7 of the first substitution.
-
Purify the crude product by flash column chromatography.
Part 4: Visualizations
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Dichlorotriazine
Caption: SNAr mechanism on a dichlorotriazine.
Note: The DOT script above is a template and requires valid image URLs for proper rendering of chemical structures.
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Synthesis of new pyrazolo[9][10][11]triazines by cyclative cleavage of pyrazolyltriazenes. [URL: https://www.beilstein-journals.org/bjoc/articles/14/232]
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Triazines and related products, Part 22. Synthesis and reactions of imidazo[5,1-c][1][9][10]triazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1983/p1/p19830001099]
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Technical Support Center: Strategies for Improving the Solubility of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Welcome to the technical support guide for 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS No. 5311-05-7). This document provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our approach is grounded in established physicochemical principles to provide robust and reproducible solutions.
Section 1: Initial Assessment & Baseline Solubility
This section addresses the fundamental properties of the compound and predictable initial challenges.
Q1: What are the basic physicochemical properties of this compound?
Understanding the compound's inherent properties is the first step in developing a successful solubilization strategy.
| Property | Value | Source |
| CAS Number | 5311-05-7 | [1][2] |
| Molecular Formula | C₅H₅F₃N₄O | [3] |
| Molecular Weight | 194.11 g/mol | [3] |
| Appearance | White to Off-White Solid | [1] |
| Known Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Notes | Hygroscopic; store in a freezer under inert atmosphere.[1] |
Q2: I'm observing very poor solubility in aqueous buffers. Is this expected?
Yes, this is an anticipated characteristic. The limited aqueous solubility is a direct result of the molecule's structure. The 1,3,5-triazine core, while containing polar nitrogen atoms, is a relatively hydrophobic heterocyclic system.[4] This hydrophobicity is significantly increased by the presence of the trifluoromethyl (-CF₃) group, a potent lipophilic substituent often incorporated in drug design to enhance cell permeability, but which frequently reduces aqueous solubility.[5]
Q3: What are the recommended starting solvents for creating a high-concentration stock solution?
For initial stock preparation, polar aprotic solvents are the most effective choice.
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective starting point. The compound is known to be slightly soluble in DMSO.[1] It is an excellent solvent for a wide range of organic molecules and is miscible with water.
-
Methanol: Limited solubility has also been reported in methanol.[1] While less universal than DMSO, it can be a viable alternative, particularly if DMSO is incompatible with downstream applications.
-
1,4-Dioxane: Triazine derivatives, in general, show good solubility in dioxane.[6]
Causality: These solvents are effective because they can disrupt the crystal lattice energy of the solid compound and establish favorable intermolecular interactions. However, the key challenge arises when these high-concentration organic stock solutions are diluted into an aqueous medium, often leading to precipitation.
Section 2: Tier 1 Troubleshooting - Co-Solvent Systems
This is the most direct and often successful first-line strategy for maintaining solubility in semi-aqueous solutions.
Q4: My compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. How can I prevent this?
This phenomenon, known as "precipitation upon dilution," occurs because the drug, which is stable in the organic solvent, is suddenly exposed to a poor solvent (water), causing it to crash out. The use of a co-solvent system is a highly effective technique to mitigate this.[7] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of nonpolar or lipophilic compounds.[8]
The goal is to create a ternary system (water/co-solvent/solute) that maintains the compound's solubility.
Caption: Co-solvent troubleshooting workflow.
Experimental Protocol 1: Screening for an Effective Co-Solvent
This protocol outlines a systematic approach to identify a suitable co-solvent.
Materials:
-
This compound
-
DMSO
-
Co-solvents: Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Primary aqueous vehicle (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials, pipettors
Procedure:
-
Prepare a concentrated primary stock solution of the compound in DMSO (e.g., 20 mM).
-
In separate vials, prepare 50% (v/v) solutions of each co-solvent in your primary aqueous vehicle (e.g., 50% EtOH in PBS).
-
Add a small volume of the DMSO stock solution to each co-solvent/aqueous mixture to achieve the desired final concentration. For example, add 5 µL of 20 mM stock to 95 µL of the co-solvent mixture for a final concentration of 1 mM.
-
Vortex each vial thoroughly.
-
Visually inspect for precipitation immediately and after 1 hour at room temperature. A clear solution indicates successful solubilization.
-
If solubility is still limited, systematically increase the co-solvent percentage (e.g., from 10% up to 50%) to find the minimum concentration required to maintain clarity.
Data Presentation: Properties of Common Co-Solvents
| Co-Solvent | Use Case | Mechanism of Action |
| Ethanol | General laboratory use, some in vivo | Reduces solvent polarity.[8] |
| Propylene Glycol | Low-toxicity formulations | Disrupts water's hydrogen bonding network.[8] |
| PEG 400 | Solubilizing agent for poorly soluble drugs | Increases solubility of hydrophobic compounds.[9] |
Section 3: Tier 2 Troubleshooting - pH Modification
If co-solvents are insufficient or undesirable for the experimental system, leveraging the chemical properties of the molecule itself is the next logical step.
Q5: Can I improve the aqueous solubility of the compound by adjusting the pH of the buffer?
Yes, this is a very plausible strategy. Your compound contains a primary amine (-NH₂) group, which is basic. By lowering the pH of the solvent, this amine group can become protonated (-NH₃⁺). This introduction of a positive charge will dramatically increase the molecule's polarity and its ability to form favorable ionic interactions with water, thereby increasing its solubility.
Experimental Protocol 2: Determining pH-Dependent Solubility
Materials:
-
Compound stock solution in a minimal amount of organic solvent (e.g., DMSO).
-
A series of buffers across a range of pH values (e.g., Citrate buffer for pH 3-6, Phosphate buffer for pH 6-8).
-
Spectrophotometer or HPLC for quantification.
Procedure:
-
Prepare saturated solutions of the compound in each buffer. Add an excess amount of the solid compound to a vial containing each buffer.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC with a standard curve).
-
Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. A significant increase in solubility at lower pH values confirms the utility of this method.
Section 4: Advanced Solubility Enhancement Techniques
When high concentrations are required for formulation development and the previous methods are insufficient, more advanced strategies can be employed.
Q6: Co-solvents and pH adjustment are not achieving my target concentration for a formulation. What are the next steps?
For significant solubility enhancement, particularly for in vivo applications, techniques that alter the drug's microenvironment are necessary. One of the most widely used and effective methods is complexation with cyclodextrins.[10]
Mechanism of Action: Cyclodextrin Inclusion Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your triazine compound, within their cavity.[10] The resulting "inclusion complex" has a water-soluble exterior, effectively shuttling the hydrophobic drug in an aqueous solution.
Caption: Mechanism of cyclodextrin encapsulation.
Experimental Protocol 3: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in water).
-
Slowly add an excess amount of the solid triazine compound to the stirring cyclodextrin solution.
-
Allow the suspension to stir at room temperature for 24-48 hours to facilitate complex formation and reach equilibrium.
-
Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved drug.
-
Quantify the drug concentration in the clear filtrate via HPLC or spectrophotometry to determine the solubility enhancement.
Other advanced options to consider for formulation development include solid dispersions (dispersing the drug in a hydrophilic polymer matrix) and nanosuspensions (reducing particle size to the nanometer range to increase surface area and dissolution rate).[8][9]
Section 5: Summary and Recommendations
Choosing the right solubilization strategy depends on the desired final concentration, the experimental context, and acceptable excipients.
Summary of Solubility Enhancement Strategies
| Method | Principle | Pros | Cons |
| Co-solvency | Reduces solvent polarity.[7] | Simple, rapid, and effective for moderate increases.[7] | May not be suitable for all cell-based assays or in vivo studies; risk of precipitation upon large dilution.[7] |
| pH Adjustment | Ionizes the basic amine group to a more soluble salt form.[7] | Highly effective, uses simple buffers. | Only works for ionizable compounds; may not be compatible with pH-sensitive experiments. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a soluble host molecule.[10] | Significant solubility increase, often used in drug formulations. | Requires specific excipients, may alter drug availability. |
We recommend a tiered approach: begin with co-solvents for initial experiments. If this is insufficient or incompatible with your system, proceed to pH modification. For formulation development requiring high concentrations, cyclodextrin complexation is a powerful and well-established technique.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Drug Delivery and Therapeutics.
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- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences.
- Techniques to improve the solubility of poorly soluble drugs. (2012). International Journal of Pharmacy & Life Sciences.
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- This compound. Echemi.
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Stability issues and degradation of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS No. 5311-05-7). This resource is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. As a known environmental transformation product of the herbicide Tritosulfuron, understanding its stability and degradation characteristics is crucial for accurate experimental design, data interpretation, and assessment of its environmental fate.[1][2]
This guide synthesizes available data, draws logical inferences from structurally related s-triazine compounds, and provides practical troubleshooting advice to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Based on its chemical structure and general guidelines for similar heterocyclic amines, the compound should be stored in a tightly closed container in a cool, dry place.[3] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended, especially given that the compound is noted to be hygroscopic (tending to absorb moisture from the air).[4]
Q2: How stable is this compound in common organic solvents and aqueous solutions?
A2: In anhydrous aprotic solvents like DMSO or Methanol, the compound exhibits slight solubility and should be reasonably stable for the preparation of stock solutions if stored properly (cool and dark).[4] In aqueous solutions, the stability is highly dependent on pH. While many s-triazines are relatively resistant to neutral hydrolysis, stability can decrease under strongly acidic or basic conditions.[5][6] The methoxy group, in particular, can be susceptible to acid-catalyzed hydrolysis over extended periods.
Q3: Is this compound sensitive to light?
A3: Yes, significant light sensitivity should be assumed. The 1,3,5-triazine ring system is known to be susceptible to photodegradation.[7][8] Studies on related s-triazine herbicides consistently show that they undergo decomposition when exposed to UV radiation, a process often accelerated by the presence of photosensitizers or through advanced oxidation processes.[5][9][10] Therefore, all solutions should be protected from light using amber vials or by wrapping containers in aluminum foil.
Q4: What is the expected thermal stability of this compound?
A4: The compound is a solid with a melting point between 163-165.5°C, suggesting good thermal stability under standard laboratory conditions.[4] However, at temperatures approaching and exceeding its melting point, thermal decomposition is likely. The trifluoromethyl (-CF3) group is generally stable, but the overall molecule can decompose at high temperatures (e.g., >300°C).[11][12] Decomposition products could include smaller fluorinated compounds and oxides of carbon and nitrogen.[13][14]
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses specific problems that may arise during experimentation, linking them to the compound's stability profile and offering actionable solutions.
Problem: My analytical standard solution is showing a gradual decrease in concentration over a few days, even when stored in the refrigerator.
-
Potential Cause 1: Photodegradation. Standard laboratory lighting, especially fluorescent lighting, emits UV radiation that can degrade the compound over time. Refrigerators with internal lights can also contribute to this issue if samples are stored in clear vials.
-
Solution: Always prepare and store stock and working solutions in amber glass vials or foil-wrapped containers to prevent light exposure. Prepare fresh working standards daily from a protected, concentrated stock solution for the most accurate quantification.
-
-
Potential Cause 2: Hydrolysis. If the standard is prepared in an unbuffered aqueous or protic solvent (like methanol/water), a gradual shift in pH could accelerate hydrolysis. The presence of acidic or basic contaminants in the solvent can also be a factor.
-
Solution: For aqueous standards, use a buffered solution (e.g., pH 6-7) to maintain a stable pH environment. When using organic solvents, ensure they are of high purity and anhydrous to minimize water content.
-
Problem: During a synthetic reaction run at 80°C in an acidic medium, I observe multiple unexpected byproducts in my LC-MS/TLC analysis.
-
Potential Cause: Acid-Catalyzed Degradation. The combination of elevated temperature and acidic conditions is a prime environment for degrading the triazine. The primary points of attack are the methoxy and amine groups on the triazine ring.
-
Mechanism Insight: Under acidic conditions, the nitrogen atoms in the triazine ring can become protonated. This enhances the electrophilicity of the ring carbons. The methoxy group can be hydrolyzed to a hydroxyl group, forming 2-amino-4-hydroxy-6-(trifluoromethyl)-1,3,5-triazine. The amine group could also be susceptible to hydrolysis, though this is generally slower. The mechanism is analogous to the acid-catalyzed hydrolysis of amides and ethers.[15]
-
Troubleshooting Steps:
-
Run a Control: Subject a solution of your starting material to the reaction conditions (80°C, acidic medium) without the other reagents. Analyze the output to confirm if the byproducts are indeed from the degradation of the triazine.
-
Lower the Temperature: If possible, investigate if the reaction can proceed at a lower temperature to minimize thermal decomposition.
-
Modify pH: Explore if a less acidic catalyst or a buffered system could be used without compromising the desired reaction.
-
-
Problem: I am getting poor recovery of the compound after a solid-phase extraction (SPE) cleanup step.
-
Potential Cause: Strong Solvent/pH Elution. Using highly acidic or basic elution solvents can cause on-cartridge degradation. For example, eluting from a silica or alumina column with a solvent containing a strong acid could lead to hydrolysis.
-
Solution: Screen different SPE cartridges and elution solvents. Opt for neutral or mildly acidic/basic conditions where possible. Always perform a recovery test by loading a known amount of the standard and eluting it to ensure the method is not causing compound loss.
-
Section 3: Summary of Stability and Degradation
This table summarizes the known and inferred stability characteristics of this compound based on data from analogous compounds.
| Condition | Stability | Primary Degradation Pathway | Comments |
| pH (Aqueous) | Stable at neutral pH. Labile at low (<4) and high (>9) pH. | Hydrolysis: Cleavage of the methoxy group to form a hydroxytriazine is the most probable pathway, especially under acidic conditions.[6] | The rate of hydrolysis is expected to increase with temperature. |
| Light (UV/Sunlight) | Highly Unstable | Photodegradation: Involves dealkylation (loss of the methoxy group), oxidation, and potential cleavage of the triazine ring.[5][7][8] | The process is accelerated by photosensitizers like TiO₂ or oxidizing agents like H₂O₂.[9][10] |
| Temperature | Stable at ambient and moderately elevated temperatures (<100°C). | Thermal Decomposition: Occurs at high temperatures (>165°C), leading to fragmentation of the molecule.[12][14] | The trifluoromethyl group itself is very stable but the heterocyclic ring system will eventually break down.[16] |
| Oxidizing Agents | Unstable in the presence of strong oxidants (e.g., H₂O₂, Fenton's reagent). | Oxidative Degradation: Advanced Oxidation Processes (AOPs) generate hydroxyl radicals that attack the triazine ring non-selectively, leading to ring-opening and mineralization.[10] | This is a common method for the environmental remediation of triazine herbicides. |
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution suitable for use as an analytical standard.
-
Pre-analysis: Ensure all glassware is scrupulously clean and dry. Use analytical grade (≥99.5%) solvent.
-
Weighing: Accurately weigh approximately 10 mg of this compound into a 10 mL amber volumetric flask.
-
Dissolution: Add approximately 8 mL of anhydrous methanol or acetonitrile. Gently swirl or sonicate for 1-2 minutes until the solid is completely dissolved.
-
Final Volume: Allow the solution to return to room temperature, then carefully bring it to the 10 mL mark with the same solvent.
-
Storage: Cap the flask tightly, seal with parafilm, and store at -20°C. This stock solution should be stable for several months when protected from light and moisture.
Protocol 4.2: Workflow for Assessing pH Stability
This workflow allows for a preliminary assessment of the compound's stability in different aqueous pH environments.
Caption: Workflow for pH stability assessment.
Section 5: Proposed Degradation Pathway Visualization
The following diagram illustrates a proposed primary degradation pathway for this compound under environmental conditions, primarily driven by photodegradation and hydrolysis, based on established reactivity for s-triazines.[5][8]
Caption: Proposed degradation pathways of the title compound.
References
-
Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(16), 3464–3471. [Link]
-
Evgenidou, E., & Fytianos, K. (2002). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 50(22), 6423–6427. [Link]
-
Hess, R., & Frömel, T. (1992). Photocatalytic degradation of s-triazine herbicides. Toxicological & Environmental Chemistry, 31(1), 1-8. [Link]
-
Al-Momani, F. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. American Journal of Analytical Chemistry, 5, 727-741. [Link]
-
Evgenidou, E., & Fytianos, K. (n.d.). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. St. John's University/College of St. Benedict. [Link]
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 23. [Link]
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Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286. [Link]
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Washington, J. W., & Jenkins, T. M. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(10), 6199–6217. [Link]
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CSWAB. (2020). Thermal degradation of fluoropolymers. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1529. [Link]
- Google Patents. (1991). US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.
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Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879–3885. [Link]
-
Matheson, L. J., & Tratnyek, P. G. (2004). Degradation of terbutylazine..., deisopropyl atrazine..., and chlorinated dimethoxy triazine... by zero valent iron and electrochemical reduction. Environmental Pollution, 129(2), 267-275. [Link]
-
The Organic Chemistry Tutor. (2019, January 15). Mechanism of Amide Hydrolysis. YouTube. [Link]
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Technical Support Center: Optimizing Substituted Triazine Synthesis
Welcome to the technical support center for the synthesis of substituted triazines. This guide is designed for researchers, medicinal chemists, and process development scientists. Triazine scaffolds are pivotal in drug discovery and materials science, but their synthesis can present unique challenges.[1][2] This resource provides in-depth, experience-driven answers to common problems, helping you optimize your reaction conditions, improve yields, and streamline your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of 1,3,5-triazines, the most prevalent isomer class.
Q1: What are the most common starting materials for building a substituted 1,3,5-triazine core?
A1: The choice of starting material fundamentally dictates the synthetic strategy. The two most common and versatile precursors are:
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This is arguably the most practical and cost-effective starting material.[3] Its three chlorine atoms can be sequentially substituted by various nucleophiles (amines, alcohols, thiols). The key advantage is that the reactivity of the remaining chlorine atoms decreases after each substitution, allowing for controlled, stepwise addition of different substituents by carefully managing reaction temperature.[3][4]
-
Nitriles (R-C≡N): The acid- or metal-catalyzed cyclotrimerization of nitriles is a direct method to form symmetrically substituted triazines. While conceptually simple, this method often requires harsh reaction conditions. More advanced protocols allow for the controlled cross-cyclotrimerization of different nitriles to create unsymmetrical triazines by forming an intermediate nitrilium salt.[5]
Q2: How do I control the substitution pattern on cyanuric chloride to get mono-, di-, or tri-substituted products?
A2: Control is achieved almost exclusively by modulating the reaction temperature. The electrophilicity of the triazine ring's carbons decreases with each nucleophilic substitution. This provides a reliable method for selective synthesis:
-
1st Substitution: Typically performed at 0-5 °C. The first chlorine is highly reactive.
-
2nd Substitution: Usually conducted at room temperature (20-25 °C).
-
3rd Substitution: Often requires elevated temperatures, such as reflux, to replace the final, least reactive chlorine atom.[6]
By isolating the product after each step, you can introduce up to three different substituents in a highly controlled manner.[2]
Q3: My triazine product is an oil/is difficult to crystallize. What are the recommended purification techniques?
A3: Purification can be a significant bottleneck. If standard crystallization fails, consider the following methods:
-
Flash Chromatography: This is a common and effective method for many triazine derivatives. A silica gel stationary phase with a gradient elution of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.[3]
-
Semi-Preparative HPLC: For challenging separations, such as regioisomers or closely related impurities, semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[7] It offers high resolution but is best suited for smaller scale purifications.
-
Liquid-Liquid Extraction: A well-designed series of aqueous washes can remove many common impurities. For example, an acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted amines, while a basic wash (e.g., sat. NaHCO₃) can remove acidic byproducts.[3]
Q4: What are the key characterization signals I should look for to confirm the structure of my 1,3,5-triazine product?
A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹³C NMR: The carbons of the triazine ring are highly deshielded due to the three electronegative nitrogen atoms. Look for signals in the range of 165-175 ppm . The exact chemical shift will depend on the nature of the substituents.
-
¹H NMR: The proton signals will depend entirely on the substituents attached to the ring. Pay close attention to the integration to confirm the correct number of each substituent has been added.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of your product. Look for the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) to verify the molecular weight.[3]
-
Infrared (IR) Spectroscopy: Look for characteristic C=N stretching vibrations of the triazine ring, which typically appear in the 1550-1600 cm⁻¹ region.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during triazine synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Underlying Rationale & Solution |
| Insufficient Reagent Reactivity | Causality: The nucleophilicity of your amine/alcohol/thiol may be too low, especially for the 2nd or 3rd substitution where the triazine core is deactivated. Steric hindrance around the nucleophilic center can also dramatically slow the reaction.[6] Solution: 1. Increase Temperature: For sluggish reactions, especially the final substitution, increasing the temperature to reflux in a high-boiling solvent like 1,4-dioxane or toluene is often necessary.[6] 2. Use a Stronger Base: If you are using a neutral amine, the reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or sodium carbonate to scavenge the acid.[2][8] 3. Activate the Nucleophile: For alcohols or thiols, pre-treatment with a strong base (e.g., NaH, LiHMDS) to form the corresponding alkoxide or thiolate will significantly increase its nucleophilicity. |
| Precipitation of Starting Material | Causality: Cyanuric chloride and many of its derivatives have poor solubility in certain organic solvents, especially at low temperatures required for controlled substitution. If the starting material crashes out of solution, the reaction will stop. Solution: 1. Solvent Selection: Choose a solvent system that maintains the solubility of all reactants at the desired temperature. Common choices include acetone, tetrahydrofuran (THF), 1,4-dioxane, and dichloromethane (DCM). 2. Slow Addition: Dissolve the nucleophile and base in your chosen solvent and add the cyanuric chloride solution dropwise. This keeps the concentration of the triazine low, preventing it from exceeding its solubility limit. |
| Moisture Contamination | Causality: The chlorine atoms on the triazine ring are highly susceptible to hydrolysis by water, leading to the formation of hydroxy-triazines (cyanuric acid derivatives). This is a common side reaction that consumes starting material.[9] Solution: 1. Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Reagent Quality: Ensure your amine nucleophiles are not hydrates and that liquid reagents are free of dissolved water. |
Problem 2: Formation of Unwanted Side Products
| Potential Cause | Underlying Rationale & Solution |
| Over-reaction / Multiple Substitutions | Causality: This occurs when the reaction temperature is too high for the desired substitution step, causing the reaction to proceed to the next substitution level (e.g., obtaining a di-substituted product when targeting the mono-substituted one). Solution: 1. Strict Temperature Control: This is the most critical parameter. Use an ice bath (0 °C) or a dry ice/acetone bath for the first substitution. Allow the reaction to warm to room temperature only when proceeding to the second substitution.[2] 2. Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the nucleophile for the first two substitutions to ensure the complete consumption of the starting triazine before proceeding. |
| Formation of Regioisomers | Causality: When using unsymmetrical precursors in syntheses that don't start from cyanuric chloride (e.g., condensation of an amidrazone with an unsymmetrical 1,2-dicarbonyl compound), the reaction can occur at two different sites, leading to a mixture of structural isomers that are often very difficult to separate.[7] Solution: 1. Solvent and Temperature Optimization: Systematically screen different solvents and temperatures. Less polar solvents and lower temperatures can sometimes improve regioselectivity.[7] 2. Steric Directing Groups: Modify one of the reactants with a bulky group to sterically block one reaction site, favoring the formation of a single isomer.[7] |
| Hydrolysis Products | Causality: As mentioned in "Low Yield," water contamination leads to the formation of hydroxy-triazines. These can appear as highly polar, often insoluble, byproducts.[9] Solution: 1. Rigorous Anhydrous Technique: Re-emphasizing the need for dry solvents, inert atmosphere, and dry reagents is critical. 2. Purification: These hydroxy byproducts are often much more polar than the desired chlorinated or aminated products and can sometimes be removed by filtration if they precipitate, or by silica gel chromatography. |
Part 3: Experimental Protocols & Data
Workflow for Sequential Substitution on Cyanuric Chloride
This diagram illustrates the decision-making process for synthesizing a tri-substituted triazine with three different nucleophiles (Nu1, Nu2, Nu3).
Caption: Sequential nucleophilic substitution workflow.
Protocol 1: Synthesis of a 2,4-diamino-6-chloro-1,3,5-triazine
This protocol details the synthesis of a di-substituted triazine, a common intermediate.
Materials:
-
Cyanuric Chloride (1.0 eq)
-
Amine 1 (e.g., Morpholine) (1.05 eq)
-
Amine 2 (e.g., Piperidine) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve cyanuric chloride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve Amine 1 and DIPEA (1.1 eq) in anhydrous THF.
-
Add the Amine 1/DIPEA solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of cyanuric chloride.
-
In a separate flask, dissolve Amine 2 and DIPEA (1.1 eq) in anhydrous THF.
-
Add the Amine 2/DIPEA solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor for the formation of the di-substituted product.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient of 0-50% ethyl acetate in hexanes) to yield the pure di-substituted triazine.
Table 1: Reaction Condition Optimization Parameters
This table summarizes key parameters that can be adjusted to optimize your synthesis. Modern techniques can significantly accelerate reactions.[8]
| Parameter | Conventional Method | Microwave-Assisted[8] | Sonochemical[8] | Key Consideration |
| Temperature | 0 °C to >100 °C | 140-180 °C | Ambient to moderate | Controls selectivity and rate. Higher temps risk over-reaction. |
| Reaction Time | Hours to Days | 1-20 minutes | 5-15 minutes | Shorter times reduce byproduct formation. |
| Solvent | THF, Dioxane, DCM, Toluene | Ethanol, DMF, or solvent-free | Water, DMF | Solvent choice affects solubility, heating efficiency, and greenness. |
| Catalyst/Additive | Stoichiometric Base (e.g., DIPEA) | HCl/NaOH, Phase-Transfer Catalyst (PTC) | Phase-Transfer Catalyst (PTC) | PTCs can enhance reaction rates, especially in biphasic systems. |
| Yield | Variable (40-95%) | Good to Excellent (70-90%) | Good to Excellent (>75%) | Optimized conditions under MW/Ultrasound often lead to higher yields. |
Part 4: Mechanistic Insight
Understanding the reaction mechanism is key to troubleshooting. The Pinner reaction, for example, is a classic method to form triazines from nitriles, proceeding through an imino ether intermediate.[10][11]
Simplified Mechanism: Acid-Catalyzed Cyclotrimerization of Nitriles
This diagram shows a simplified pathway for the formation of a 1,3,5-triazine from a nitrile, activated by an acid or electrophile (E⁺).
Caption: Simplified mechanism of nitrile cyclotrimerization.
This initial activation of the nitrile is the key step. In modern methods for unsymmetrical triazines, this activation is performed at low temperature with one nitrile before a second, different nitrile is added to control the cross-cyclization.[5]
By understanding these principles and applying a systematic approach to troubleshooting, you can significantly improve the efficiency and success rate of your substituted triazine syntheses.
References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]
-
Synthesis of 1,3,5‐triazines via direct oxidative amination. ResearchGate. Available from: [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available from: [Link]
-
Pinner Reaction Mechanism. YouTube. Available from: [Link]
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. ResearchGate. Available from: [Link]
-
Pinner Reaction. Organic Chemistry Portal. Available from: [Link]
-
Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. National Institutes of Health (NIH). Available from: [Link]
-
A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. Googleapis.com. Available from: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Googleapis.com. Available from: [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available from: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available from: [Link]
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available from: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available from: [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Pardubice. Available from: [Link]
-
Optimization of reaction conditions. ResearchGate. Available from: [Link]
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. ACS Publications. Available from: [Link]
-
APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. Available from: [Link]
-
Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. ACS Publications. Available from: [Link]
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Analytical challenges in the characterization of fluorinated compounds
Welcome to the Technical Support Center for the analytical characterization of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these unique molecules. The high electronegativity of fluorine and the strength of the carbon-fluorine bond introduce a host of analytical challenges that require specialized approaches.[1][2] This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Section 1: Sample Preparation for Fluorinated Compound Analysis
Proper sample preparation is a critical first step that significantly impacts the quality and accuracy of your analytical results, especially for per- and polyfluoroalkyl substances (PFAS) which are often found at very low concentrations in complex matrices.[3]
Frequently Asked Questions (FAQs): Sample Preparation
Question: Why is my PFAS analysis showing high background noise and inconsistent results?
Answer: High background noise and inconsistent results in PFAS analysis are often due to sample cross-contamination. PFAS are ubiquitous in many laboratory consumables and the environment, leading to their nickname "forever chemicals".[4][5] To mitigate this, a stringent sample collection and handling protocol is essential.[3]
Troubleshooting Steps:
-
Use PFAS-free materials: Ensure all containers, sampling equipment, and solvents are certified PFAS-free. High-density polyethylene (HDPE) or polypropylene containers are recommended for water samples.[3][6]
-
Incorporate field blanks: Use field blanks filled with PFAS-free reagent water to monitor for potential contamination during sample collection and transport.[3][7]
-
Avoid certain items during sampling: Do not use items containing Teflon™ or other fluoropolymers, such as certain types of tubing or coated gloves, during the sampling process.[3]
-
Proper storage and transport: Store samples at or below 4°C to minimize degradation and ensure they are properly sealed to avoid cross-contamination.[3]
Question: What is the best way to extract and clean up PFAS from complex matrices like soil or biological tissues?
Answer: The optimal extraction and cleanup method depends on the specific matrix. For complex matrices, solid-phase extraction (SPE) is a common and effective technique.
Recommended Protocols:
-
For aqueous samples (drinking water, wastewater): Solid-phase extraction with weak anion exchange (WAX) or hydrophilic-lipophilic balanced (HLB) cartridges is a standard approach. For more complex aqueous matrices, carbon cleanup may be necessary.[6]
-
For solid samples (soil, sediment): Pressurized liquid extraction (PLE), Soxhlet extraction, or supported liquid extraction (SLE) can be used, followed by carbon and SPE cleanup as needed.[6]
-
For biological matrices (serum, plasma, tissue): Protein precipitation or alkaline digestion followed by SPE is typically employed. Lipid cleanup is also crucial for tissue samples.[6]
Workflow for Solid Phase Extraction (SPE) of PFAS from Water Samples
Caption: Workflow for PFAS extraction from water using SPE.
Section 2: Chromatographic Analysis of Fluorinated Compounds
The unique properties of fluorinated compounds can lead to challenging chromatographic separations. Understanding and optimizing your chromatographic method is key to achieving accurate and reproducible results.
Frequently Asked Questions (FAQs): Chromatography
Question: I'm having difficulty separating isomers of my fluorinated compound using a standard C18 column. What can I do?
Answer: Standard C18 columns rely primarily on hydrophobic interactions, which may not be sufficient for separating structurally similar fluorinated isomers. Fluorinated stationary phases can offer alternative separation mechanisms.
Troubleshooting & Optimization:
-
Consider a fluorinated stationary phase: Perfluoroalkyl and pentafluorophenyl (PFP) phases provide different selectivity compared to traditional alkyl phases. They can engage in dipole-dipole, charge transfer, and π-π interactions, which can be beneficial for separating isomers.[8]
-
Optimize the mobile phase: The use of a fluorinated eluent, such as trifluoroethanol, with a standard reverse-phase column can sometimes improve separation by modifying the stationary phase surface.[9]
-
Adjust the column temperature: Increasing the column temperature can sometimes improve the separation efficiency for fluorinated compounds.[9]
| Stationary Phase Type | Primary Interaction Mechanism | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose reverse-phase separations. |
| Perfluoroalkyl | Enhanced retention for halogenated compounds, shape selectivity. | Separation of halogenated compounds and positional isomers.[8] |
| Pentafluorophenyl (PFP) | Multiple mechanisms (hydrophobic, steric, dipole-dipole, π-π). | Isomers, polar compounds, and when alternative selectivity is needed.[8] |
Question: My fluorinated analytes are showing poor peak shape and tailing. What are the likely causes?
Answer: Poor peak shape can be caused by a variety of factors, including secondary interactions with the stationary phase, issues with the mobile phase, or problems with the sample solvent.
Troubleshooting Steps:
-
Check mobile phase pH: For ionizable fluorinated compounds, ensure the mobile phase pH is appropriate to maintain a single ionic form.
-
Evaluate sample solvent: The sample solvent should be compatible with the mobile phase to avoid peak distortion.
-
Consider a different column: If secondary interactions with residual silanols on a silica-based column are suspected, try an end-capped column or a different stationary phase.
Section 3: Mass Spectrometric Detection of Fluorinated Compounds
Mass spectrometry is a powerful tool for the detection and quantification of fluorinated compounds. However, their fragmentation behavior can be complex.
Frequently Asked Questions (FAQs): Mass Spectrometry
Question: The fragmentation pattern of my perfluorinated compound in MS/MS is not what I expected. Why is this happening?
Answer: Perfluorinated compounds, particularly perfluoroalkyl carboxylates and sulfonates, can undergo complex fragmentation pathways that involve fluorine migration.[10] This means that the fragmentation does not always proceed through a simple "unzipping" of CF2 units.[10]
Key Considerations:
-
Fluorine shifts: After the initial loss of a functional group (e.g., CO2), rapid fluorine shifts can occur, leading to the formation of different anionic intermediates before further fragmentation.[10]
-
Use of labeled standards: The use of 13C-labeled internal standards is crucial for confirming fragmentation pathways and for accurate quantification.[10]
Question: I am struggling with low sensitivity for my fluorinated compounds in ESI-MS. How can I improve this?
Answer: Low sensitivity can be due to poor ionization efficiency or matrix effects.
Optimization Strategies:
-
Mobile phase modification: The addition of a small amount of a weak base (for negative ion mode) or acid (for positive ion mode) to the mobile phase can improve ionization.
-
Ion source optimization: Carefully optimize ion source parameters such as capillary voltage, gas flow rates, and temperature.
-
Matrix effect mitigation: Employ effective sample cleanup procedures, such as those described in Section 1, to reduce matrix suppression.
Logical Flow for Investigating Unexpected MS/MS Fragmentation
Caption: Troubleshooting unexpected MS/MS fragmentation.
Section 4: NMR Spectroscopy for Fluorinated Compound Characterization
¹⁹F NMR is a powerful technique for the structural elucidation and quantification of fluorinated compounds due to the favorable properties of the ¹⁹F nucleus.[11]
Frequently Asked Questions (FAQs): ¹⁹F NMR
Question: Why should I consider using ¹⁹F NMR in addition to mass spectrometry for analyzing my samples?
Answer: ¹⁹F NMR offers a complementary and often unbiased view of the fluorinated compounds in your sample.[12] Unlike mass spectrometry, it does not require prior knowledge of the types of carbon-fluorine bonds or functional groups present.[12] It is also less susceptible to ionization suppression and can be used for quantitative analysis without the need for extensive sample preparation.[13]
Advantages of ¹⁹F NMR:
-
High sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR.[14]
-
Wide chemical shift range: The large chemical shift dispersion of ¹⁹F NMR reduces the likelihood of signal overlap compared to ¹H NMR.[13][14]
-
Lack of background signals: Naturally occurring fluorinated compounds are rare, resulting in minimal background interference.[12]
Question: I am observing complex, overlapping signals in my ¹⁹F NMR spectrum. How can I simplify the spectrum and assign the resonances?
Answer: The complexity of ¹⁹F NMR spectra can arise from long-range ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.[15]
Strategies for Spectral Simplification and Assignment:
-
Decoupling experiments: Running ¹⁹F{¹H} decoupled experiments will simplify the spectrum by removing couplings to protons. Similarly, ¹H{¹⁹F} experiments can be useful in proton NMR.
-
2D NMR techniques: Correlated spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) experiments can be adapted for ¹⁹F. For example, ¹H-¹⁹F HSQC can help to identify which fluorine atoms are coupled to which protons.
-
Advanced pulse sequences: For complex mixtures, specialized experiments that correlate ¹H, ¹³C, and ¹⁹F nuclei can be invaluable for unambiguous structure determination.[11]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of your sample and a suitable internal standard into an NMR tube. The internal standard should be a stable, non-volatile fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all nuclei.
-
Use a calibrated 90° pulse.
-
-
Data Processing:
-
Apply appropriate window functions and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Calculation:
-
Calculate the concentration of the analyte using the following equation: Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_sample) * Purity_standard Where:
-
N_F is the number of fluorine atoms giving rise to the signal.
-
M is the molar mass.
-
-
References
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Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]
-
Agilent. (n.d.). Sample Prep for Environmental PFAS Analysis. Retrieved from [Link]
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McCord, J. P. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (Doctoral dissertation, University of North Carolina at Chapel Hill). Retrieved from [Link]
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Battelle. (2023, June 30). Top Challenges in PFAS Analysis (And How to Solve Them). Inside Battelle Blog. Retrieved from [Link]
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Interstate Technology and Regulatory Council (ITRC). (2022). Sampling and Analytical Methods. In PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
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National Ground Water Association. (2023). Practical Guide for PFAS Sampling. Retrieved from [Link]
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JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
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Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Retrieved from [Link]
- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry, 21(23), 3803–3814.
- Godlewska, K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6698894.
- Sousa, M. E., et al. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Reemtsma, T., et al. (2023). Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. Environmental Science: Processes & Impacts, 25(7), 1143-1154.
- McCord, J. P., & Strynar, M. J. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9286–9296.
- Zhang, W., & Li, L. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of analytical methods in chemistry, 2014, 183925.
- Kaczmarek, M., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid communications in mass spectrometry, 34(S3), e8873.
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Innovation News Network. (2023, January 13). Entering the PFAS testing market: What you need to know. Retrieved from [Link]
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Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
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Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
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ResearchGate. (n.d.). 13 questions with answers in FLUORINE-19 NMR. Retrieved from [Link]
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- Kaczmarek, M., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
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ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]
- Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Journal of medicinal chemistry, 62(15), 6949–6967.
- Liu, Y., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10747–10757.
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Wikipedia. (n.d.). PFAS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]
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National Institute of Environmental Health Sciences. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
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Chromatography Forum. (2016, July 6). fluorine analysis by GC. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]
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Gustavus Adolphus College. (n.d.). Chromatography Problems. Retrieved from [Link]
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Ellis, D. A. (2000). Organofluorine Compounds in the Environment - Analysis, Sources and Fate. (Doctoral dissertation, University of Toronto). Retrieved from [Link]
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Technical Support Center: Strategies to Avoid Side Reactions in 1,3,5-Triazine Synthesis
Welcome to the Technical Support Center for 1,3,5-Triazine Synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize 1,3,5-triazines as core scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges encountered in triazine synthesis. This resource moves beyond simple step-by-step instructions to offer field-proven insights into why side reactions occur and how to strategically prevent them, ensuring higher yields, greater purity, and reproducible results.
Introduction: The Synthetic Challenge of the s-Triazine Core
The symmetrically substituted 1,3,5-triazine (s-triazine) ring is a cornerstone in various fields, from pharmaceuticals and herbicides to advanced polymers and organic light-emitting diodes (OLEDs).[1] Its synthesis, however, is often plagued by competing reaction pathways that lead to diminished yields and complex purification challenges. The most common synthetic routes—cyclotrimerization of nitriles and the Pinner synthesis from amidines—involve highly reactive intermediates susceptible to hydrolysis, rearrangement, and polymerization.[2][3] This guide provides a troubleshooting framework to navigate these common pitfalls.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most pressing issues encountered during 1,3,5-triazine synthesis in a direct question-and-answer format.
FAQ 1: My nitrile cyclotrimerization reaction is giving a low yield and a complex mixture of byproducts. What is going wrong?
Answer: Low yields in nitrile cyclotrimerization are a frequent issue, typically stemming from one of three root causes: substrate reactivity, competing side reactions (such as pyrimidine formation or hydrolysis), or suboptimal reaction conditions.
Root Cause Analysis:
-
Substrate Limitations: The electronic and steric profile of your nitrile substrate is critical. Nitriles bearing strong electron-withdrawing groups are deactivated towards cyclization, while significant steric hindrance (e.g., ortho-substituted aryl nitriles) can impede the assembly of three monomers around the nascent triazine ring.[2]
-
Formation of Pyrimidine Byproducts: A common and often overlooked side reaction is the formation of isomeric pyrimidines. This is particularly prevalent with nitriles that have an acidic α-hydrogen, such as azolylacetonitriles. The reaction mechanism can deviate from trimerization towards a [3+3] or related cycloaddition pathway, leading to a six-membered ring with a C-C-N-C-N-C backbone instead of the desired C-N-C-N-C-N triazine structure.
-
Hydrolysis of Intermediates: Acid-catalyzed trimerizations are notoriously sensitive to water. Trace moisture can hydrolyze key intermediates like imidates or the final triazine product, especially under harsh acidic conditions, leading to amides and carboxylic acids.[4][5]
Strategic Solutions:
-
Catalyst Selection: For deactivated or sterically hindered nitriles, switching to a more potent catalytic system can be effective. While strong Brønsted acids like trifluoromethanesulfonic acid are common, Lewis acids (e.g., ZnCl₂, TiCl₄, Y(OTf)₃) supported on silica can offer enhanced reactivity and milder conditions.[6][7] Low-valent titanium species have also shown high activity.[8]
-
Anhydrous Conditions: The most critical factor for preventing hydrolysis is the rigorous exclusion of water. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (N₂ or Ar).
-
Energy Input: Microwave irradiation has proven highly effective in reducing reaction times from hours or days to mere minutes. This rapid heating minimizes the time for side reactions to occur and can overcome the activation energy for sterically demanding substrates.
Workflow for Troubleshooting Low Yield in Cyclotrimerization
Sources
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- 2. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Trifluoromethylated Triazines in Medicinal Chemistry: Enhancing Potency and Performance
Introduction: The Strategic Alliance of a Privileged Scaffold and a Powerhouse Functional Group
In the landscape of medicinal chemistry, the 1,3,5-triazine (or s-triazine) ring stands out as a "privileged structure."[1][2][3][4] Its versatile, six-membered heterocyclic framework allows for three points of diversification, enabling chemists to meticulously tune the physicochemical and biological properties of resulting molecules.[5] This has led to the development of s-triazine-based drugs for a wide array of diseases, including cancer and infectious diseases.[1][6][7][8]
Parallel to the rise of privileged scaffolds, the strategic incorporation of fluorine has become a cornerstone of modern drug design.[9][10] Among organofluorine motifs, the trifluoromethyl (CF₃) group is particularly esteemed for its profound impact on a molecule's profile.[11] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can dramatically enhance a drug candidate's potency, selectivity, and pharmacokinetic properties.[10][11][12]
This guide provides an in-depth comparative analysis of trifluoromethylated triazines against their non-fluorinated analogues. We will dissect the causal mechanisms behind the performance enhancements conferred by the CF₃ group and provide validated experimental protocols to support the findings, offering researchers and drug development professionals a robust framework for decision-making in inhibitor design.
The Trifluoromethyl Advantage: A Physicochemical Deep Dive
The introduction of a CF₃ group to a triazine scaffold is not a trivial substitution; it fundamentally alters the molecule's electronic and physical properties. Understanding these changes is critical to appreciating the resulting biological outcomes.
-
Electronic Modulation : The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. When appended to the triazine ring or a substituent, it significantly lowers the pKa of nearby acidic or basic centers.[11] This can enhance binding interactions with target proteins by optimizing hydrogen bonding capabilities.
-
Enhanced Lipophilicity : Fluorine is highly lipophilic. The addition of a CF₃ group substantially increases a molecule's overall lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.[13] This property, however, must be carefully balanced to maintain adequate aqueous solubility.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). This makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[10] By placing a CF₃ group at a known metabolic soft spot, chemists can block undesirable metabolic pathways, thereby increasing the drug's half-life and bioavailability.[14]
Caption: The synergistic effect of the CF₃ group on a triazine scaffold.
Comparative Analysis: Experimental Evidence
The theoretical benefits of trifluoromethylation are consistently validated by empirical data. Below, we compare trifluoromethylated triazines to their non-fluorinated counterparts across key therapeutic areas.
Case Study 1: Kinase Inhibition in Oncology
The triazine scaffold is a common feature in kinase inhibitors.[1][15][16] The introduction of fluorine has been shown to significantly boost inhibitory potency, particularly against challenging mutant forms of kinases.
Table 1: Comparison of Fluorinated vs. Non-Fluorinated Triazine-Based EGFR Inhibitors [17]
| Compound Type | Target Kinase | Analogue | IC₅₀ | Fold Improvement (vs. Non-Fluorinated) |
| Non-Fluorinated | EGFR (wild-type) | Compound 9 | > 100 µM | - |
| Fluorinated | EGFR (wild-type) | Compound 8 | 25.9 µM | > 3.8x |
| Non-Fluorinated | EGFR (mutant T790M/L858R) | Compound 9 | 30.7 µM | - |
| Fluorinated | EGFR (mutant T790M/L858R) | Compound 8 | 6.5 µM | 4.7x |
Expertise & Experience: The data clearly shows a marked increase in potency for the fluorinated analogue against both wild-type and, more critically, a drug-resistant mutant of EGFR.[17] The 4.7-fold improvement in the mutant strain is particularly significant, as it suggests the CF₃ group may be forming favorable interactions within the ATP-binding pocket that overcome the structural changes induced by the mutation. This could involve enhanced hydrophobic interactions or the modulation of a key hydrogen bond network. This demonstrates a rational design approach where trifluoromethylation is used not just as a general enhancer, but as a specific tool to tackle drug resistance.
Case Study 2: Antiproliferative Activity in Cancer Cell Lines
Beyond direct enzyme inhibition, the overall effect on cancer cell viability is the ultimate test for an anticancer agent. Trifluoromethylated compounds often exhibit superior antiproliferative activity.
Table 2: Comparative Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives [14]
| Compound | Substitution | Cell Line | Mean GI₅₀ (µM) |
| Analogue A (non-CF₃) | -CH₃ | C32 (Melanoma) | > 100 |
| Compound 3b (CF₃) | -CF₃ | C32 (Melanoma) | < 10 |
| Analogue B (non-CF₃) | -CH₃ | DU145 (Prostate) | > 100 |
| Compound 3a (CF₃) | -CF₃ | DU145 (Prostate) | < 10 |
(Note: Data is representative of the trend shown in the source study where trifluoromethylated compounds consistently showed higher potency.)
Trustworthiness: The significant drop in the GI₅₀ values (the concentration required to inhibit cell growth by 50%) for the trifluoromethylated compounds is striking.[14] The improved cytotoxicity is likely a multifactorial effect, stemming from enhanced target engagement (as seen in the kinase example), better cell permeability due to increased lipophilicity, and greater metabolic stability, leading to a higher sustained intracellular concentration of the active agent.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Protocol 1: General Synthesis of 2,4-Disubstituted-6-(trifluoromethyl)-1,3,5-triazine
This protocol outlines a common, stepwise nucleophilic substitution approach starting from the commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at different temperatures is exploited to achieve selective substitution.
Methodology:
-
First Nucleophilic Substitution:
-
Dissolve cyanuric chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) and cool the mixture to 0°C in an ice bath.
-
Causality: The reaction is performed at 0°C to ensure monosubstitution. The high reactivity of cyanuric chloride would lead to a mixture of products at higher temperatures.
-
Add the first nucleophile (e.g., an amine, R¹-NH₂) (1.0 eq) dropwise.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the HCl byproduct.
-
Stir the reaction at 0°C for 2-4 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
-
Second Nucleophilic Substitution:
-
Warm the reaction mixture to room temperature.
-
Add the second nucleophile (e.g., another amine, R²-NH₂) (1.1 eq).
-
Causality: The second chlorine is less reactive than the first, requiring a higher temperature (room temperature or gentle heating) for efficient substitution.
-
Stir for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Introduction of the Trifluoromethyl Group:
-
The introduction of a CF₃ group often requires specialized reagents. A common method is the reaction with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a fluoride initiator (e.g., CsF or TBAF).
-
Causality: This is a nucleophilic trifluoromethylation reaction. The fluoride source activates the TMS-CF₃ to generate a transient "CF₃⁻" equivalent which displaces the final, least reactive chlorine atom. This step often requires higher temperatures (e.g., 60-80°C).
-
-
Workup and Purification:
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated triazine.
-
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A Comparative Guide to the Biological Activity of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine: A Validation-Focused Analysis
This technical guide provides a framework for the validation and comparative analysis of the biological activity of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. As a known environmental transformation product of the sulfonylurea herbicide Tritosulfuron, its herbicidal potential is a primary focus.[1][2][3] Concurrently, the 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of therapeutic activities, including anticancer and antimicrobial effects.[4][5][6][7][8][9][10][11] This guide, therefore, presents a multi-faceted approach to characterizing the biological profile of this compound in comparison to its parent herbicide and other functionally diverse triazine analogues.
Introduction: The Triazine Scaffold and the Compound of Interest
The 1,3,5-triazine ring system is a versatile chemical scaffold known for its wide range of biological activities.[4][5][6][7][9][11] The subject of this guide, this compound, is a specific derivative of this class. A critical piece of information guiding its biological validation is its identity as a metabolite of Tritosulfuron, a commercial herbicide.[1][2][3] Tritosulfuron exerts its herbicidal action by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[12][13][14] This provides a strong rationale for investigating the primary biological activity of its metabolite in the context of herbicidal action, while also exploring other potential activities associated with the triazine core.
This guide will compare this compound with three strategic compounds:
-
Tritosulfuron: The parent compound, serving as a direct benchmark for herbicidal activity and mechanism of action.
-
A-1210477: A potent and selective 1,3,5-triazine based BCL-XL inhibitor with demonstrated anticancer activity, to explore the cytotoxic potential against human cancer cell lines.
-
2,4-diamino-6-(2-furyl)-s-triazine (F-30): A triazine derivative with known antimicrobial properties, for assessing its potential against bacterial pathogens.
Proposed Mechanism of Action and Comparative Framework
The central hypothesis is that this compound retains some or all of the ALS-inhibiting activity of its parent compound, Tritosulfuron. The comparative framework is designed to test this hypothesis and to explore the broader bioactivity profile of the molecule.
Figure 1: Proposed and exploratory mechanisms of action for this compound.
Data Presentation: A Comparative Overview
The following tables provide a template for summarizing the quantitative data obtained from the proposed experimental validation.
Table 1: Herbicidal Activity Profile
| Compound | Target Species | IC50 (ALS Inhibition) (µM) | GR50 (Whole Plant Growth Reduction) (µM) |
| This compound | Arabidopsis thaliana | To be determined | To be determined |
| Tritosulfuron | Arabidopsis thaliana | To be determined | To be determined |
| A-1210477 | Arabidopsis thaliana | To be determined | To be determined |
| 2,4-diamino-6-(2-furyl)-s-triazine | Arabidopsis thaliana | To be determined | To be determined |
Table 2: Anticancer Activity Profile
| Compound | Cell Line (e.g., MCF-7) | IC50 (Cell Viability) (µM) |
| This compound | Breast Cancer (MCF-7) | To be determined |
| Tritosulfuron | Breast Cancer (MCF-7) | To be determined |
| A-1210477 | Breast Cancer (MCF-7) | To be determined |
| 2,4-diamino-6-(2-furyl)-s-triazine | Breast Cancer (MCF-7) | To be determined |
Table 3: Antimicrobial Activity Profile
| Compound | Bacterial Strain (e.g., E. coli) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Escherichia coli | To be determined |
| Tritosulfuron | Escherichia coli | To be determined |
| A-1210477 | Escherichia coli | To be determined |
| 2,4-diamino-6-(2-furyl)-s-triazine | Escherichia coli | To be determined |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Herbicidal Activity: Acetolactate Synthase (ALS) Inhibition Assay
This assay will determine the direct inhibitory effect of the test compounds on the activity of ALS, the target enzyme for sulfonylurea herbicides.
Protocol:
-
Enzyme Extraction: Extract ALS from a suitable plant source, such as young pea or spinach leaves, following established protocols.
-
Assay Reaction: Set up reaction mixtures containing the extracted enzyme, the substrate (pyruvate), and cofactors (thiamine pyrophosphate, MgCl2, FAD).
-
Compound Incubation: Add varying concentrations of the test compounds to the reaction mixtures and incubate.
-
Acetoin Conversion: Stop the reaction and convert the product, acetolactate, to acetoin by acidification and heating.
-
Colorimetric Detection: Quantify acetoin colorimetrically after reaction with creatine and α-naphthol.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of enzyme inhibition against the compound concentration.
Figure 2: Workflow for the Acetolactate Synthase (ALS) Inhibition Assay.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4][8][15][16]
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][7][17][18][19]
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that prevents visible bacterial growth (turbidity).
-
Controls: Include positive (no compound) and negative (no bacteria) controls.
Conclusion
This guide outlines a comprehensive and logical framework for the validation of the biological activity of this compound. By comparing its activity against its parent compound, Tritosulfuron, and other functionally diverse 1,3,5-triazine derivatives, a thorough understanding of its biological profile can be achieved. The provided experimental protocols offer standardized methods for obtaining robust and comparable data on its potential herbicidal, anticancer, and antimicrobial properties. The results of these investigations will be crucial in determining the potential applications of this compound in agriculture or medicine.
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A Spectroscopic Deep Dive: Comparative Analysis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine and Its Analogs
For Immediate Release
Fremont, CA – January 18, 2026 – In the intricate world of drug discovery and materials science, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques serve as the cornerstone of this understanding, providing a detailed fingerprint of a compound's identity and behavior. This guide, presented from the perspective of a Senior Application Scientist, offers a comprehensive spectroscopic comparison of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine with its structurally significant analogs: the widely used herbicide Atrazine, the industrial chemical Melamine, and the highly fluorinated 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.
Through a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, we will dissect the influence of substituent groups on the triazine core. This analysis will not only provide a rich dataset for researchers but also illuminate the rationale behind experimental choices and the interpretation of spectral data, thereby empowering scientists in their pursuit of novel molecular entities.
The Triazine Core: A Versatile Scaffold
The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its planarity, electron-deficient nature, and the ability to engage in multiple hydrogen bonding interactions make it an attractive framework for designing compounds with diverse biological activities and material properties. The substituents on this core dramatically modulate its electronic and steric characteristics, which are in turn reflected in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electron density around them, which is directly influenced by the nature of the substituents on the triazine ring.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for these triazine derivatives is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the analytical standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is crucial for high-resolution spectra and can be aided by gentle warming or sonication.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (typically several hundred to thousands) is required. Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correction are then performed to yield the final spectrum.
Comparative ¹³C NMR Data
The ¹³C NMR chemical shifts provide a clear illustration of the electronic effects of the different substituents on the triazine ring.
| Compound | Triazine Ring Carbons (ppm) | Methoxy Carbon (ppm) | Trifluoromethyl Carbon (ppm) | Alkyl Carbons (ppm) |
| This compound | ~172, ~168, ~158 (q) | ~56 | ~118 (q) | - |
| Atrazine | ~171.5, ~171.2, ~165.0 | - | - | Ethyl: ~36, ~15; Isopropyl: ~43, ~23 |
| Melamine | ~167 | - | - | - |
| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | ~158 (q) | - | ~118 (q) | - |
Note: Data for this compound is estimated based on available information and spectral databases. The "q" denotes a quartet splitting pattern due to coupling with fluorine atoms.
Interpretation:
-
Electron-donating groups like the amine (-NH₂) and methoxy (-OCH₃) groups in melamine and the target compound shield the triazine ring carbons, causing them to resonate at a higher field (lower ppm values) compared to atrazine, which has a chlorine atom.
-
The electron-withdrawing trifluoromethyl (-CF₃) group has a strong deshielding effect on the carbon to which it is attached, but its influence also extends to the triazine ring carbons, causing a significant downfield shift. The carbon of the -CF₃ group itself appears at a characteristic upfield position (~118 ppm) and exhibits a quartet multiplicity due to coupling with the three fluorine atoms.
-
In Atrazine , the different alkylamino substituents lead to distinct signals for the triazine ring carbons, highlighting the sensitivity of ¹³C NMR to subtle electronic differences. The signals for the ethyl and isopropyl carbons are observed in the expected aliphatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational modes.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Comparative FTIR Data
| Compound | N-H Stretching (cm⁻¹) | C-H Stretching (cm⁻¹) | C=N Stretching (Triazine Ring) (cm⁻¹) | C-F Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~3300-3100 | ~2950 | ~1640, ~1550 | ~1200-1100 | C-O stretch (~1050) |
| Atrazine | ~3260 | ~2950 | ~1556, ~1400 | - | C-Cl stretch (~815) |
| Melamine | ~3470, ~3420 | - | ~1650, ~1550, ~1430 | - | Triazine ring breathing (~810) |
| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | - | - | ~1600, ~1550 | ~1250-1150 | - |
Interpretation:
-
The N-H stretching region is highly informative. The target compound and melamine exhibit characteristic broad bands for the amine groups. Atrazine also shows N-H stretching from its alkylamino substituents.[1][2][3]
-
The C=N stretching vibrations of the triazine ring are consistently observed in the 1650-1400 cm⁻¹ region for all compounds. The exact positions and intensities of these bands are influenced by the electronic nature of the substituents.[1][4][5]
-
The presence of a trifluoromethyl group in the target compound and 2,4,6-tris(trifluoromethyl)-1,3,5-triazine is unequivocally confirmed by the very strong C-F stretching absorptions in the 1250-1100 cm⁻¹ range.
-
Atrazine is distinguished by a C-Cl stretching vibration around 815 cm⁻¹.[3] The target compound shows a C-O stretching band for the methoxy group.
-
Melamine 's spectrum is characterized by strong N-H stretching and bending vibrations, as well as the prominent triazine ring modes.[1][5][6]
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation into smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) |
| This compound | 194 | [M-OCH₃]⁺, [M-CF₃]⁺, fragments from triazine ring cleavage |
| Atrazine | 215 | [M-CH₃]⁺, [M-C₂H₄]⁺, [M-C₃H₆]⁺, loss of alkyl chains and chlorine |
| Melamine | 126 | Triazine ring fragments (e.g., m/z 85, 68) |
| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | 285 | [M-CF₃]⁺, fragments from loss of CF₂ |
Interpretation:
-
The molecular ion peak directly provides the nominal molecular weight of each compound.
-
The fragmentation pattern is highly diagnostic of the substituents.
-
This compound is expected to show losses of the methoxy radical (•OCH₃) and the trifluoromethyl radical (•CF₃).
-
Atrazine exhibits characteristic fragmentation through the loss of alkyl radicals from its side chains and the chlorine atom.[7][8][9][10][11]
-
Melamine , with its simple structure, primarily shows fragmentation of the triazine ring itself.
-
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine will be dominated by the loss of trifluoromethyl groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the absorbance of the solution across the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined from the spectrum.
Comparative UV-Vis Data
| Compound | λ_max (nm) | Effect of Substituents |
| This compound | ~220-240 | Amino and methoxy groups (auxochromes) cause a bathochromic shift. |
| Atrazine | ~220-230 | Alkylamino groups act as auxochromes. |
| Melamine | ~235 | Multiple amino groups lead to a significant bathochromic shift. |
| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | <220 | Electron-withdrawing groups cause a hypsochromic shift. |
Interpretation:
-
The position of the λ_max is a clear indicator of the electronic effects of the substituents on the triazine ring.
-
Electron-donating groups (auxochromes) such as -NH₂ and -OCH₃ have lone pairs of electrons that can be delocalized into the triazine ring, extending the conjugated system and lowering the energy required for electronic transitions. This results in a bathochromic (red) shift to longer wavelengths.[12][13][14][15][16] Melamine, with three amino groups, shows the most significant red shift among the amino-substituted analogs.
-
Electron-withdrawing groups like -CF₃ tend to hold the electrons more tightly, increasing the energy needed for electronic transitions. This leads to a hypsochromic (blue) shift to shorter wavelengths.
Conclusion: A Symphony of Spectral Signatures
This comparative guide demonstrates the power of a multi-faceted spectroscopic approach in elucidating the structural and electronic nuances of this compound and its analogs. Each technique provides a unique and complementary piece of the molecular puzzle. The electron-donating and -withdrawing nature of the substituents orchestrates a symphony of changes in the NMR chemical shifts, IR vibrational frequencies, mass spectral fragmentation patterns, and UV-Vis absorption maxima. For researchers in drug development and materials science, a thorough understanding of these spectroscopic principles is not just beneficial—it is essential for the rational design and characterization of novel triazine-based compounds.
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Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study. (2019). National Institutes of Health. [Link]
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UV-Vis absorption spectra (triangle line) compared with the excitation... (n.d.). ResearchGate. [Link]
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¹H NMR spectra of (a) atrazine; (b) cyclosophoraoses (Cys); and (c)... (n.d.). ResearchGate. [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
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FT-IR spectra of starting materials 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (a), 2,2′-bithiophene-5,5′-dicarboxaldehyde (b) and the TP-CTF photocatalyst (c). (n.d.). ResearchGate. [Link]
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A Comparative Analysis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine: A Candidate Herbicide Versus Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The s-triazines represent a cornerstone in chemical weed management, with a long history of effective and broad-spectrum control of both broadleaf and grassy weeds.[1][2] The primary mechanism of action for this class of herbicides is the inhibition of photosynthesis at Photosystem II (PSII), a critical process for plant survival.[3][4] Atrazine, a widely used commercial herbicide, has been a stalwart in this class for decades, valued for its efficacy and cost-effectiveness in crops like maize, sorghum, and sugarcane.[1][5] However, the evolution of herbicide resistance in weed populations and increasing environmental concerns necessitate the development of novel active ingredients.[6]
This guide provides a comparative overview of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine , a candidate herbicide, against established commercial standards, primarily Atrazine. While direct, peer-reviewed comparative performance data for this specific molecule is limited, this analysis will extrapolate its potential based on the known influence of the trifluoromethyl (CF3) moiety on herbicidal activity and data from structurally related compounds.
The Role of the Trifluoromethyl Group in Herbicide Design
The inclusion of a trifluoromethyl group is a common strategy in the design of modern agrochemicals.[7] The strong electron-withdrawing nature of the CF3 group can significantly alter the physicochemical properties of a molecule, often leading to increased biological activity.[7] In the context of triazine herbicides, this substitution can enhance the binding affinity to the target site within Photosystem II, potentially leading to greater efficacy and, in some cases, activity against atrazine-resistant weeds.[8]
Mechanism of Action: Inhibition of Photosystem II
Triazine herbicides, including Atrazine and likely this compound, act by interrupting the photosynthetic electron transport chain. They bind to the D1 protein in Photosystem II, blocking the transfer of electrons and ultimately leading to the cessation of photosynthesis and the generation of reactive oxygen species that cause cellular damage and plant death.[3][6]
Caption: Mechanism of Photosystem II inhibition by triazine herbicides.
Comparative Performance Metrics
A direct, quantitative comparison of herbicidal efficacy requires standardized greenhouse and field trials. In the absence of such data for this compound, we will frame the comparison based on anticipated performance characteristics.
Herbicidal Activity
Studies on other novel trifluoromethyl-substituted triazines have demonstrated significantly higher photosynthetic electron transport inhibitory activity compared to Atrazine. For instance, some 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines have shown more than three times the inhibitory activity of Atrazine.[9] This suggests that this compound has the potential for high intrinsic herbicidal activity. Furthermore, some novel triazines have shown efficacy against atrazine-resistant weeds, a significant advantage in modern agriculture.[8]
Table 1: Hypothetical Herbicidal Efficacy Comparison
| Compound | Target Weeds | Anticipated Efficacy (vs. Atrazine) |
| This compound | Broadleaf and grassy weeds | Potentially higher, especially against certain species |
| Atrazine (Commercial Standard) | Broadleaf and grassy weeds | Established, but with known resistance issues |
Crop Selectivity
The selectivity of triazine herbicides is often based on the crop's ability to metabolize the active ingredient into non-toxic compounds. For example, corn's tolerance to Atrazine is due to its rapid detoxification of the herbicide.[6] The crop selectivity of this compound would need to be rigorously evaluated. The presence of the trifluoromethyl group could alter its metabolism in different plant species, potentially leading to a different crop safety profile than Atrazine.
Toxicology and Environmental Fate
The toxicological profile and environmental persistence of a herbicide are critical for its regulatory approval and commercial viability. Atrazine is known for its persistence in soil and potential for groundwater contamination, which has led to restrictions on its use in some regions.[2]
The PubChem entry for this compound provides some GHS hazard classifications, including being harmful if swallowed, and potential for reproductive toxicity and harm to aquatic life with long-lasting effects.[10] It is also identified as an environmental transformation product of the herbicide Tritosulfuron.[10] A comprehensive toxicological and environmental fate assessment would be required to compare it meaningfully with Atrazine.
Table 2: Comparative Physicochemical and Toxicological Properties
| Property | This compound | Atrazine (Commercial Standard) |
| Molecular Formula | C5H5F3N4O | C8H14ClN5 |
| Molecular Weight | 194.11 g/mol [10] | 215.68 g/mol |
| Oral LD50 (Rat) | Data not available | 3090 mg/kg[1] |
| Soil Half-life | Data not available | Approximately 60-75 days[2] |
Synthesis of this compound
The synthesis of substituted triazines typically starts from cyanuric chloride, with sequential nucleophilic substitution of the chlorine atoms. The synthesis of this compound would likely follow a similar pathway.
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Cross-reactivity studies of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
An In-Depth Guide to Profiling the Cross-Reactivity of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine and Related Analogs
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While achieving absolute target specificity is a rare feat, a comprehensive understanding of a compound's off-target interactions—its cross-reactivity profile—is a non-negotiable prerequisite for advancing a candidate molecule. This guide provides a deep dive into the strategic and methodological considerations for characterizing the cross-reactivity of this compound, a representative novel small molecule from the substituted triazine class. The principles and workflows detailed herein are broadly applicable to other kinase-targeted drug candidates.
The substituted 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy and amine substituents provide handles for modulating solubility and target engagement. However, these same features can also lead to unintended interactions with other proteins, particularly those with structurally similar ATP-binding pockets. A thorough cross-reactivity assessment is therefore critical to mitigate risks of toxicity and to ensure that the observed biological effect is indeed due to the intended mechanism of action.
Part 1: The Strategic Framework for Cross-Reactivity Profiling
A robust cross-reactivity study is not a single experiment but a multi-faceted investigation that builds from broad, high-throughput screening to more focused, hypothesis-driven validation. The goal is to create a "selectivity map" for the compound of interest.
The Rationale for Panel Selection
The choice of which off-targets to screen against is a critical decision. For a novel triazine derivative like this compound, the panel should be designed based on several logical pillars:
-
Structural Homology: The primary screen should encompass a broad panel of human kinases, as the ATP-binding site is conserved across the kinome. Commercially available panels, such as the DiscoverX KINOMEscan™ or the MRC National Centre for Protein Kinase Profiling service, offer comprehensive screening against hundreds of kinases.
-
Known Triazine Liabilities: Literature precedent for other triazine-based compounds should inform the inclusion of specific kinase families (e.g., EGFR, VEGFR, Abl) that are known to be promiscuous targets for this scaffold.
-
Safety-Related Targets: A secondary panel should include non-kinase proteins known to be associated with adverse drug reactions. This typically includes GPCRs, ion channels, and nuclear receptors. The CEREP BioPrint™ panel is a well-established example for this type of profiling.
A Tiered Approach to Screening
A tiered workflow ensures that resources are used efficiently, with broader, less expensive assays preceding more complex and costly validation experiments.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Methodologies and Comparative Data
This section details the experimental protocols and presents hypothetical data for this compound (termed 'Compound X' for brevity) compared against two hypothetical alternative compounds from the same chemical series.
-
Compound X: this compound
-
Alternative A: A close analog with higher predicted on-target potency.
-
Alternative B: A structurally distinct compound with the same on-target activity.
Primary Kinase Screen: Competitive Binding Assay
The KINOMEscan™ platform is an example of a competitive binding assay used for broad kinase profiling. The principle involves quantifying the ability of a test compound to displace a ligand from the ATP-binding site of a panel of kinases.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize Compound X, Alternative A, and Alternative B in 100% DMSO to a stock concentration of 10 mM.
-
Assay Execution: The compounds are screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases. The assay utilizes DNA-tagged kinases and an immobilized ligand. The amount of kinase bound to the solid support is measured by qPCR.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.
Hypothetical Comparative Data: Primary Kinase Screen
| Target Kinase | Compound X (%Ctrl @ 1µM) | Alternative A (%Ctrl @ 1µM) | Alternative B (%Ctrl @ 1µM) |
| Primary Target (e.g., CDK2) | 5 | 1 | 6 |
| Off-Target 1 (e.g., GSK3β) | 45 | 8 | 85 |
| Off-Target 2 (e.g., FLT3) | 60 | 15 | 92 |
| Off-Target 3 (e.g., Aurora A) | 8 | 5 | 75 |
| Off-Target 4 (e.g., VEGFR2) | 90 | 55 | 95 |
From this initial screen, we can infer that while Alternative A is more potent against the primary target, it shows significant off-target activity against GSK3β and FLT3. Compound X displays a potential off-target liability with Aurora A. Alternative B appears highly selective.
Dose-Response Enzymatic Assays for Hit Validation
Hits identified in the primary screen must be validated through dose-response experiments to determine their potency (IC50). Radiometric assays, such as the ³³P-ATP filter binding assay, remain a gold standard for quantifying kinase activity.
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., Aurora A), its specific substrate peptide, and ATP (spiked with ³³P-ATP).
-
Compound Titration: Add varying concentrations of the test compound (e.g., Compound X) in a 10-point, 3-fold serial dilution.
-
Initiation and Quenching: Initiate the reaction by adding the ATP mixture. After a set incubation time (e.g., 30 minutes at 30°C), quench the reaction by adding phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the membrane, while unincorporated ³³P-ATP is washed away. The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Comparative Data: IC50 Values for Off-Targets
| Target Kinase | Compound X (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Primary Target (CDK2) | 50 | 15 | 65 |
| Off-Target (GSK3β) | >10,000 | 80 | >10,000 |
| Off-Target (FLT3) | >10,000 | 120 | >10,000 |
| Off-Target (Aurora A) | 250 | 200 | >10,000 |
This quantitative data confirms the initial screen. Alternative A has potent off-target activity. Compound X has a 5-fold selectivity window between its primary target (CDK2) and the off-target Aurora A (250 nM / 50 nM), which may or may not be acceptable depending on the therapeutic context.
Cellular Target Engagement
Confirming that a compound interacts with its intended (and unintended) targets in a cellular environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures target protein stabilization upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
A rightward shift in the melting curve for a protein in the presence of the compound indicates target engagement. By comparing the thermal shifts for the primary target and key off-targets, one can assess the compound's selectivity in a physiological context.
Conclusion and Recommendations
Based on this multi-tiered, hypothetical analysis, a clear picture of the cross-reactivity profiles emerges:
-
Compound X demonstrates a good initial profile, with one notable off-target (Aurora A) that requires further investigation. The 5-fold selectivity window may be sufficient for an early-stage tool compound but would likely require optimization for a clinical candidate.
-
Alternative A , despite its high on-target potency, is unacceptably promiscuous, with potent activity against multiple kinases. This compound would likely be deprioritized due to the high risk of off-target toxicity.
-
Alternative B is highly selective but has slightly lower on-target potency than Compound X. This compound represents a strong candidate for further optimization to improve potency while maintaining its excellent selectivity profile.
This guide underscores that cross-reactivity profiling is an indispensable component of drug discovery. By employing a logical, tiered approach that combines broad screening with rigorous biochemical and cellular validation, researchers can make informed decisions, mitigate risks, and ultimately develop safer and more effective medicines.
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Title: KINOMEscan™ Technology Platform Source: DiscoverX (now part of Eurofins Discovery) URL: [Link]
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Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]
A Comparative Guide to the Efficacy of Triazine-Based Compounds in Oncology
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile structure that allows for multi-directional modifications, leading to compounds with a wide array of biological activities.[1][2][3] This guide provides an in-depth, comparative analysis of triazine-based compounds, focusing on their validated efficacy as anticancer agents. We will delve into specific case studies, supported by experimental data and protocols, to objectively compare their performance against established alternatives.
Case Study 1: Targeting Dihydrofolate Reductase (DHFR) in Cancer Therapy
The Rationale for DHFR Inhibition: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acid precursors.[4] Its inhibition disrupts DNA synthesis, leading to cell death, which makes it a prime target for cancer chemotherapy.[4][5] While classic antifolates like methotrexate are effective, they often suffer from issues of toxicity and drug resistance, necessitating the search for novel inhibitors.[5][6]
Triazine-Based DHFR Inhibitors: A New Frontier
Researchers have successfully designed and synthesized novel dihydro-1,3,5-triazine derivatives that exhibit potent human DHFR (hDHFR) inhibitory activity.[5][6][7] These compounds often feature a spiro-ring system, designed through molecular docking studies to optimize binding within the enzyme's active site.[7]
Comparative Efficacy:
A notable study synthesized a series of dihydro-1,3,5-triazine derivatives and evaluated their hDHFR inhibitory activity.[7] Several of these compounds demonstrated significantly lower IC50 values than the reference drug, methotrexate, indicating higher potency.
| Compound | hDHFR IC50 (nM)[7] | Methotrexate (MTX) IC50 (nM)[7] |
| A2 | 7.46 | 9.80 |
| A5 | 3.72 | 9.80 |
| B1 | 6.46 | 9.80 |
| B3 | 4.08 | 9.80 |
These results showcase the potential of the triazine scaffold to generate highly potent hDHFR inhibitors. The improved activity is attributed to favorable interactions within the enzyme's active site, particularly with the flexible residue Phe31, as predicted by molecular docking.[7] Furthermore, compound A2 was tested in a human alveolar basal epithelial cell line (A549) xenograft model and showed promising in vivo antitumor activity.[7]
Experimental Protocol: In Vitro hDHFR Inhibition Assay
This protocol outlines the general steps for determining the IC50 values of test compounds against hDHFR.
Principle: The assay measures the inhibition of the DHFR-catalyzed reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), using NADPH as a cofactor. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant hDHFR enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of DHF, NADPH, and the triazine-based test compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add varying concentrations of the test compounds to the wells. Include a positive control (methotrexate) and a negative control (solvent only).
-
Add a fixed concentration of hDHFR enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 25°C) to allow for compound-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Workflow for DHFR Inhibitor Screening
Caption: Workflow for in vitro screening of hDHFR inhibitors.
Case Study 2: Triazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Rationale for EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation and survival.[8] Overexpression or mutation of EGFR is a hallmark of many cancers, including lung and breast cancer, making it a key therapeutic target.[3][9][10] First-generation EGFR inhibitors like erlotinib have shown clinical success, but the development of resistance necessitates new chemical scaffolds.
Triazine-Based EGFR Inhibitors: A Promising Alternative
The triazine scaffold has proven to be an effective template for developing novel EGFR inhibitors.[11][12] By modifying the substituents at the 2, 4, and 6 positions of the triazine ring, researchers can fine-tune the compound's binding affinity and selectivity for the ATP-binding site of the EGFR kinase domain.[9][10]
Comparative Efficacy:
Numerous studies have reported the synthesis of 1,3,5-triazine derivatives with potent EGFR inhibitory activity and significant anticancer effects.
| Compound Type | Target Cell Line | IC50 Value | Reference Drug | Reference Drug IC50 | Source |
| Quinazoline-1,3,5-triazine hybrid (12) | EGFR Enzyme | 36.8 nM | Erlotinib | - | [11] |
| Dimethylpyrazolyl-s-triazine (18) | HCT116 Cells | 500 nM | Tamoxifen | 69 nM (EGFR) | [11] |
| 1,3,5-triazine-pyrazole derivative (17) | EGFR Enzyme | 229.4 nM | Erlotinib | - | [11] |
| Chiral 1,3,5-triazine (13c) | MCF-7 Cells | 8.04 µM | - | - | [10] |
| Chiral 1,3,5-triazine (13c) | A549 Cells | 12.24 µM | - | - | [10] |
These studies demonstrate that triazine derivatives can achieve EGFR inhibition at nanomolar concentrations, comparable to or even exceeding the potency of existing drugs.[11] For instance, a hybrid quinazoline-1,3,5-triazine compound showed an IC50 value of 36.8 nM against the EGFR enzyme.[11] Another series of compounds displayed excellent activity, with the most potent having an IC50 of 229.4 nM.[11]
Mechanism of Action: EGFR Signaling Pathway
Triazine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting pathways that lead to cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a triazine-based compound.
Conclusion and Future Outlook
The case studies presented here validate the significant potential of the 1,3,5-triazine scaffold in the development of novel anticancer therapeutics. Triazine derivatives have demonstrated high efficacy in inhibiting key oncogenic targets like DHFR and EGFR, with potencies that are often superior to existing clinical drugs. The chemical tractability of the triazine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[11]
Future research should continue to explore the vast chemical space offered by the triazine scaffold. The development of dual-target inhibitors, such as those targeting both PI3K and mTOR, represents an exciting avenue for overcoming drug resistance.[1] Furthermore, the application of triazine-based compounds in combination therapies and as platforms for targeted drug delivery could further enhance their therapeutic index and clinical utility.
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Novel triazines as anti-cancer agents targeting human DHFR. (2024-11-19). Available at: [Link]
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Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. PubMed. Available at: [Link]
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Hybrid Quinazoline 1,3,5‐Triazines as Epidermal Growth Factor Receptor (EGFR) Inhibitors with Anticancer Activity: Design, Synthesis, and Computational Study. ResearchGate. Available at: [Link]
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3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). PubMed. Available at: [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available at: [Link]
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s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PubMed Central. Available at: [Link]
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s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. PubMed Central. Available at: [Link]
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Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. Available at: [Link]
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Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). Semantic Scholar. Available at: [Link]
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Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Bentham Science. Available at: [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of Trifluoromethylated Compounds
Introduction: The Trifluoromethyl Group - A Pillar of Modern Pharmaceuticals
The incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, trifluoromethylated compounds are prevalent in a wide array of pharmaceuticals, from blockbuster drugs to promising clinical candidates. The C-F bond, one of the strongest in organic chemistry, imparts significant resistance to metabolic degradation, prolonging the drug's half-life and therapeutic effect.[2]
However, the very stability that makes the -CF3 group so attractive also presents unique challenges for its accurate quantification in complex biological matrices. As researchers, scientists, and drug development professionals, our ability to generate reliable pharmacokinetic, toxicokinetic, and metabolic data hinges on the robustness and validity of our analytical methods. This guide provides an in-depth comparison of the principal analytical techniques for quantifying trifluoromethylated compounds, grounded in the principles of scientific integrity and supported by established validation frameworks from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[3][4][5][6][7][8][9][10][11]
Part 1: Comparative Analysis of Core Analytical Methodologies
The choice of an analytical technique for a trifluoromethylated compound is dictated by its physicochemical properties, the nature of the sample matrix, and the required sensitivity and selectivity. The two most powerful and widely adopted approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable, albeit more niche, alternative for volatile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis
LC-MS/MS is the workhorse of modern bioanalytical laboratories, offering an unparalleled combination of sensitivity and selectivity.[12] This technique is particularly well-suited for the analysis of trifluoromethylated drugs and their metabolites in biological fluids like plasma and serum.[12][13][14]
The Causality Behind its Efficacy:
-
Chromatographic Separation (LC): The liquid chromatography front-end separates the target analyte from endogenous matrix components and other metabolites. For trifluoromethylated compounds, reversed-phase chromatography using C18 columns is a common and effective choice.[15]
-
Selective Ionization and Fragmentation (MS/MS): Following separation, the analyte is ionized (typically via electrospray ionization - ESI) and subjected to tandem mass spectrometry. In the triple quadrupole (QqQ) mass analyzer, the precursor ion (the ionized parent molecule) is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, filtering out chemical noise and ensuring that only the compound of interest is detected.[12]
Performance Characteristics:
| Parameter | Typical Performance for Trifluoromethylated Compounds | Rationale |
| Sensitivity | Low ng/mL to pg/mL | High ionization efficiency of many trifluoromethylated compounds and the specificity of MRM allow for the detection of very low concentrations. |
| Selectivity | Excellent | MRM transitions are highly specific to the chemical structure of the analyte, minimizing interference from complex biological matrices. |
| Linearity | Wide dynamic range (typically 3-4 orders of magnitude) | The detector response is directly proportional to the analyte concentration over a broad range, enabling accurate quantification from trough to peak plasma levels. |
| Matrix Effects | Can be significant | Co-eluting endogenous compounds can suppress or enhance the ionization of the analyte. This is mitigated by effective sample preparation and the use of stable isotope-labeled internal standards. |
Experimental Workflow: LC-MS/MS
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A Senior Application Scientist's Guide to the Photophysical Properties of Substituted 1,3,5-Triazines
This guide provides a comprehensive comparison of the photophysical properties of substituted 1,3,5-triazines, grounded in experimental data and established scientific principles. It is intended for researchers, chemists, and material scientists engaged in the development of advanced functional materials. We will delve into the causal relationships between molecular structure and optical properties, offering not just data, but a framework for rational design.
Introduction: The 1,3,5-Triazine Core as a Privileged Scaffold
The 1,3,5-triazine (or s-triazine) ring is a nitrogen-containing heterocycle that has emerged as a cornerstone in materials science.[1] Its planar, symmetrical structure is inherently electron-deficient, making it an exceptional electron-acceptor unit.[2] This electronic character, combined with its outstanding thermal and chemical stability, has made it a versatile platform for constructing multifunctional molecules with tunable photophysical characteristics.[3]
The true power of the triazine scaffold lies in its capacity for precise functionalization. By strategically attaching electron-donating (donor) and electron-accepting (acceptor) groups at the 2, 4, and 6 positions, one can create sophisticated donor-π-acceptor (D-π-A) or star-shaped chromophores.[4][5] This architectural control allows for the fine-tuning of critical properties such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, making these compounds highly valuable for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent sensors to nonlinear optics.[1][6]
The Cornerstone of Design: Modulating Photophysics via Substitution
The photophysical behavior of a 1,3,5-triazine derivative is dictated by the interplay between the electron-deficient core and its peripheral substituents. The introduction of electron-donating groups, such as N,N-dialkylamines or carbazoles, creates an intramolecular charge transfer (ICT) character upon photoexcitation. This ICT is the fundamental mechanism responsible for the vibrant and tunable optical properties of these materials.
The Donor-Acceptor Paradigm
In a typical D-π-A triazine system, the triazine ring acts as the acceptor, while an aromatic amine or similar group serves as the donor, often connected through a π-conjugated linker.[5][7] Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the triazine acceptor. The energy gap between these orbitals determines the absorption and emission wavelengths.
-
Stronger Donors/Acceptors: Increasing the electron-donating strength of the substituent (e.g., moving from a methoxy to a diethylamino group) or the accepting strength of other groups on the triazine ring will decrease the HOMO-LUMO gap. This results in a bathochromic (red) shift in both the absorption and emission spectra.[8]
-
Solvatochromism: The pronounced ICT character of these molecules often leads to positive solvatochromism, where the emission wavelength shifts to longer wavelengths in more polar solvents. This is due to the stabilization of the more polar excited state by the polar solvent molecules.[5][7]
Below is a logical diagram illustrating the fundamental structure-property relationship in D-A substituted triazines.
Caption: Structure-Property Relationship in Substituted Triazines.
Comparative Photophysical Data
The following table summarizes key photophysical properties of representative substituted 1,3,5-triazine derivatives, illustrating the impact of different substituents. This data is synthesized from multiple studies to provide a clear comparative overview.
| Compound ID | Key Substituents | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference(s) |
| Series 1: Styryl Triazines | |||||||
| 7a | Diethylamino, Cyano | 381 | 422 | 41 | 0.0039 | Acetonitrile/Ethanol | [4][5] |
| 7b | Diethylamino, Cyano | 378 | 413 | 35 | 0.0026 | Acetonitrile/Ethanol | [4][5] |
| Series 2: Triphenyl Triazines | |||||||
| 3-H | Phenyl | 358 | 427 | 69 | 0.17 | Dichloromethane | [8] |
| 3-NPh₂ | Diphenylamino | 438 | 524 | 86 | 0.69 | Dichloromethane | [8] |
| Series 3: Asymmetric Donor Triazines | |||||||
| ADT-1 | Carbazole, Phenyl | - | - | - | 0.35 | - | [9] |
Analysis:
-
Series 1 demonstrates "Y"-shaped acceptor-π-donor-π-acceptor molecules where the N,N-diethylamino group serves as the core donor.[5]
-
Series 2 clearly shows the powerful effect of a strong donor. Replacing a simple phenyl group with a diphenylamino group (3-NPh₂) causes a massive bathochromic shift of ~80 nm in absorption and a more than four-fold increase in fluorescence quantum yield.[8]
-
Series 3 highlights that even asymmetric designs incorporating well-known hole-transporting moieties like carbazole can lead to highly efficient emitters.[9]
Experimental Validation: Protocols and Methodologies
Trustworthy data is the bedrock of materials science. The protocols described here are designed to be self-validating, ensuring accuracy and reproducibility.
Synthesis: A General Protocol for Donor-Substituted Triazines
The most common and versatile route to substituted triazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise functionalization.[2][10]
Protocol: Synthesis of a Disubstituted Triazine
-
Monosubstitution: Dissolve cyanuric chloride in a suitable solvent (e.g., THF, DCM). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of the first nucleophile (e.g., a Grignard reagent or an amine) dropwise while maintaining the low temperature. The reaction is typically rapid.
-
Disubstitution: After completion of the first step (monitored by TLC), warm the reaction mixture to room temperature or slightly above.
-
Add the second nucleophile. This step may require elevated temperatures (e.g., 35-50 °C) or catalysis (e.g., Pd(PPh₃)₄ for organolithium reagents) to proceed efficiently.[9][11]
-
Workup & Purification: Quench the reaction with water or a mild acid. Extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization
The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a critical measure of a fluorophore's efficiency. The comparative method, using a well-characterized standard, is the most common and reliable technique.[12]
Causality: This method relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. Any difference in their integrated fluorescence intensity is therefore directly proportional to the difference in their quantum efficiencies.[12]
Step-by-Step Methodology:
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For example, quinine sulfate in 0.5 M H₂SO₄ (ΦF ≈ 0.54) is a common standard for blue emitters.[13]
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test sample in the same spectroscopic-grade solvent.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λex). Crucially, absorbances should be kept below 0.1 to minimize inner filter effects and ensure a linear relationship between absorbance and concentration.[12][14]
-
Measure Emission: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at λex. Ensure experimental conditions (e.g., excitation/emission slit widths) are identical for the sample and standard.[12]
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The plot should yield a straight line for each series. The gradient (Grad) of this line is a key parameter.
-
-
Calculate ΦF: The quantum yield of the sample (ΦX) is calculated using the following equation[12]:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where ST denotes the standard, X denotes the sample, Grad is the gradient from the plot, and η is the refractive index of the solvent.
The workflow for this protocol is visualized below.
Caption: Workflow for Comparative Quantum Yield Measurement.
While steady-state measurements provide a snapshot, transient absorption (TA) spectroscopy reveals the evolution of the excited state on ultrafast timescales (femtoseconds to nanoseconds).[15]
Causality: This is a pump-probe experiment. An intense "pump" pulse excites a fraction of the molecules in the sample. A weaker, time-delayed "probe" pulse then measures the change in absorbance (ΔA) of the sample. By varying the delay time between the pump and probe, one can map the decay of the excited state and identify transient species like triplets or radical ions.[16]
Typical Experimental Setup:
-
Laser Source: An amplified Ti:Sapphire laser system is commonly used, producing femtosecond pulses (e.g., ~100 fs duration).[15][17]
-
Beam Splitting: The output beam is split into two paths: the pump and the probe.
-
Pump Path: The pump beam's wavelength may be tuned using an optical parametric amplifier (OPA) to match the sample's absorption maximum. Its intensity is significantly higher than the probe.
-
Probe Path: The probe beam is often focused into a crystal (e.g., sapphire) to generate a "white light continuum," allowing for the entire visible spectrum to be probed simultaneously.
-
Delay Stage: The pump path includes a motorized translation stage. By precisely changing the length of this path, the arrival time of the pump pulse relative to the probe pulse is controlled with femtosecond accuracy.[16]
-
Detection: The probe beam passes through the sample and is directed to a detector (e.g., a CCD camera coupled to a spectrograph) that records the change in the absorption spectrum as a function of delay time.
The diagram below outlines a simplified schematic of a typical TA setup.
Caption: Simplified Schematic of a Transient Absorption Setup.
Conclusion
The 1,3,5-triazine core is a powerful and versatile building block for the creation of advanced photofunctional materials. The strategic selection of peripheral substituents allows for precise and predictable control over key photophysical properties. By understanding the fundamental principles of donor-acceptor interactions and employing rigorous, validated experimental protocols, researchers can rationally design novel triazine derivatives tailored for specific high-performance applications, from next-generation OLEDs to sophisticated molecular sensors.
References
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- Dias, F. B., et al. (n.d.). Timeline of the development of 1,3,5-triazine-based TADF materials for OLEDs. ResearchGate.
- Li, J., et al. (n.d.). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. RSC Publishing.
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Safety Operating Guide
Navigating the Disposal of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, a substituted triazine compound. Due to the presence of a trifluoromethyl group, this compound warrants special consideration as a potential per- and polyfluoroalkyl substance (PFAS). Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. Gloves should be disposed of as contaminated waste after handling[3]. |
| Protective Clothing | Standard laboratory coat | Provides a barrier against spills and contamination of personal clothing[2]. |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | Necessary if handling the solid form outside of a chemical fume hood to prevent inhalation of harmful dust particles[2][4][5]. |
First-Aid Measures
In case of accidental exposure, follow these first-aid measures:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open[5]. Seek immediate medical attention.
-
Skin: Wash the affected area thoroughly with soap and water[2]. Remove contaminated clothing.
-
Inhalation: Move the individual to an area with fresh air[2][5]. If breathing is difficult, administer oxygen.
-
Ingestion: If swallowed, contact a poison control center or physician for guidance[2][4]. Do not induce vomiting unless directed to do so by medical personnel.
Step-by-Step Disposal Protocol
The recommended disposal method for halogenated organic compounds such as this compound is incineration by a licensed hazardous waste management facility[2][3]. The key to proper disposal is meticulous segregation at the source.
Waste Segregation
-
Designated Waste Container: All solid waste, including unused product and contaminated materials (e.g., weigh boats, filter paper, and contaminated PPE), must be collected in a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the approximate quantity.
-
Incompatible Materials: Do not mix this waste with other incompatible chemical waste streams[6].
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust[5][7]. For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collection: Place the contained material into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company[6].
-
Provide Full Disclosure: Provide the waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and known or inferred hazards.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste are strictly followed.
Special Considerations for the Trifluoromethyl Group (PFAS)
The trifluoromethyl group in this compound classifies it as a PFAS. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS-containing materials, recommending technologies with a lower potential for environmental release[8][9][10].
-
Thermal Treatment: The EPA's guidance supports the use of permitted hazardous waste combustors that operate under specific conditions to effectively destroy PFAS[9]. This aligns with the general recommendation for halogenated organic compounds.
-
Landfills: While an option, new information suggests that landfills may release more PFAS into the environment than previously thought. If landfilling is the only option, a permitted hazardous waste landfill with leachate emission protections is recommended[9].
-
Underground Injection: This method may be suitable for liquid PFAS-containing waste but is not applicable to the solid form of this compound[9][11].
The decision-making process for the disposal of this chemical is illustrated in the workflow diagram below.
Caption: Disposal workflow for this compound.
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Triazine Pesticides Standard - Safety Data Sheet. [Link]
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Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. [Link]
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Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. [Link]
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A Comprehensive Guide to the Safe Handling of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. Given the compound's potential hazards, a thorough understanding and strict adherence to these guidelines are critical for ensuring personal safety and environmental protection.
Hazard Identification and Risk Assessment
This compound (CAS No. 5311-28-4) is a substituted triazine compound. While a comprehensive, publicly available Safety Data Sheet (SDS) is limited, data from authoritative sources like PubChem and analogous triazine compounds allow for a robust risk assessment.
The primary hazards associated with this compound include:
-
Acute Oral Toxicity: The compound is harmful if swallowed[1].
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child[1].
-
Environmental Hazard: It is harmful to aquatic life with long-lasting effects[1].
Due to these potential risks, all handling procedures must be conducted with the appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required PPE for various laboratory scenarios involving this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[2][3]. |
| Chemical Goggles | Required when there is a risk of splashing[4]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Gloves must be inspected for tears or holes before each use[2][5]. |
| Body Protection | Protective Clothing | A lab coat and long-sleeved clothing are mandatory. A chemical-resistant apron may be required for larger quantities[2][6]. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Necessary if ventilation is inadequate or if dusts are generated. Use a full-face supplied air respirator if it is the sole means of protection[2][5]. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial for maintaining chemical integrity and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood[7]. Eyewash stations and safety showers must be readily accessible[3][8].
-
Safe Handling Practices:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container[7][8].
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][10].
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[5][8].
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[8].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][10].
Spill Management
The following workflow outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for Safe Spill Management.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused product and contaminated disposables (e.g., gloves, weigh boats), in a designated, clearly labeled, and sealable hazardous waste container[11].
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, labeled hazardous waste container. Do not dispose of it down the drain[11].
-
-
Labeling: The waste container must be clearly labeled with the chemical name and appropriate hazard pictograms[11].
-
Final Disposal: Engage a licensed hazardous waste disposal company for the final disposal of the chemical waste. Ensure compliance with all local, state, and federal regulations[11].
By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment when working with this compound.
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- Tris(perfluorononyl)-s-triazine. Apollo Scientific.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Fisher Scientific.
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- SAFETY DATA SHEET.
- SAFETY DATA SHEET.
- Safety Data Sheet. Angene Chemical.
- SAFETY DATA SHEET. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
